3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARQWCVVSWPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-69-3 | |
| Record name | 175136-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This compound, characterized by the presence of a highly electron-deficient aromatic ring and a guanidinyl moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthesis, including a retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
Sulfonylguanidines are a class of compounds with significant biological activities and applications as versatile synthetic intermediates. The 3,5-bis(trifluoromethyl)phenyl motif is of particular interest in drug design due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.
The synthesis of this compound presents a two-stage challenge: first, the construction of the highly electrophilic sulfonyl chloride intermediate, and second, the controlled reaction of this intermediate with the nucleophilic guanidine. This guide elucidates a robust and logical pathway to achieve this synthesis efficiently.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection is at the sulfur-nitrogen bond of the sulfonylguanidine, leading back to 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and guanidine. The sulfonyl chloride itself can be synthesized from 3,5-bis(trifluoromethyl)aniline via a Sandmeyer-type reaction, a classic and powerful transformation in aromatic chemistry.[1]
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
The cornerstone of this synthesis is the preparation of the key electrophile, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.[2] The Sandmeyer-type reaction is the method of choice, converting the amino group of 3,5-bis(trifluoromethyl)aniline into a versatile diazonium salt, which is subsequently converted to the sulfonyl chloride.[1]
Experimental Protocol: Sandmeyer-Type Synthesis
Materials:
-
3,5-Bis(trifluoromethyl)aniline (1.0 eq)[3]
-
Concentrated Hydrochloric Acid (HCl) (4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl) (catalyst)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The maintenance of this low temperature is critical to ensure the stability of the diazonium salt intermediate and prevent premature decomposition.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of CuCl. This solution should be freshly prepared and kept cold.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed. This addition must be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. The bicarbonate wash must be done carefully due to CO₂ evolution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Part II: Guanidinylation of the Sulfonyl Chloride
The final step involves the nucleophilic attack of guanidine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms the stable sulfonamide linkage.[4] Guanidine is typically used as its hydrochloride salt, which requires the presence of a base to liberate the free, nucleophilic form.
Experimental Protocol: Guanidinylation
Materials:
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[5]
-
Guanidine Hydrochloride (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq)
-
Acetonitrile or Tetrahydrofuran (THF) as solvent
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in acetonitrile, add guanidine hydrochloride (1.2 eq).
-
Add the base (e.g., potassium carbonate, 2.5 eq) to the mixture. The use of an inorganic base is crucial to deprotonate the guanidinium salt to the active nucleophile and to quench the HCl byproduct of the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Carefully wash the organic layer with dilute 1M HCl to remove any unreacted guanidine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
-
Caption: Overall experimental workflow for the synthesis.
Mechanistic Considerations
The guanidinylation reaction proceeds via a classical nucleophilic substitution at the sulfonyl sulfur. The free guanidine, a potent nitrogen nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically bimolecular and follows a concerted or near-concerted pathway.[6][7] The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the sulfur center, facilitating the nucleophilic attack.
Characterization and Data
The final product and key intermediate should be thoroughly characterized to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | C₈H₃ClF₆O₂S | 312.62[5] | 34-38[5] | White to off-white solid or liquid[8] |
| This compound | C₉H₇F₆N₃O₂S | 335.23[9] | 194[9] | White crystalline solid |
Expected Spectroscopic Data for the Final Product:
-
¹H NMR: Signals corresponding to the aromatic protons and the N-H protons of the guanidinyl group. The N-H protons may appear as broad signals.
-
¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.
-
¹³C NMR: Resonances for the aromatic carbons (including those attached to the CF₃ groups) and the carbon of the guanidinyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass (335.0160).[9]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C-F stretching.
Safety and Handling
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Concentrated acids and bases are highly corrosive.
-
The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is essential.
-
Guanidine hydrochloride is harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for this compound from commercially available starting materials. By carefully controlling reaction conditions, particularly temperature during the diazotization step, and employing standard purification techniques, the target compound can be obtained in good yield and high purity. The insights into the rationale behind experimental choices and the detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable compound for further application in chemical and pharmaceutical research.
References
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Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. (2021). ResearchGate. [Link]
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Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. National Institutes of Health (NIH). [Link]
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Iodine-Mediated Guanidine Formation through Arylsulfonyl-Activated Thioureas. ResearchGate. [Link]
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3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. PubChem. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]
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Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
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3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]
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IR Spectrum of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine (CAS No. 175136-69-3).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for the rational design of experimental protocols. This document synthesizes available data, predictive insights, and established analytical methodologies to serve as a vital resource for researchers. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogues and robust predictive models to offer a well-rounded scientific profile.
Introduction: The Significance of the this compound Moiety
The molecular architecture of this compound is noteworthy for its convergence of three key functional groups: a disubstituted aromatic ring with strongly electron-withdrawing trifluoromethyl groups, a sulphonyl group, and a guanidine moiety. The trifluoromethyl groups are known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The sulphonylguanidine group, a strong hydrogen bond donor and acceptor, imparts a unique polarity and potential for specific molecular interactions. This combination suggests that this compound may exhibit intriguing pharmacological properties, making a detailed examination of its physicochemical characteristics a critical first step in its scientific exploration.
Molecular Structure and Core Identifiers
A foundational understanding of a compound begins with its precise chemical identity. The structural and identifying information for this compound is summarized below.
Diagram: Molecular Structure of this compound
Caption: Proposed reaction scheme for the synthesis of the target compound.
Experimental Protocol (Generalized):
A general procedure for the synthesis of sulphonylguanidines from sulphonyl chlorides is as follows:
-
Dissolution: Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).
-
Reaction with Guanidine: Add guanidine hydrochloride and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Analysis (Predicted and Comparative)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the protons of the guanidine group. The aromatic region will likely show two distinct signals due to the symmetry of the 3,5-disubstituted ring. The protons on the guanidine nitrogen atoms may appear as a broad signal and their chemical shift could be solvent-dependent due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The carbon of the guanidine group will also have a distinct chemical shift.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single sharp signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl groups. The chemical shift of trifluoromethyl groups on a benzene ring typically appears between -60 and -65 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretching (Guanidine) | 3200 - 3400 | Broad bands due to hydrogen bonding. [2][3] |
| C=N Stretching (Guanidine) | 1560 - 1640 | Strong, characteristic peak. [2][3] |
| S=O Stretching (Sulphonyl) | 1300 - 1350 (asymmetric)1140 - 1180 (symmetric) | Two strong absorption bands. |
| C-F Stretching (Trifluoromethyl) | 1100 - 1300 | Strong, complex absorption bands. |
| Aromatic C-H Stretching | 3000 - 3100 | Weak to medium intensity. |
| Aromatic C=C Stretching | 1450 - 1600 | Multiple bands of varying intensity. |
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 336.023. Common fragmentation pathways for sulphonamides include cleavage of the S-N bond and loss of SO₂. [4][5][6][7][8]The presence of the trifluoromethyl groups will also influence the fragmentation pattern.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications. While no specific experimental solubility data for this compound has been found, its solubility can be inferred from its structural components.
-
Aqueous Solubility: The presence of the polar sulphonylguanidine group suggests some degree of water solubility, particularly at pH values where the guanidine moiety is protonated. However, the large, lipophilic 3,5-bis(trifluoromethyl)phenyl group will significantly limit its aqueous solubility.
-
Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as in some polar protic solvents like methanol and ethanol. [9]Its solubility in non-polar solvents like hexane is likely to be very low.
Experimental Protocol for Solubility Determination:
The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a crystalline solid.
Diagram: Isothermal Shake-Flask Solubility Workflow
Caption: A streamlined workflow for determining solubility.
Ionization Constant (pKa)
The pKa value(s) of this compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.
-
Guanidine Moiety: The guanidine group is a strong base with a typical pKa of its conjugate acid around 13.5. [10]This high basicity is due to the resonance stabilization of the protonated guanidinium cation.
-
Sulphonamide Proton: The N-H proton of the sulphonamide group is acidic. The pKa of benzenesulfonamide is around 10. The presence of the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group will significantly increase the acidity of this proton, lowering its pKa.
Expert Insight: It is highly probable that this compound will be a zwitterion over a certain pH range, with a positively charged guanidinium group and a negatively charged sulphonamide nitrogen. The overall charge of the molecule will be highly pH-dependent.
Experimental Protocol for pKa Determination:
Potentiometric titration and UV-metric methods are commonly used for the determination of pKa values. [11][12]
Diagram: General Principle of Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates a degree of prediction and analogy, the information presented herein, grounded in established chemical principles and data from related compounds, offers a robust starting point for any research involving this molecule. The strong electron-withdrawing nature of the trifluoromethyl groups combined with the unique properties of the sulphonylguanidine moiety makes this a compound of significant interest. Further experimental validation of the predicted properties is strongly encouraged and will be crucial for the advancement of its potential applications.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Dardonville, C., & Caine, B. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Semantic Scholar. [Link]
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Caine, B., Dardonville, C., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(5), 5344–5354. [Link]
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Caine, B., Dardonville, C., & Popelier, P. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. The University of Manchester Research Explorer. [Link]
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Dardonville, C., & Caine, B. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 9999–10008. [Link]
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Sciencemadness Wiki. (2020). Guanidinium chloride. [Link]
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S. A. El-Daly, M. A. El-Atawy, and A. A. El-Gohary. (2014). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 30(4), 1669-1678. [Link]
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Wang, L., Liu, C., Zhang, S., Wang, Z., & Gong, J. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]
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Heyda, J., Okur, H. I., Hladílková, J., Rembert, K. B., Hunn, W., Yang, T., ... & Cremer, P. S. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 863–870. [Link]
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CHEMICAL POINT. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine. [Link]
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The Enigmatic Mechanism of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide for Advanced Research
Foreword: Charting Unexplored Territory
In the landscape of pharmacological research, the guanidinium moiety is a well-established pharmacophore, renowned for its ability to modulate the activity of various ion channels. This guide delves into the mechanistic possibilities of a complex derivative, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. While direct experimental data on this specific molecule is not publicly available, this document serves as an in-depth theoretical framework and a practical guide for researchers poised to investigate its properties. By synergizing the known pharmacology of guanidinium compounds with a nuanced analysis of its unique chemical structure, we can construct a robust hypothesis regarding its mechanism of action and outline a clear path for its experimental validation. This paper is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of ion channel modulation.
The Guanidinium Core: A Legacy of Ion Channel Interaction
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, carries a positive charge at physiological pH. This fundamental property is the cornerstone of its interaction with the negatively charged pores of various ion channels. Historically, guanidine and its simpler analogs have been identified as modulators of several key ion channel families.
Voltage-Gated Potassium (Kv) Channels: A Primary Target
A significant body of research points to voltage-gated potassium (Kv) channels as a primary target for guanidinium compounds. Guanidine and its alkyl derivatives have been shown to inhibit Kv channels, leading to a prolongation of the action potential.[1][2] This inhibition is thought to occur via a "pore block" mechanism, where the positively charged guanidinium ion physically occludes the ion conduction pathway.[2] Studies suggest that these compounds bind within the intracellular pore of the channel, perturbing a hydrophobic subunit interface and thereby stabilizing a closed state of the channel.[2] This mechanism of action underlies the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome, where enhanced acetylcholine release due to Kv channel blockade can ameliorate muscle weakness.[1][2]
Voltage-Gated Sodium (Nav) Channels: A Modulatory Role
The interaction of guanidinium analogs with voltage-gated sodium (Nav) channels is more complex and appears to be state-dependent. Evidence suggests that these compounds can act as blockers of Nav channels, with their potency and the voltage-dependence of the block being influenced by the internal sodium ion concentration.[3] This suggests a sophisticated interaction within the channel pore, potentially at a multi-ion binding site.[3] The guanidinium moieties of potent neurotoxins like saxitoxin and tetrodotoxin are the key pharmacophores responsible for their high-affinity block of Nav channels, physically occluding the external orifice of the channel pore.[4]
Other Potential Targets
Beyond the primary voltage-gated ion channels, guanidinium derivatives have been shown to interact with other targets, including:
-
Imidazoline Binding Sites: Certain guanidinium compounds have demonstrated the ability to inhibit ligand binding to the I2 subtype of imidazoline sites.[5]
-
5-HT3 Receptors: The cation channel of the 5-HT3 receptor is also susceptible to modulation by guanidinium-containing molecules.[6]
Deconstructing the Moiety: The Influence of 3,5-Bis(trifluoromethyl)benzenesulphonyl
The addition of the 3,5-bis(trifluoromethyl)benzenesulphonyl group to the guanidine core introduces significant chemical complexity that is expected to profoundly influence its pharmacological profile.
Physicochemical Properties
The key features of this substituent are:
-
Bulky Aromatic Ring: The benzene ring provides a large, hydrophobic surface.
-
Electron-Withdrawing Trifluoromethyl Groups: The two -CF3 groups are strongly electron-withdrawing, which will impact the pKa of the guanidinium headgroup and the overall electron distribution of the molecule. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]
-
Sulphonyl Linker: The sulphonyl group (-SO2-) acts as a flexible linker and can participate in hydrogen bonding.
These features suggest that this compound will be significantly more lipophilic than simple guanidine, potentially altering its membrane permeability and interaction with hydrophobic pockets within target proteins.
A Proposed Mechanism of Action: A Multi-faceted Interaction
Based on the established pharmacology of the guanidinium core and the predicted influence of the 3,5-bis(trifluoromethyl)benzenesulphonyl moiety, we propose a putative mechanism of action centered on the modulation of voltage-gated ion channels, likely with enhanced potency and altered selectivity compared to simpler guanidines.
Hypothesized Primary Mechanism:
We hypothesize that This compound acts as a potent inhibitor of voltage-gated potassium (Kv) channels.
-
Pore Occlusion: The positively charged guanidinium headgroup is predicted to engage in a canonical pore-blocking interaction with the negatively charged residues lining the intracellular vestibule of the Kv channel pore, similar to simpler guanidine analogs.[2]
-
Enhanced Affinity and Selectivity: The bulky and hydrophobic 3,5-bis(trifluoromethyl)phenyl group is likely to engage in additional hydrophobic and potentially π-π stacking interactions with amino acid residues in the channel's inner vestibule or at the protein-lipid interface.[1] This secondary binding interaction would be expected to significantly increase the affinity and residence time of the molecule within the channel, leading to more potent and sustained inhibition. The specific substitution pattern on the phenyl ring could also confer selectivity for certain Kv channel subtypes.
Visualizing the Proposed Interaction:
Caption: Proposed interaction of the compound with a Kv channel.
A Roadmap for Experimental Validation
To rigorously test the proposed mechanism of action, a multi-pronged experimental approach is necessary. The following protocols provide a framework for elucidating the molecular target and functional effects of this compound.
Electrophysiological Characterization
Objective: To determine the functional effects of the compound on various ion channels.
Methodology: Patch-Clamp Electrophysiology
-
Cell Line Selection: Utilize cell lines heterologously expressing specific voltage-gated ion channel subtypes (e.g., HEK293 cells expressing Kv1.2, Nav1.7, etc.). Primary neuron cultures (e.g., dorsal root ganglion neurons) can also be used to assess effects on a native population of channels.
-
Recording Configuration: Employ the whole-cell patch-clamp configuration to record macroscopic currents.
-
Voltage Protocols:
-
For Kv channels: Apply depolarizing voltage steps from a holding potential of -80 mV to elicit outward potassium currents.
-
For Nav channels: Use a series of depolarizing steps from a holding potential of -100 mV to record inward sodium currents.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound to determine its effect on current amplitude and kinetics.
-
Data Analysis:
-
Construct concentration-response curves to calculate the IC50 value for channel inhibition.
-
Analyze changes in the voltage-dependence of activation and inactivation.
-
Investigate use-dependence by applying repetitive stimulation protocols.
-
Visualizing the Experimental Workflow:
Caption: Workflow for electrophysiological characterization.
Radioligand Binding Assays
Objective: To identify specific binding sites and determine binding affinity.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the target ion channels.
-
Radioligand Selection: Use a radiolabeled ligand known to bind to the target channel (e.g., [³H]-Tetraethylammonium for some K+ channels, [³H]-Saxitoxin for Nav channels).
-
Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand and quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) of the compound by analyzing the competition binding data.
In Silico Modeling
Objective: To predict the binding mode and identify key interacting residues.
Methodology: Molecular Docking
-
Target Structure: Obtain a high-resolution structure of the target ion channel (e.g., from the Protein Data Bank).
-
Ligand Preparation: Generate a 3D structure of this compound and assign appropriate charges.
-
Docking Simulation: Use molecular docking software to predict the binding pose of the compound within the channel pore or at other potential binding sites.
-
Analysis: Analyze the predicted binding poses to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for organizing and interpreting results.
| Parameter | Value | Method | Target |
| IC50 | e.g., 5.2 ± 0.8 µM | Patch-Clamp | Kv1.2 |
| Ki | e.g., 2.7 ± 0.5 µM | Radioligand Binding | Kv1.2 |
| Effect on Activation | e.g., +15 mV shift | Patch-Clamp | Kv1.2 |
| Effect on Inactivation | e.g., -10 mV shift | Patch-Clamp | Kv1.2 |
| Docking Score | e.g., -9.8 kcal/mol | Molecular Docking | Kv1.2 Pore |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, this guide provides a scientifically grounded framework for its investigation. The convergence of evidence from the known pharmacology of guanidinium compounds and the predicted influence of its complex substituent strongly suggests a primary role as a potent modulator of voltage-gated ion channels, particularly Kv channels. The experimental protocols outlined herein offer a clear and logical path to elucidate its molecular target, functional effects, and therapeutic potential. Future research should also explore its effects on a broader panel of ion channels and in relevant in vivo models of diseases where ion channel dysfunction is implicated, such as epilepsy, chronic pain, and cardiac arrhythmias. The unique chemical architecture of this molecule may hold the key to developing novel and selective therapeutics.
References
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Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central. Available at: [Link]
-
Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. Available at: [Link]
-
Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. PubMed Central. Available at: [Link]
-
Interaction of Guanidinium Compounds and K+ Channel Modulators With Imidazoline Binding Sites in Rabbit Kidney. PubMed. Available at: [Link]
-
Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. MDPI. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]
-
Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. PubMed. Available at: [Link]
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An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonyl Guanidine (CAS No. 175136-69-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data and applying established principles of chemical reactivity and structure-activity relationships, this document aims to serve as a valuable resource for researchers exploring the potential of this and related compounds.
Chemical Identity and Physicochemical Properties
3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine is a synthetic organic compound characterized by a central guanidine core functionalized with a 3,5-bis(trifluoromethyl)benzenesulfonyl group. This substitution pattern, particularly the presence of two trifluoromethyl groups, significantly influences the electronic and lipophilic properties of the molecule, which are critical determinants of its chemical behavior and biological activity.
Chemical Structure:
Figure 1: 2D structure of 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175136-69-3 | [1] |
| Molecular Formula | C₉H₇F₆N₃O₂S | [1] |
| IUPAC Name | N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | [1] |
| Synonyms | 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine | [1] |
| Molecular Weight | 335.23 g/mol | [1] |
| InChI Key | WTARQWCVVSWPSK-UHFFFAOYSA-N | [1] |
| Melting Point | 194 °C | [1] |
| Boiling Point | 379.8 °C at 760 mmHg | [1] |
| Density | 1.71 g/cm³ | [1] |
Proposed Synthesis Protocol
Reaction Scheme:
Sources
solubility of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to provide actionable insights and a robust experimental framework for determining thermodynamic solubility. We will explore the physicochemical drivers of this compound's solubility and present a definitive protocol for its empirical determination.
Molecular Profile and Predicted Solubility Behavior
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound is a complex molecule with distinct regions of high lipophilicity and high polarity, which dictates its interaction with various organic solvents.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 175136-69-3 | [1] |
| Molecular Formula | C₉H₇F₆N₃O₂S | [1] |
| Molecular Weight | 335.23 g/mol | [1] |
| Melting Point | 194 °C | [1] |
| Calculated XLogP3 | 4.16770 | [1] |
| Density | 1.71 g/cm³ | [1] |
The key to understanding its solubility lies in its two primary structural features:
-
The 3,5-Bis(trifluoromethyl)phenyl Group: This portion of the molecule is electron-withdrawing and highly lipophilic (fat-loving). The two trifluoromethyl (-CF₃) groups are potent electron sinks and contribute significantly to the molecule's nonpolar character. This region favors interactions with nonpolar or moderately polar solvents through van der Waals forces. The high calculated XLogP3 value of 4.17 is a direct consequence of this large, fluorinated aromatic system, predicting poor solubility in water but favorable solubility in many organic media.[1]
-
The Sulphonylguanidine Headgroup: In stark contrast, the -SO₂-NH-C(=NH)NH₂ group is highly polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the oxygen and nitrogen atoms). This functional group will seek to interact with polar solvents, particularly those that can participate in hydrogen bonding.
This inherent duality—a large lipophilic tail and a polar, hydrogen-bonding head—suggests that the compound's solubility will be highly dependent on the solvent's ability to accommodate both moieties. Solvents that can effectively solvate both the nonpolar aromatic ring and the polar headgroup are expected to be the most effective.
Based on these structural characteristics, we can predict the following solubility trends:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments capable of solvating the polar sulphonylguanidine group, while their organic nature can accommodate the lipophilic ring.
-
Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with the headgroup. Solubility may be slightly lower than in polar aprotic solvents if the alkyl portion of the alcohol is too small to effectively solvate the large aromatic system.
-
Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform. These are weakly polar and can solvate the lipophilic body of the molecule, but they are less effective at solvating the highly polar headgroup.
-
Low to Insoluble Expected: In nonpolar solvents such as hexanes, heptane, and toluene. These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces (including hydrogen bonds and crystal lattice energy) of the sulphonylguanidine group in the solid state.
The Critical Distinction: Thermodynamic vs. Kinetic Solubility
In drug discovery and development, it is crucial to differentiate between thermodynamic and kinetic solubility.[2][3]
-
Thermodynamic Solubility is the true equilibrium value. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4] This is the "gold standard" measurement, essential for formulation and preclinical development. The determination of thermodynamic solubility requires allowing the system to reach equilibrium, which can take 24 hours or more.[5]
-
Kinetic Solubility is a measure of the concentration at which a compound precipitates out of a solution under specific, non-equilibrium conditions.[2] It is often measured in high-throughput screening by adding a concentrated stock of the compound (e.g., in DMSO) to an aqueous buffer.[6] The resulting value can be significantly higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or a less stable, more soluble amorphous precipitate.[3]
For the purposes of developing a robust understanding of this compound for formulation or synthesis, determining its thermodynamic solubility is paramount. The protocol provided in the following section is designed for this purpose.
Definitive Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the universally accepted shake-flask method for determining the thermodynamic solubility of a compound in an organic solvent.[5] This method is based on the principle of achieving equilibrium between the undissolved solid and the saturated solution. It is adapted from industry-standard practices and principles outlined in regulatory guidelines like the OECD Test Guideline 105.[7][8][9]
Rationale Behind Experimental Choices
-
Using Excess Solid: An excess of the solid compound is crucial to ensure that the solvent becomes fully saturated and that equilibrium is established with the most stable solid form.
-
Equilibration Time (24h): Many complex organic molecules can take a significant amount of time to reach true equilibrium. A 24-hour incubation period is a standard in the pharmaceutical industry to ensure that the dissolution process is complete and any potential transformations to more stable, less soluble polymorphs have occurred.[5]
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 25 °C) is essential for reproducibility.
-
Filtration: A sub-micron (e.g., 0.22 µm) filter is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the truly dissolved compound.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Weigh approximately 2-5 mg of this compound into a 2 mL glass vial. The key is to have a significant excess of solid that will remain undissolved.
-
Using a calibrated pipette, add exactly 1.0 mL of the desired organic solvent to the vial.
-
Seal the vial securely with a screw cap containing a solvent-resistant septum (e.g., PTFE-lined).
-
-
Equilibration:
-
Place the vial onto an orbital shaker or rotator in a temperature-controlled environment set to 25 °C.
-
Agitate the slurry for 24 hours at a speed sufficient to keep the solid suspended.
-
-
Sample Collection and Preparation:
-
After 24 hours, remove the vial and let it stand for 30 minutes to allow the excess solid to settle.
-
Carefully draw a portion of the supernatant (the clear liquid above the solid) into a 1 mL syringe.
-
Attach a 0.22 µm solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe.
-
Discard the first 0.1-0.2 mL of filtrate to saturate the filter material and avoid adsorption effects.
-
Filter the remaining solution into a clean HPLC vial.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Create a set of calibration standards by serially diluting the stock solution.
-
Analyze the filtered sample and the calibration standards by a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the filtered sample by comparing its response to the calibration curve. The resulting concentration is the thermodynamic solubility.
-
Data Presentation and Interpretation
The results from the experimental protocol should be recorded systematically to allow for clear comparison across different solvents.
Table of Thermodynamic Solubility for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Record Experimental Data | Calculate | e.g., Very Soluble |
| Acetonitrile | 37.5 | Record Experimental Data | Calculate | ||
| Acetone | 20.7 | Record Experimental Data | Calculate | ||
| Polar Protic | Methanol | 32.7 | Record Experimental Data | Calculate | |
| Ethanol | 24.6 | Record Experimental Data | Calculate | ||
| Weakly Polar | Dichloromethane (DCM) | 9.1 | Record Experimental Data | Calculate | e.g., Sparingly Soluble |
| Tetrahydrofuran (THF) | 7.6 | Record Experimental Data | Calculate | ||
| Nonpolar | Toluene | 2.4 | Record Experimental Data | Calculate | e.g., Insoluble |
| n-Heptane | 1.9 | Record Experimental Data | Calculate |
Interpretation: By correlating the experimental solubility data with solvent properties like the dielectric constant, polarity, and hydrogen bonding capability, a comprehensive solubility map can be constructed. This map is invaluable for selecting appropriate solvents for chemical reactions, purifications (crystallization), and formulation development.
References
-
Test No. 105: Water Solubility - OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-105-water-solubility_9789264069589-en][7][8]
-
OECD 105 - Water Solubility - Situ Biosciences. [URL: https://situbiosciences.com/environmental-testing/phys-chem-testing/oecd-105-water-solubility/][10]
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay][5]
-
OECD 105 - Water Solubility Test at 20°C - Analytice. [URL: https://www.analytice.com/en/technical-sheet/oecd-105-water-solubility-test-at-20-c][11]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.chegg.com/homework-help/questions-and-answers/experiment-1-determination-solubility-class-according-functional-group-present-organic--q110360705][12]
-
Solubility testing in accordance with the OECD 105 - FILAB. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-testing-in-accordance-with-the-oecd-105/][9]
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [URL: https://www.scribd.com/document/422204481/Procedure-For-Determining-Solubility-of-Organic-Compounds]
-
3,5-bis(trifluoromethyl)benzenesulfonyl guanidine - Echemi. [URL: https://www.echemi.com/products/pd20220623-3-5-bis-trifluoromethyl-benzenesulfonyl-guanidine.html][1]
- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.deanza.edu/chemistry/pdf/12B/Solubility.pdf]
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [URL: https://www.inventivapharma.com/wp-content/uploads/2020/07/Solubility-Toolbox.pdf][6]
-
Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/invitro-adme/solubility-testing/][2]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163013-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/][3]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343468593_Optimizing_solubility_Kinetic_versus_thermodynamic_solubility_temptations_and_risks][4]
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Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the complex organic molecule, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. While a complete experimental dataset for this specific molecule is not publicly available, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the spectroscopic data of structurally related compounds and applying fundamental principles of spectroscopic interpretation, we can predict and understand the expected spectral features of the target molecule. This guide emphasizes the "why" behind experimental choices and provides a framework for acquiring and interpreting high-quality spectroscopic data.
Molecular Structure and its Spectroscopic Implications
The structure of this compound combines several key functional groups that will give rise to distinct signals in various spectroscopic analyses. Understanding the constituent parts of the molecule is the first step in predicting its spectral fingerprint.
The molecule consists of a central benzene ring substituted with two trifluoromethyl (CF₃) groups at the 3 and 5 positions, a sulphonyl group (-SO₂-), and a guanidine group (-NH-C(=NH)-NH₂). Each of these components will contribute uniquely to the NMR, IR, and Mass spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we would be interested in ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for this molecule, a more polar solvent like DMSO-d₆ would likely be required to achieve sufficient solubility due to the polar sulphonylguanidine moiety.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The chemical shift range for ¹⁹F is much larger than for ¹H, so the spectral width must be set accordingly.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the guanidine group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 8.5 | Singlet | 1H | Aromatic proton at C4 |
| 7.8 - 8.2 | Singlet | 2H | Aromatic protons at C2 and C6 |
| 7.0 - 7.5 | Broad Singlet | 4H | Guanidine (-NH, -NH₂) protons |
Rationale:
-
The aromatic protons will appear as two distinct signals due to the symmetry of the 3,5-disubstituted benzene ring. The single proton at the 4-position will be a singlet, and the two equivalent protons at the 2 and 6 positions will also appear as a singlet. Their downfield chemical shifts are due to the deshielding effect of the electron-withdrawing sulphonyl and trifluoromethyl groups.
-
The guanidine protons are expected to be broad due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent. Their chemical shift can be highly variable and dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| 155 - 160 | Guanidine carbon (C=N) |
| 140 - 145 | Aromatic carbon attached to sulfur (C1) |
| 130 - 135 (quartet) | Aromatic carbons attached to CF₃ (C3, C5) |
| 120 - 125 (quartet) | Trifluoromethyl carbons (CF₃) |
| 125 - 130 | Aromatic carbons (C2, C4, C6) |
Rationale:
-
The guanidine carbon will be significantly downfield due to its attachment to three nitrogen atoms.
-
The aromatic carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be quartets.
-
The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing substituents.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be the simplest, showing a single signal for the two equivalent trifluoromethyl groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| -60 to -65 | Singlet | -CF₃ |
Rationale:
-
The two CF₃ groups are chemically equivalent due to the symmetry of the molecule, resulting in a single resonance. The chemical shift is in the typical range for trifluoromethyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
Experimental Protocol: IR Spectrum Acquisition
Protocol:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample to be placed on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted. The typical spectral range is 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Guanidine (-NH, -NH₂) |
| 1650 - 1600 | C=N stretching | Guanidine |
| 1580 - 1450 | C=C stretching | Aromatic ring |
| 1350 - 1300 | Asymmetric SO₂ stretching | Sulphonyl |
| 1180 - 1140 | Symmetric SO₂ stretching | Sulphonyl |
| 1300 - 1100 | C-F stretching | Trifluoromethyl |
Rationale:
-
The N-H stretching vibrations of the guanidine group will appear as broad bands in the high-frequency region of the spectrum.
-
The C=N stretching of the guanidine group will give a strong absorption in the double bond region.
-
The sulphonyl group will exhibit two characteristic strong stretching bands.
-
The C-F stretching vibrations of the trifluoromethyl groups will result in very strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrum Acquisition
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a chromatographic system like GC-MS or LC-MS.
-
Ionization Technique: Electrospray ionization (ESI) would be a suitable technique for this molecule due to its polarity. Electron ionization (EI) could also be used, but might lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₉H₇F₆N₃O₂S).
-
Major Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds in the molecule.
Caption: Plausible fragmentation pathway for this compound.
Rationale:
-
Loss of the guanidinyl radical is a likely fragmentation pathway.
-
Cleavage of the C-S bond would lead to the formation of the 3,5-bis(trifluoromethyl)phenyl radical cation.
-
Loss of the entire sulphonylguanidine side chain is also possible.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the contributions of each functional group to the NMR, IR, and Mass spectra, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols offer a starting point for acquiring high-quality data, and the predicted spectral features serve as a roadmap for interpretation. While experimental data for the target molecule is not yet available in the public domain, the principles and examples from related compounds laid out in this guide provide a solid foundation for its future spectroscopic analysis.
References
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]1]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]]
-
MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]]
-
Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from ]
-
PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]]
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A Technical Guide to Investigating the Biological Targets of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Hypothesis-Driven Approach for Drug Discovery Professionals
Preamble: Deciphering a Molecule of Untapped Potential
In the landscape of medicinal chemistry, the discovery of novel bioactive molecules often begins not with a known target, but with a structure of interest. 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine represents such a molecule. While direct biological studies on this specific entity are not extensively documented, its constituent moieties—the highly basic guanidinium headgroup and the lipophilic, electron-withdrawing 3,5-bis(trifluoromethyl)phenyl tail—are well-established pharmacophores present in a range of clinically relevant agents. This guide, therefore, adopts a hypothesis-driven framework to explore the potential biological targets of this compound. We will dissect its structural components, extrapolate potential activities from analogous compounds, and provide robust, field-proven experimental workflows for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this and structurally related molecules.
Part 1: Structural Dissection and Hypothesis Generation
The structure of this compound suggests a molecule capable of engaging in multiple modes of biological interaction.
-
The Guanidinium Headgroup: The guanidinium group is a protonated, highly basic functional group at physiological pH. It is a key feature of the amino acid arginine, enabling it to participate in a rich network of hydrogen bonding and electrostatic interactions with biological macromolecules. In medicinal chemistry, the guanidine moiety is considered a "privileged scaffold" due to its recurrent appearance in drugs targeting a wide array of proteins and even nucleic acids.[1] Its ability to interact with phosphate backbones makes DNA a plausible target, potentially through minor groove binding, a mechanism observed in other guanidine-containing anticancer agents.[1][2] Furthermore, its structural mimicry of the arginine side chain suggests it could be a competitive inhibitor for enzymes that process arginine or related substrates, such as Nitric Oxide Synthase (NOS).[3]
-
The 3,5-Bis(trifluoromethyl)phenyl Tail: The bis(trifluoromethyl)phenyl moiety is a common feature in modern pharmaceuticals. The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing and significantly increase the lipophilicity of the benzene ring. This moiety is known to improve pharmacokinetic properties and can engage in specific interactions with protein binding pockets, including hydrophobic and halogen-bonding-like interactions.[4] Notably, compounds bearing this group have demonstrated activities as anticancer agents and potent inhibitors of drug-resistant bacteria.[4][5] For instance, a naphthofuran derivative containing a 3,5-bis(trifluoromethyl)phenyl group was shown to directly bind to the ligand-binding domain of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator in liver cancer.[6]
Based on this structural analysis, we can formulate several primary hypotheses for the potential biological targets of this compound:
Hypothesis 1: Direct DNA Interaction. The cationic guanidinium group may mediate binding to the minor groove of DNA, leading to cytotoxic effects in cancer cells.[1]
Hypothesis 2: Enzyme Inhibition. The compound may act as an inhibitor of enzymes that recognize arginine or similar cationic substrates. This includes classes like Nitric Oxide Synthases (NOS), or other enzymes where a positively charged group is critical for substrate recognition.[3] The guanidine moiety in the drug Terbogrel, for example, is a potent inhibitor of Thromboxane A2 synthase.[7]
Hypothesis 3: Nuclear Receptor Modulation. The lipophilic bis(trifluoromethyl)phenyl tail could enable binding to hydrophobic ligand-binding domains of nuclear receptors or other transcription factors, such as HNF4α.[6]
Hypothesis 4: Ion Channel or Transporter Modulation. The guanidinium group is a known modulator of certain ion channels and transporters, such as the sodium-hydrogen exchanger (NHE).[3]
Part 2: Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to identify and validate the biological target(s) of a novel compound. The following workflows are designed to systematically test our hypotheses.
Workflow 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry
This workflow aims to "fish" for binding partners from a complex biological sample (e.g., cell lysate) without prior bias.
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by these groups—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics—offer a powerful toolkit for optimizing the performance of bioactive molecules and catalysts.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif, in particular, has emerged as a "privileged" structural element. Its potent electron-withdrawing nature and steric bulk have been successfully leveraged to enhance binding affinities, improve pharmacokinetic profiles, and create highly effective organocatalysts.[3][4] This guide delves into the synthesis, characteristics, and prospective applications of a molecule that embodies this design philosophy: this compound. While the specific discovery of this compound is not extensively documented in dedicated literature, its existence is a logical and compelling extension of the well-established principles of medicinal and synthetic chemistry. This document serves as a comprehensive technical guide for researchers and drug development professionals seeking to understand and potentially utilize this promising, albeit underexplored, chemical entity.
Section 1: The Genesis of a Molecule - A Rationale-Driven Approach
The conceptualization of this compound stems from the synergistic combination of two powerful pharmacophores: the sulfonylguanidine core and the 3,5-bis(trifluoromethyl)phenyl moiety.
The Sulfonylguanidine Core: A Versatile Pharmacophore
The guanidine group is a common functionality found in a wide array of natural products and pharmaceuticals, prized for its ability to form strong, directional hydrogen bonds and its basicity.[5] When integrated with a sulfonyl group, the resulting sulfonylguanidine structure offers a unique combination of acidity and hydrogen-bonding capabilities, making it an attractive scaffold for targeting various biological macromolecules. The synthesis of this core has been the subject of considerable research, with numerous methods developed to access this important functional group.[5][6]
The 3,5-Bis(trifluoromethyl)phenyl Moiety: An Amplifier of Potency and Stability
The decision to append the 3,5-bis(trifluoromethyl)phenyl group to the sulfonylguanidine core is a strategic one, rooted in the known advantages of this substitution pattern:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from rapid metabolism in biological systems. This often leads to a longer half-life and improved bioavailability.[2]
-
Increased Lipophilicity: The CF₃ groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2]
-
Modulated Acidity and Binding: As potent electron-withdrawing groups, the two CF₃ substituents increase the acidity of the N-H protons on the sulfonylguanidine core.[1] This can lead to stronger and more specific interactions with biological targets, such as enzyme active sites or protein-protein interfaces.
-
Privileged Catalytic Motif: This moiety is a key component in highly effective hydrogen-bond-donating organocatalysts, such as Schreiner's thiourea, highlighting its capacity for molecular recognition and activation.[4]
The logical convergence of these two well-characterized structural components suggests that this compound is a compound of significant interest for applications in medicinal chemistry and beyond.
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 1,3-bis(trifluoromethyl)benzene.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
Causality: This initial step introduces the sulfonyl chloride functionality necessary for the subsequent reaction with guanidine. The use of chlorosulfonic acid is a standard and effective method for the sulfonation and subsequent chlorination of aromatic rings.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced.
-
Reagents: To the flask, add 1,3-bis(trifluoromethyl)benzene. Cool the flask in an ice bath to 0-5 °C.
-
Reaction: Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 3,5-bis(trifluoromethyl)benzenesulfonyl chloride can be further purified by recrystallization or chromatography.
Step 2: Synthesis of this compound
Causality: This is a nucleophilic substitution reaction where the nucleophilic guanidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the HCl formed during the reaction.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve guanidine hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Guanidine Preparation: Add a base, such as sodium ethoxide or another suitable non-nucleophilic base, to generate free guanidine in situ.
-
Reaction: Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the same solvent and add it dropwise to the guanidine solution at room temperature.
-
Work-up: Stir the reaction mixture for several hours to overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₆F₆N₃O₂S | Based on chemical structure. |
| Molecular Weight | 335.23 g/mol | Calculated from the molecular formula.[9] |
| Appearance | White to off-white solid | Typical for organic compounds of this nature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in less polar solvents (e.g., DCM, ether), and likely insoluble in water. | The large, non-polar bis(trifluoromethyl)phenyl group dominates, but the sulfonylguanidine moiety provides some polarity. |
| Acidity (pKa) | Expected to be a moderately strong acid (pKa likely in the range of 4-6). | The two electron-withdrawing CF₃ groups will significantly increase the acidity of the sulfonylguanidine N-H protons. |
Section 3: Potential Applications and Fields of Research
Based on the structural components of this compound, several promising avenues for research and application can be proposed.
Medicinal Chemistry
The compound is a prime candidate for screening in various therapeutic areas:
-
Anti-Cancer Agents: Many small molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated anti-cancer properties. For instance, some naphthofuran carboxamides with this group inhibit liver tumor growth.[10] The sulfonylguanidine core can be designed to interact with specific enzymatic targets.
-
Antimicrobial Agents: Pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[11] The ability of the guanidinium group to interact with bacterial cell membranes could complement this activity.
-
Kinase Inhibitors: The sulfonylguanidine scaffold can serve as a hinge-binding motif in kinase inhibitors, while the bis(trifluoromethyl)phenyl group can be directed into a hydrophobic pocket to enhance potency and selectivity.
-
Neurokinin-1 (NK-1) Receptor Antagonists: Intermediates containing the 3,5-bis(trifluoromethyl)phenyl group are crucial in the synthesis of drugs like Aprepitant, an NK-1 receptor antagonist.[2] This suggests that the moiety is well-suited for interaction with neurological targets.
Organocatalysis
The acidic nature and hydrogen-bonding capabilities of the molecule make it a potential organocatalyst.
Caption: Proposed mechanism of action as a hydrogen-bond donating organocatalyst.
Similar to Schreiner's thiourea, this compound could function as a dual hydrogen-bond donor to activate electrophiles and stabilize transition states in a variety of organic reactions.[4] Its potentially higher acidity compared to analogous ureas or thioureas could lead to unique reactivity and catalytic efficiency.
Section 4: Future Directions and Conclusion
This compound represents a molecule of significant untapped potential. Its design is a testament to the power of rational, structure-based approaches in chemistry, combining the robust, versatile sulfonylguanidine core with the potency- and stability-enhancing 3,5-bis(trifluoromethyl)phenyl moiety.
For researchers in drug development, this compound is a compelling starting point for library synthesis and high-throughput screening campaigns, particularly in oncology and infectious diseases. For synthetic chemists, it offers an intriguing scaffold for the development of novel organocatalysts.
This guide provides a foundational understanding of the rationale behind its structure, a plausible and detailed synthetic protocol, and a roadmap for its potential applications. The next logical steps for the scientific community are the execution of its synthesis, full characterization of its properties, and exploration of its activity in the promising fields outlined herein. The insights gained from such studies will undoubtedly contribute to the broader understanding of fluorinated compounds in science and industry.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hazarika, D., Borah, A. J., & Phukan, P. (2019). Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines. RSC Advances, 9(3), 1538-1542.
- Michael, J. P. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC, 57(11), 1335-1338.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- Kumar, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5035.
- Optimization of reaction conditions for the synthesis of sulfonyl guanidines. (n.d.). ResearchGate.
- Co(II)‐catalyzed synthesis of sulfonyl guanidines via a nitrene radical... (n.d.). ResearchGate.
- Kertesz, D. J. (1941). The Synthesis of Some p-Nitro Benzene Sulfonyl Guanidines and Sulfanilyl Guanidines. ProQuest.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6268.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
- 3,5-bis(trifluoromethyl)benzenesulfonyl guanidine. (n.d.). Echemi.
- Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(19), 3151-3162.
- Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. (2015). Journal of Biochemical and Molecular Toxicology, 29(11), 517-524.
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A Theoretical and Computational Investigation of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive framework for the theoretical and computational modeling of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. Addressed to researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for in-silico analysis of this compound, leveraging established computational techniques to predict its physicochemical properties, reactivity, and potential as a therapeutic agent.
Introduction: The Therapeutic Potential of Sulphonylguanidines
The sulphonylguanidine moiety is a critical pharmacophore in a variety of therapeutic agents, exhibiting a range of biological activities. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl groups can improve metabolic stability and binding affinity through favorable interactions with biological targets.[1] This guide focuses on this compound, a molecule of significant interest for its potential pharmacological applications.
Molecular Structure and Physicochemical Properties
A foundational aspect of any computational study is the accurate representation of the molecule's three-dimensional structure and its inherent physicochemical characteristics.
Structural Properties
The molecular structure of this compound (CAS No. 175136-69-3) consists of a central benzenesulphonylguanidine core functionalized with two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring.[2]
| Property | Value |
| Molecular Formula | C9H7F6N3O2S |
| Molecular Weight | 335.23 g/mol |
| XLogP3 | 4.16770 |
| PSA | 104.42 |
| Melting Point | 194 °C |
| Boiling Point | 379.8 °C at 760 mmHg |
| Density | 1.71 g/cm³ |
| Data sourced from Echemi[2] |
Molecular Geometry
An optimized molecular geometry is the starting point for all subsequent computational analyses. This can be achieved through quantum mechanical calculations, specifically Density Functional Theory (DFT).
Caption: 2D representation of this compound.
Part 1: Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] These calculations provide insights into molecular orbitals, electrostatic potential, and vibrational frequencies, which are crucial for understanding the molecule's reactivity and spectroscopic properties.
Protocol for DFT-Based Molecular Property Prediction
-
Geometry Optimization:
-
Rationale: To find the lowest energy conformation of the molecule.
-
Method: Employ a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5][6]
-
Basis Set: A basis set like 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost for this type of molecule.[4][5]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[3][6]
-
-
Frequency Analysis:
-
Rationale: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Method: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
-
Electronic Properties Analysis:
-
Rationale: To understand the distribution of electrons and identify reactive sites.
-
Calculations:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.[4][5]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[5]
-
-
Caption: A typical workflow for DFT calculations.
Part 2: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Potential Therapeutic Applications
Derivatives of sulphonylureas and guanidines have been investigated as potential antidiabetic agents.[9][10] Molecular docking studies have been successfully employed to predict the binding affinity of these compounds to target proteins.[9][10]
Protocol for Molecular Docking
-
Target Selection and Preparation:
-
Rationale: Based on the known pharmacology of related compounds, a relevant protein target is chosen. For instance, penicillin-binding proteins (PBPs) are targets for antibacterial sulfonamides.[7]
-
Procedure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Rationale: The 3D structure of this compound obtained from DFT calculations is prepared for docking.
-
Procedure: Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Rationale: To predict the binding mode and affinity of the ligand to the target protein.
-
Software: AutoDock, Glide, or similar docking programs can be used.[6][9][10]
-
Procedure: Define the binding site on the protein and run the docking algorithm. The results are typically scored based on the predicted binding energy.
-
-
Analysis of Results:
-
Rationale: To identify the most likely binding pose and the key interactions between the ligand and the protein.
-
Procedure: Visualize the docked complex and analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-silico investigation of this compound. DFT calculations can elucidate its fundamental electronic and structural properties, while molecular docking simulations can predict its potential as a therapeutic agent by identifying likely biological targets and binding interactions. The insights gained from these computational studies are invaluable for guiding further experimental research, including synthesis, in-vitro, and in-vivo testing, ultimately accelerating the drug discovery and development process.
References
-
Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent. PubMed. Available from: [Link]
-
(PDF) Molecular Docking, Synthesis And Biological Evaluation Of Sulphonylureas/Guanidine Derivatives As Promising Antidiabetics Agent. ResearchGate. Available from: [Link]
-
Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. Available from: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available from: [Link]
-
DFT calculations were performed at the... ResearchGate. Available from: [Link]
-
(PDF) MOLECULAR DOCKING STUDY OF SULPHONYL HYDRAZIDE AS AN INHIBITOR OF VIRAL PROTEIN (VP40) OF MARBURG VIRUS. ResearchGate. Available from: [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH. Available from: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available from: [Link]
-
(PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). ResearchGate. Available from: [Link]
-
Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative | Request PDF. ResearchGate. Available from: [Link]
-
(PDF) Spectroscopic studies, DFT calculations, Cytotoxicity activity, docking stimulation of novel metal complexes of Schiff base ligand of isonicotinohydrazide derivative. ResearchGate. Available from: [Link]
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- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine for the Investigation of Na+/H+ Exchanger Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Guanidine derivatives represent a versatile class of molecules with a broad spectrum of biological activities, including significant potential as enzyme inhibitors.[1] 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is a member of this class, possessing structural motifs that suggest its utility in modulating the activity of key physiological targets. The presence of the guanidinium group, a common feature in inhibitors of the Na+/H+ exchanger (NHE), makes this compound a valuable tool for researchers investigating ion transport and its role in various pathological states.[1] The Na+/H+ exchangers are a family of transmembrane proteins crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis.[2] The ubiquitously expressed NHE1 isoform, in particular, is a well-documented player in cardiac pathophysiology, making its inhibitors promising candidates for therapeutic development.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in enzyme inhibition assays, with a primary focus on the Na+/H+ exchanger. It offers a detailed exploration of the putative mechanism of action, protocols for two distinct in vitro assay methodologies, and guidance on data interpretation and troubleshooting.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 175136-69-3 | [3] |
| Molecular Formula | C₉H₇F₆N₃O₂S | [3] |
| Molecular Weight | 335.23 g/mol | [3] |
| Appearance | Solid | [5] |
| Melting Point | 194 °C | [3] |
| XLogP3 | 4.16770 | [3] |
Safety and Handling:
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[1][6][7]
Stock Solution Preparation:
Due to its predicted high lipophilicity (XLogP3 ≈ 4.17), this compound is expected to have low solubility in aqueous solutions.[3][8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[8] For example, a 10 mM stock solution can be prepared by dissolving 3.35 mg of the compound in 1 mL of anhydrous DMSO. The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Putative Mechanism of Action: Inhibition of the Na+/H+ Exchanger
The guanidinium group of this compound is the key functional moiety responsible for its likely inhibitory effect on the Na+/H+ exchanger. Guanidinium derivatives are known to block the activity of the NHE by interacting with the exchanger protein, thereby preventing the counter-transport of Na+ and H+ ions.[2] This inhibition leads to a decrease in the rate of intracellular pH recovery following an acid load. Some guanidinium-based inhibitors have been shown to act at a binding site distinct from that of the well-known NHE inhibitor amiloride.
The proposed mechanism of action involves the binding of the positively charged guanidinium group to a negatively charged region within the ion translocation pore or at an allosteric regulatory site on the NHE protein. This binding event sterically or conformationally hinders the movement of ions through the exchanger. The bulky and electron-withdrawing 3,5-bis(trifluoromethyl)benzenesulphonyl moiety likely contributes to the binding affinity and specificity of the compound for the target enzyme.
Figure 1: Proposed mechanism of Na+/H+ exchanger inhibition.
Experimental Protocols
Two robust and widely accepted methods for assessing NHE inhibition are presented below. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
Protocol 1: Fluorescence-Based Intracellular pH Recovery Assay
This method directly measures the activity of the Na+/H+ exchanger by monitoring the recovery of intracellular pH (pHi) after an induced acid load in cultured cells. The pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), is commonly used for this purpose.[4][9][10]
Materials:
-
Cells expressing the Na+/H+ exchanger of interest (e.g., C6 glioma cells, CHO cells, or primary cardiomyocytes)
-
This compound
-
BCECF-AM (acetoxymethyl ester of BCECF)
-
Pluronic F-127
-
Nigericin
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, 20 mM HEPES, pH 7.4
-
Acidification buffer: HBS with 20 mM NH₄Cl
-
Calibration buffers: High K+ buffers with varying pH (e.g., pH 6.5, 7.0, 7.5) containing nigericin (10 µM)
-
Anhydrous DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm
Procedure:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a 5 µM BCECF-AM loading solution in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Wash the cells once with HBS.
-
Add 100 µL of the BCECF-AM loading solution to each well and incubate at 37°C for 30-60 minutes.[10]
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in HBS from the DMSO stock solution. Include a vehicle control (DMSO only).
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of the inhibitor dilutions or vehicle control to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Acidification and pHi Recovery:
-
Induce an acid load by replacing the inhibitor solution with 100 µL of acidification buffer (HBS with 20 mM NH₄Cl) and incubate for 5-10 minutes.
-
Remove the acidification buffer and replace it with 100 µL of Na+-containing HBS (with the respective inhibitor concentrations).
-
Immediately begin monitoring fluorescence in the plate reader at 37°C. Record the fluorescence intensity at an emission wavelength of 535 nm with excitation at approximately 490 nm and 440 nm every 15-30 seconds for 5-10 minutes.
-
-
Calibration: At the end of each experiment, perform an in situ calibration by incubating the cells with high K+ calibration buffers of known pH containing nigericin to equilibrate intracellular and extracellular pH.[4]
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Determine the initial rate of pHi recovery (dpHi/dt) for each condition.
-
Plot the rate of pHi recovery against the concentration of the inhibitor to determine the IC₅₀ value.
-
Figure 2: Workflow for the fluorescence-based pHi recovery assay.
Protocol 2: Platelet Swelling Assay
This is a functional assay that measures the activity of the NHE1 isoform, which is predominantly expressed in platelets.[11] NHE1 activation leads to an influx of Na+ and subsequent osmotic swelling of the platelets, which can be monitored as a change in light transmission using an aggregometer.[12]
Materials:
-
Freshly drawn human or animal blood collected in an anticoagulant (e.g., acid-citrate-dextrose)
-
This compound
-
Sodium propionate buffer (140 mM sodium propionate, 10 mM HEPES, pH 6.7)
-
Platelet-rich plasma (PRP)
-
Platelet aggregometer
-
Anhydrous DMSO
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge freshly collected blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in a suitable buffer or directly in PRP from the DMSO stock solution. Include a vehicle control.
-
Pre-incubate a known volume of PRP (e.g., 200-500 µL) with the inhibitor or vehicle at 37°C for 5-10 minutes in the aggregometer cuvette with stirring.[13]
-
-
Induction of Platelet Swelling:
-
Initiate the assay by adding the sodium propionate buffer to the PRP in the aggregometer cuvette.
-
Record the change in light transmission over time. Platelet swelling will cause a decrease in optical density (or an increase in light transmission, depending on the instrument).[12]
-
-
Data Analysis:
-
Determine the initial rate of change in light transmission for each inhibitor concentration.
-
Plot the rate of platelet swelling against the inhibitor concentration to calculate the IC₅₀ value.
-
Data Interpretation and Troubleshooting
The expected outcome of a successful inhibition assay is a dose-dependent decrease in the rate of pHi recovery (Protocol 1) or platelet swelling (Protocol 2) in the presence of this compound.
Hypothetical Data:
| Inhibitor Concentration (µM) | Rate of pHi Recovery (dpHi/min) | % Inhibition |
| 0 (Vehicle) | 0.150 | 0 |
| 0.01 | 0.135 | 10 |
| 0.1 | 0.105 | 30 |
| 1 | 0.075 | 50 |
| 10 | 0.030 | 80 |
| 100 | 0.015 | 90 |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No or low signal (fluorescence assay) | - Inefficient dye loading- Cell death | - Optimize BCECF-AM concentration and incubation time.- Ensure cell viability before and after the assay. |
| High background fluorescence | - Incomplete removal of extracellular dye | - Increase the number of washes after dye loading. |
| No inhibition observed | - Inhibitor is inactive- Incorrect inhibitor concentration range- Low NHE activity in the chosen cell line | - Verify the integrity of the compound.- Test a wider range of concentrations.- Use a cell line known to have robust NHE activity or stimulate activity with growth factors. |
| Inconsistent results | - Variation in cell density- Fluctuation in temperature or pH of buffers | - Ensure consistent cell plating.- Maintain strict control over experimental conditions. |
Conclusion
This compound is a promising tool for studying the inhibition of the Na+/H+ exchanger. The protocols detailed in this application note provide a solid foundation for researchers to investigate the inhibitory properties of this compound. Given the crucial role of NHE in various physiological and pathological processes, this compound may serve as a valuable pharmacological probe for elucidating the intricacies of ion transport and for the initial stages of drug discovery. As with any new inhibitor, empirical optimization of the assay conditions is essential to obtain reliable and reproducible results.
References
-
Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay. PubMed. [Link]
-
Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. PubMed. [Link]
-
Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. [Link]
-
Biological activities of guanidine compounds. PubMed. [Link]
-
Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies. [Link]
-
Effect on ex vivo platelet aggregation and in vivo cyclic flow with Na+/H+ exchange inhibition. SpringerLink. [Link]
-
What are Sodium-hydrogen exchangers inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Sodium-hydrogen Exchange and Platelet Function. PubMed. [Link]
-
Increased platelet sodium–hydrogen exchanger activity in patients with variant angina. Heart. [Link]
-
Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. PMC. [Link]
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.at [fishersci.at]
- 8. mdpi.com [mdpi.com]
- 9. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 10. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 11. Sodium-hydrogen exchange and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect on ex vivo platelet aggregation and in vivo cyclic flow with Na+/H+ exchange inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in Cell Culture
Introduction
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is a synthetic compound of interest in various biological research fields. Its molecular structure, characterized by the presence of two trifluoromethyl groups, imparts significant hydrophobicity (XLogP3: 4.16770), which presents a challenge for its application in aqueous-based biological systems such as cell culture.[1] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible experimental results.
These application notes provide a comprehensive, field-proven protocol for the effective solubilization of this compound for use in cell culture experiments. The methodology is grounded in the principles of handling hydrophobic compounds for biological assays and emphasizes the maintenance of cellular health and experimental integrity.
Physicochemical Properties Overview
A foundational understanding of the compound's properties is critical for designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₆N₃O₂S | [1] |
| Molecular Weight | 335.23 g/mol | [1] |
| XLogP3 (Hydrophobicity) | 4.16770 | [1] |
| Physical State | Solid | [2] |
The high XLogP3 value confirms the lipophilic nature of the compound, making it poorly soluble in aqueous solutions like cell culture media. Therefore, the use of an organic co-solvent is necessary.
Principle of Solubilization for Hydrophobic Compounds
The core strategy for introducing hydrophobic compounds into an aqueous environment like cell culture medium is the "co-solvent" method. This involves first dissolving the compound at a high concentration in a water-miscible organic solvent to create a stock solution. This stock solution is then serially diluted into the aqueous medium to the final desired experimental concentration. The key is to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the cells.[3][4][5]
Caption: General workflow for dissolving hydrophobic compounds for cell culture.
Recommended Protocol: Dissolving this compound
This protocol is designed to be a starting point and may require optimization depending on the specific cell line and experimental conditions.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
While a specific safety data sheet (SDS) for this compound was not retrieved, related compounds with trifluoromethyl and sulfonyl groups are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7][8][9] Therefore, it is imperative to handle this compound with appropriate caution in a chemical fume hood. Always wear appropriate PPE.
Step-by-Step Procedure
Part 1: Preparation of a 10 mM Stock Solution
The causality behind preparing a high-concentration stock solution is to minimize the volume of organic solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[10][11]
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound (Molecular Weight = 335.23 g/mol ). Calculation: 0.01 mol/L * 0.001 L * 335.23 g/mol = 0.00335 g = 3.35 mg
-
Dissolution: In a sterile, amber microcentrifuge tube, add the weighed compound. Add 1 mL of sterile, cell culture grade DMSO.
-
Ensure complete solubilization: Vortex the tube vigorously for at least 30 seconds. Visually inspect the solution against a light source to ensure that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Part 2: Preparation of the Final Working Solution
This step is critical for avoiding compound precipitation upon dilution into the aqueous cell culture medium. A stepwise dilution is recommended.[12]
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Determine the final concentration: For this example, we will prepare a final concentration of 10 µM.
-
Serial Dilution: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. b. Gently mix the intermediate dilution by pipetting up and down. c. Add the required volume of the intermediate dilution to your final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Final DMSO Concentration: In this example, the final DMSO concentration in the working solution will be 0.1%. This is generally considered safe for most cell lines.[3][4][13] Calculation: (10 µM final concentration / 10,000 µM stock concentration) * 100% = 0.1%
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine as a Novel Antimicrobial Agent
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: A Rational Approach to a Novel Antimicrobial Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. This document outlines a comprehensive research framework for the investigation of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine , a hitherto unexplored compound, as a potential antimicrobial agent. The rationale for focusing on this specific molecule is rooted in the well-documented antimicrobial properties of its constituent moieties: the 3,5-bis(trifluoromethyl)phenyl group and the benzenesulphonylguanidine core.
The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in several compounds exhibiting potent antimicrobial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the biological activity of a molecule. Similarly, the guanidine and sulphonamide functionalities are present in numerous antibacterial agents.[4][5][6][7] Guanidinium compounds are known to interact with and disrupt bacterial cell membranes, a mechanism that can be effective against a broad spectrum of bacteria.[7] Sulphonamides, a well-established class of antibiotics, act by inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.[5]
This application note provides a prospective guide for the synthesis, characterization, and antimicrobial evaluation of this compound. It is designed to equip researchers with the necessary protocols to systematically explore its potential as a novel therapeutic agent.
Proposed Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process, leveraging established chemical reactions. A plausible synthetic route is outlined below.
dot
Caption: Proposed synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
-
Step 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline.
-
Dissolve 3,5-bis(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Sulfochlorination of the Diazonium Salt.
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at or below room temperature.
-
Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.
-
Extract the resulting 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with an organic solvent and purify by distillation or chromatography.
-
-
Step 3: Guanidinylation of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride.
-
Dissolve guanidine hydrochloride in a suitable solvent (e.g., pyridine or dimethylformamide) containing a base (e.g., triethylamine) to liberate free guanidine.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride to the guanidine solution at room temperature.
-
Stir the reaction mixture overnight.
-
Isolate the crude product by precipitation or extraction.
-
Purify the final compound, this compound, by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Antimicrobial Activity Screening
A tiered approach is recommended for evaluating the antimicrobial potential of the synthesized compound.
dot
Caption: Tiered workflow for antimicrobial screening and mechanism of action studies.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
| Potential Target Microorganisms | Gram Stain | Relevance |
| Staphylococcus aureus (including MRSA) | Gram-positive | Common cause of skin and soft tissue infections, bacteremia.[1][3] |
| Enterococcus faecalis (including VRE) | Gram-positive | Opportunistic pathogen causing urinary tract infections, endocarditis. |
| Escherichia coli | Gram-negative | Common cause of urinary tract infections, sepsis.[4][8] |
| Klebsiella pneumoniae | Gram-negative | Causes pneumonia, bloodstream infections, and meningitis. |
| Acinetobacter baumannii | Gram-negative | Significant cause of hospital-acquired infections. |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, particularly in immunocompromised individuals.[4][5] |
| Candida albicans | Fungal | Common cause of opportunistic fungal infections.[4][5] |
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Elucidation of the Mechanism of Action
Based on the chemical structure of this compound, several potential mechanisms of action can be hypothesized and investigated.
Protocol 4: Membrane Permeability Assay
This assay utilizes a fluorescent dye, such as propidium iodide, which can only enter cells with compromised cell membranes.
-
Prepare a suspension of the test bacterium in a suitable buffer.
-
Add propidium iodide to the bacterial suspension.
-
Treat the bacterial suspension with different concentrations of this compound.
-
Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane damage.
Protocol 5: Fatty Acid Biosynthesis Inhibition Assay
The incorporation of radiolabeled precursors into cellular macromolecules can be used to assess the inhibition of specific biosynthetic pathways.
-
Grow the test bacterium in the presence of [¹⁴C]-acetate.
-
Add different concentrations of this compound.
-
After a defined incubation period, harvest the cells and extract the lipids.
-
Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter. A dose-dependent decrease in radioactivity suggests inhibition of fatty acid biosynthesis.
Conclusion and Future Directions
The proposed research framework provides a comprehensive and systematic approach to evaluate the antimicrobial potential of the novel compound, this compound. The strong scientific rationale, based on the known antimicrobial properties of its constituent moieties, makes it a promising candidate for investigation. Successful outcomes from these studies could pave the way for the development of a new class of antimicrobial agents to combat the growing threat of drug-resistant infections. Further in vivo efficacy and toxicity studies would be the subsequent logical steps in the drug development pipeline.
References
-
Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
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Ali, F. N., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. [Link]
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Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. [Link]
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Aggarwal, R., et al. (2023). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkat USA. [Link]
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Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
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Ali, F. N., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
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Dohle, W., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC. [Link]
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Raghav, N., & Alam, M. A. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]
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Pessina, A., et al. (1986). Studies on the mechanism of action of sulphonylureas in type II diabetic subjects: gliquidone. PubMed. [Link]
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Ali, F. N., et al. (2019). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties. PubMed. [Link]
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Semantic Scholar. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]
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Han, M., et al. (2024). Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer. Frontiers in Microbiology. [Link]
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Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria. [Link]
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Dohle, W., et al. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. [Link]
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Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine as a Putative Tool for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential application of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine as a novel investigational tool in the field of ion channel research. While direct experimental evidence of its activity on specific ion channels is not yet available in the public domain, its chemical structure, featuring a benzenesulphonylguanidine core, suggests a plausible interaction with various ion channel families. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this compound's effects, with a particular focus on two-pore domain potassium (K2P) channels and Transient Receptor Potential (TRP) channels. The protocols detailed herein are established electrophysiological methods for screening and characterizing novel modulators of these channel types.
Introduction: The Investigational Landscape of this compound
This compound (CAS No. 175136-69-3) is a synthetic organic compound characterized by a central guanidine group appended to a benzenesulfonyl moiety, which is further substituted with two highly electronegative trifluoromethyl groups[1][2]. The trifluoromethyl groups are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While the synthesis of related structures has been documented, the biological activity of this specific compound, particularly in the context of ion channel modulation, remains to be elucidated.
The guanidinium group is a common pharmacophore found in a variety of ion channel modulators. For instance, guanidine and its derivatives have been shown to interact with and block voltage-gated potassium (Kv) channels. This established precedent provides a strong rationale for investigating this compound as a potential ion channel modulator. The unique electronic properties conferred by the bis(trifluoromethyl)phenyl group may impart novel selectivity and potency to this molecule.
This guide will, therefore, proceed with the hypothesis that this compound may serve as a valuable tool for studying ion channels. We will focus on two prominent and therapeutically relevant ion channel families: K2P and TRP channels.
Putative Mechanism of Action and Rationale for Screening
The structural components of this compound suggest several potential mechanisms of interaction with ion channels:
-
Pore Blockade: The positively charged guanidinium group at physiological pH could potentially act as a pore blocker for cation channels, similar to other guanidine-containing compounds. This interaction could be voltage-dependent and influenced by the ionic conditions.
-
Gating Modulation: The bulky and lipophilic bis(trifluoromethyl)phenyl group could interact with the lipid-facing domains of the channel protein or with specific pockets within the channel's transmembrane domains, thereby allosterically modulating the channel's gating machinery.
-
Interaction with the Selectivity Filter: The sulphonyl group and the overall electronic distribution of the molecule might allow for interactions with the highly conserved selectivity filter region of potassium channels, potentially stabilizing either an open or a closed conformation.
Why Investigate K2P Channels?
Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and are considered "leak" channels that contribute to the resting membrane potential. Their activity is modulated by a wide range of physical and chemical stimuli, making them attractive drug targets for conditions such as pain, depression, and cardiac arrhythmias. The structural diversity of K2P channel modulators suggests that the unique chemical space occupied by this compound could yield novel and selective interactions.
Why Investigate TRP Channels?
Transient Receptor Potential (TRP) channels are a large family of non-selective cation channels that function as cellular sensors for a vast array of stimuli, including temperature, pressure, and chemical compounds.[3] They are implicated in numerous physiological and pathological processes, such as pain, inflammation, and sensory perception. The polymodal nature of TRP channel activation presents a rich landscape for the discovery of novel modulators.
Experimental Protocols: A Roadmap for Characterization
The following protocols provide a detailed, step-by-step guide for the initial screening and subsequent detailed characterization of this compound's effects on K2P and TRP channels using electrophysiological techniques.
General Workflow for Compound Characterization
The logical flow for characterizing a novel compound like this compound should follow a tiered approach, from high-throughput screening to in-depth biophysical analysis.
Figure 1. A tiered workflow for the electrophysiological characterization of novel ion channel modulators.
Protocol 1: High-Throughput Screening using Automated Electrophysiology
This protocol is designed for the initial screening of this compound against a panel of K2P and TRP channels expressed in a stable cell line (e.g., HEK293 or CHO cells).[4][5]
Materials:
-
Stable cell lines expressing the ion channel of interest (e.g., TREK-1, TASK-3, TRPV1, TRPA1).
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[4]
-
Appropriate external and internal recording solutions (see Table 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a gentle non-enzymatic dissociation solution and resuspend in the external recording solution at the desired concentration for the automated platform.
-
Compound Preparation: Prepare a dilution series of this compound in the external solution. A typical screening concentration is 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Automated Patch-Clamp Run:
-
Load the cell suspension and compound plates into the automated patch-clamp system.
-
Initiate the standard protocol for cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.
-
Apply a voltage protocol suitable for the target channel. For K2P channels, a voltage ramp from -100 mV to +100 mV is often used.[6] For TRP channels, a combination of voltage ramps and steps can be employed, often in the presence of a known agonist to potentiate the channel and test for inhibition.[7][8]
-
Establish a stable baseline current.
-
Apply the vehicle control (external solution with DMSO) followed by the test compound.
-
Record the current response to the compound application.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition or activation.
-
A "hit" is typically defined as a compound that elicits a response greater than a predefined threshold (e.g., >30% inhibition or activation).
-
Protocol 2: Manual Whole-Cell Patch-Clamp Electrophysiology for Detailed Characterization
This protocol is for the detailed biophysical characterization of the effects of this compound on a specific ion channel.
Materials:
-
Transfected cells (transient or stable) on glass coverslips.
-
Manual patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator).
-
Borosilicate glass capillaries for pipette pulling.
-
Perfusion system for solution exchange.
-
Recording solutions (see Table 1).
-
This compound solutions at various concentrations.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Patching:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a Giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording and Data Acquisition:
-
Apply the appropriate voltage protocol (ramps or steps) to elicit channel currents.
-
Establish a stable baseline recording.
-
Perfuse the cell with different concentrations of this compound.
-
Record the current at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Construct dose-response curves to determine the IC50 or EC50.
-
Analyze the voltage-dependence of the effect by plotting the percentage of inhibition or activation as a function of membrane potential.
-
Investigate the effect on channel gating kinetics (e.g., activation and deactivation time constants).
-
Table 1: Example Electrophysiology Solutions
| Solution Type | Component | K2P Channel Recording | TRP Channel Recording |
| External | NaCl | 140 mM | 140 mM |
| KCl | 5 mM | 5 mM | |
| CaCl2 | 2 mM | 2 mM | |
| MgCl2 | 1 mM | 1 mM | |
| HEPES | 10 mM | 10 mM | |
| Glucose | 10 mM | 10 mM | |
| pH | 7.4 with NaOH | 7.4 with NaOH | |
| Internal | KCl | 140 mM | - |
| K-Gluconate | - | 140 mM | |
| MgCl2 | 2 mM | 2 mM | |
| EGTA | 5 mM | 1 mM | |
| HEPES | 10 mM | 10 mM | |
| ATP-Mg | 2 mM | 2 mM | |
| GTP-Na | 0.3 mM | 0.3 mM | |
| pH | 7.2 with KOH | 7.2 with KOH |
Note: Solution compositions may need to be optimized for specific channels and cell types.
Data Interpretation and Expected Outcomes
The data obtained from these experiments will provide the first insights into the bioactivity of this compound.
Possible Outcomes:
-
Selective K2P Channel Modulator: The compound may selectively activate or inhibit a specific K2P channel subtype (e.g., TREK-1). This would be indicated by a potent effect on the target channel with minimal activity on other K2P or TRP channels.
-
Broad-Spectrum K+ Channel Blocker: The guanidinium group may lead to non-selective blockade of multiple potassium channels.
-
TRP Channel Modulator: The compound could activate or inhibit a TRP channel, potentially through interaction with a specific ligand-binding pocket.
-
No Activity: It is also possible that the compound has no significant effect on the tested ion channels at the concentrations used.
The following diagram illustrates the potential interaction of this compound with a hypothetical K2P channel.
Figure 2. A conceptual diagram illustrating the potential interaction sites of this compound with a K2P channel.
Conclusion and Future Directions
This compound represents an unexplored chemical entity with the potential to be a valuable tool for ion channel research. The protocols and conceptual framework provided in this guide offer a starting point for its systematic investigation. Should this compound exhibit potent and selective activity, future studies could focus on structure-activity relationship (SAR) analysis to optimize its properties and in vivo studies to explore its therapeutic potential. The elucidation of its mechanism of action will not only expand the pharmacological toolbox for studying ion channels but may also pave the way for the development of novel therapeutics.
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CHEMICAL POINT. 3,5-Bis(trifluoromethyl)benzenesulfonyl guanidine. [Link]
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Vriens, J., Nilius, B., & Voets, T. (2014). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels (pp. 249-272). Springer, Berlin, Heidelberg. [Link]
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SB Drug Discovery. High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. [Link]
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Aragen. High-Throughput Electrophysiology for Drug Screening and Discovery. [Link]
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Wright, P. D., Lunn, G., & Williams, C. (2020). A “Target Class” Screen to Identify Activators of Two-Pore Domain Potassium (K2P) Channels. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 624–636. [Link]
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SB Drug Discovery. TRP Channel Screening & Profiling Services. [Link]
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Zhu, M. X. (2010). Novel Chemical Inhibitor of TRPC4 Channels. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the preclinical in vivo experimental design for a novel chemical entity, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. Given the absence of prior pharmacological data for this specific molecule, this guide is structured to logically progress from foundational safety and tolerability assessments to hypothesis-driven efficacy studies. The experimental framework is predicated on the structural attributes of the molecule, specifically the guanidinium group, which suggests a potential interaction with voltage-gated sodium channels. Consequently, initial efficacy evaluations will focus on validated models of epilepsy and neuropathic pain. This document is intended to serve as a robust starting point for researchers, providing not just procedural steps, but also the scientific rationale underpinning the experimental design, ensuring both scientific rigor and ethical integrity.
Introduction: The Scientific Rationale for a Phased In Vivo Investigation
The journey of a new chemical entity (NCE) from the bench to potential clinical application is contingent on a meticulously planned and executed preclinical development program.[1][2] For this compound, a compound with no available biological data, the initial in vivo studies are not merely procedural; they are the primary means of discovering its biological function. This necessitates a "classical pharmacology" or "phenotypic" approach, where we observe the compound's effect on a whole organism before fully knowing its molecular target.[3]
Our experimental design is guided by a central hypothesis derived from the compound's structure. The presence of a guanidinium moiety is a well-known feature in several compounds that modulate the function of voltage-gated sodium channels (VGSCs).[4] These channels are critical for neuronal excitability, and their dysfunction is implicated in conditions like epilepsy and neuropathic pain.[4] Therefore, our primary hypothesis is that this compound will exhibit anticonvulsant and/or analgesic properties by modulating VGSC activity.
This guide outlines a multi-phased approach:
-
Phase I: Safety and Tolerability. Before any efficacy can be assessed, the safety profile of the compound must be established. This phase is non-negotiable and foundational for all subsequent studies.[5]
-
Phase II: Hypothesis-Driven Efficacy Screening. Based on our primary hypothesis, we will employ clinically validated animal models to test for anticonvulsant and analgesic effects.
-
Phase III: Data Interpretation and Next Steps. The outcomes of the initial phases will dictate future directions, which may include broader phenotypic screening if the primary hypothesis is not supported.
This structured progression ensures an efficient use of resources and, most importantly, adheres to the highest ethical standards of animal research.[6][7]
Pre-formulation and Compound Administration
Protocol 2.1: Vehicle Screening and Formulation Development
-
Solubility Assessment: Begin by determining the solubility of this compound in a panel of common, non-toxic vehicles. A recommended starting panel is provided in Table 1.
-
Vehicle Selection: The ideal vehicle will fully solubilize the compound at the highest required concentration. If a suspension is necessary, ensure it is fine and homogenous to allow for consistent dosing. The chosen vehicle must have a well-documented safety profile in the selected animal models.
-
Stability Testing: The final formulation must be stable for the duration of the experiment. Assess the stability of the compound in the chosen vehicle at room temperature and under refrigerated conditions for at least 24 hours.[5]
-
Route of Administration: The intended clinical route of administration should guide the preclinical choice. For initial screening, intraperitoneal (i.p.) or oral gavage (p.o.) are common. I.p. administration often provides higher bioavailability for initial proof-of-concept studies, while p.o. is more clinically relevant for many indications.
| Vehicle | Properties |
| Saline (0.9% NaCl) | Aqueous vehicle for water-soluble compounds. |
| PBS (Phosphate-Buffered Saline) | Buffered aqueous vehicle. |
| 5% DMSO / 95% Saline | For compounds requiring a small amount of organic solvent. |
| 10% Tween 80 / 90% Saline | Surfactant-based vehicle for poorly soluble compounds. |
| 0.5% Methylcellulose in water | Suspending agent for insoluble compounds. |
| Table 1: Common Vehicles for In Vivo Compound Formulation |
Phase I: Safety and Tolerability Assessment
The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD) and to identify a safe dose range for subsequent efficacy studies.[8][9] These studies are typically conducted in rodents, such as mice or rats.[10]
Diagram 3.1: Workflow for Safety and Tolerability Assessment
Caption: Workflow for determining the MTD.
Protocol 3.1: Acute Toxicity Study (Limit Test)
This initial study provides a rough estimate of the compound's toxicity.[5][11]
-
Animal Model: Use a small group of healthy, young adult mice (e.g., C57BL/6 or CD-1), with 3-5 animals per sex.
-
Dosing: Administer a single high dose of the compound (e.g., 2000 mg/kg, the standard limit dose) via the chosen route (i.p. or p.o.). A vehicle control group must be included.
-
Observations: Monitor the animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions or mortality.
-
Body Weight: Measure body weight just before dosing and at least weekly thereafter.
-
Endpoint: The primary endpoint is mortality. If no significant toxicity or mortality is observed, the LD50 is considered to be greater than the limit dose.
Protocol 3.2: Dose Range-Finding (DRF) Study
This study aims to identify the MTD with greater precision.[8][12]
-
Animal Model: Use healthy, young adult mice or rats (n=3-5 per sex per group).
-
Dose Selection: Based on the acute toxicity results, select a range of 3-5 doses. A common approach is to use a geometric progression (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle control group.
-
Dosing: Administer a single dose of the compound or vehicle.
-
Intensive Monitoring: Conduct detailed clinical observations at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 7-14 days. Use a scoring sheet to record the severity of any observed clinical signs.
-
Data Collection: In addition to clinical signs and body weight, consider collecting blood samples at peak effect time (if known) and at termination for basic clinical chemistry and hematology to identify potential target organs of toxicity.[9]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe distress, or more than a 10% loss in body weight.[8] This dose, along with 2-3 lower doses, will be used in the initial efficacy studies.
Phase II: Hypothesis-Driven Efficacy Screening
With a safe dose range established, we now proceed to test our primary hypothesis: that this compound has anticonvulsant and/or analgesic activity, likely via sodium channel blockade.
Diagram 4.1: Efficacy Screening Workflow
Caption: Parallel efficacy testing in epilepsy and pain models.
Protocol 4.1: Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures and is particularly sensitive to sodium channel blockers.[13][14]
-
Animal Model: Adult male mice or rats.
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Carbamazepine, a known sodium channel blocker)
-
Test Compound (3-4 dose levels, selected from the DRF study)
-
-
Procedure: a. Administer the vehicle, positive control, or test compound at a pre-determined time before the seizure induction (this may require a preliminary time-course study). b. Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes. c. Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. Data are typically expressed as the percentage of animals protected in each group.
-
Data Analysis: The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
Protocol 4.2: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model produces a robust and long-lasting mechanical allodynia, making it suitable for screening potential analgesics.[15][16]
-
Animal Model: Adult male rats or mice.
-
Surgical Procedure: a. Under anesthesia, expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves. b. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. c. Close the muscle and skin layers.
-
Baseline Testing: Allow the animals to recover for 7-14 days, then measure their baseline mechanical sensitivity using von Frey filaments. Animals should exhibit a significant decrease in their paw withdrawal threshold in the operated limb compared to the contralateral limb.
-
Groups and Dosing:
-
Sham-operated + Vehicle
-
SNI-operated + Vehicle
-
SNI-operated + Positive Control (e.g., Gabapentin or Carbamazepine)
-
SNI-operated + Test Compound (3-4 dose levels)
-
-
Procedure: a. Administer the assigned treatment. b. At various time points post-dosing (e.g., 30, 60, 120, 240 minutes), assess the paw withdrawal threshold using von Frey filaments.
-
Endpoint: The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold.
-
Data Analysis: Data are typically analyzed using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups to the vehicle control at each time point.
Data Analysis and Statistical Integrity
-
Sample Size: Power calculations should be performed a priori to determine the appropriate number of animals per group, ensuring the study is adequately powered to detect a meaningful effect while minimizing animal use.[12]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the experimenter conducting the behavioral assessments and data analysis should be blinded to the treatment conditions to minimize bias.
-
Statistical Tests: The choice of statistical test depends on the experimental design and the nature of the data.
-
For comparing two groups (e.g., vehicle vs. a single dose), a Student's t-test may be appropriate.
-
For comparing more than two groups, an Analysis of Variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) is typically used.[17]
-
Categorical data, such as the presence or absence of a seizure in the MES test, can be analyzed using a Chi-square or Fisher's exact test.
-
-
Software: Utilize validated statistical software packages for analysis, such as GraphPad Prism or R.[19]
| Parameter | Statistical Test Example |
| Body Weight (DRF Study) | Two-way ANOVA (Treatment x Time) |
| MES Protection (%) | Chi-square or Fisher's Exact Test; Probit for ED50 |
| Paw Withdrawal Threshold (SNI) | Two-way ANOVA with repeated measures |
| Clinical Chemistry | One-way ANOVA with Dunnett's post-hoc test |
| Table 2: Examples of Statistical Analyses for In Vivo Studies |
Ethical Considerations and the 3Rs
All animal experiments must be conducted with the highest regard for animal welfare and in accordance with institutional and national guidelines. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee is mandatory.[20][21] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the experimental design.[6][7]
-
Replacement: In vivo studies should only be conducted after exhaustive in vitro and in silico analyses have provided a strong rationale. These in vivo studies are necessary as they provide data on bioavailability, metabolism, and systemic effects that cannot currently be replicated by non-animal methods.[22]
-
Reduction: The experimental design, including the use of appropriate statistical power analysis, aims to use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[12]
-
Refinement: Procedures are designed to minimize any potential pain, suffering, or distress. This includes the use of appropriate anesthesia for surgical procedures, training of personnel, defining humane endpoints, and providing appropriate housing and care.[20]
References
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- InVivo Biosystems. (n.d.). Epilepsy.
- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Stroke, 46(11), 3293-3299.
- U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
- Child, M. (n.d.). Towards multiplexed in vivo phenotypic screening to improve antimicrobial drug discovery.
- Paz, C., & Velasquez, B. (2014). In Vivo Experimental Models of Epilepsy. Epilepsy.
- Löscher, W., & Schmidt, D. (2011). Animal models of drug-resistant epilepsy as tools for deciphering the cellular and molecular mechanisms of pharmacoresistance and discovering more effective treatments. Epilepsy Research, 96(3), 181-193.
- Eder, J., & Sedrani, R. (2014). Chapter 6: Phenotypic and In Vivo Screening: Lead Discovery and Drug Repurposing. In Drug Discovery and Development.
- Carey, N. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery.
- ideas-itn. (2017, January 24). The role of a statistician in drug development: Pre-clinical studies.
- European Medicines Agency. (n.d.). Ethical use of animals in medicine testing.
- NEUROFIT. (n.d.). Rodent behavioural test - Acute oral TOXICITY study.
- ModernVivo. (2025, December 20). Essential Software Tools for Preclinical Research.
- The Pharma Innovation Journal. (2018). Animal research: Ethics, regulations, and alternatives.
- Garrett, M. D., & Workman, P. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer, 105(1), 1-8.
- Jafari, M., & Azari, P. (2010). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 3, 1.
- National Institute of Environmental Health Sciences. (2025, March 21). Ethics of Animal Research | Bioethics Interest Group (BIG) Webinar.
- Pinho, D., & Correia-de-Sá, P. (2016). Experimental models for the study of neuropathic pain. Revista Dor, 17(Suppl 1), 54-59.
- National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
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- Large, C. H., et al. (2009).
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- Richards, K. L., et al. (2022). Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. International Journal of Molecular Sciences, 23(15), 8563.
- Gintant, G., et al. (2019). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 195, 1-18.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- WuXi AppTec. (2023, November 3). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline.
- Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
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- European Pharmaceutical Review. (2020, January 21). Dozens of anti-cancer compounds revealed by screening existing drugs.
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developing assays with 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine as a positive control
As a Senior Application Scientist, this document provides a detailed guide for developing and validating assays to identify and characterize modulators of ATP-sensitive potassium (KATP) channels. While the specific compound 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is not extensively documented in publicly available scientific literature, its chemical structure, featuring a sulphonylguanidine moiety, suggests a potential interaction with the sulfonylurea receptor (SUR) subunit of KATP channels.
Therefore, this guide presents a robust framework for testing such novel compounds. We will use well-characterized, commercially available KATP channel openers as positive controls to ensure assay integrity and provide a benchmark for potency. This approach establishes a self-validating system, crucial for reliable drug discovery and development.
Part 1: The Scientific Foundation: Understanding the KATP Channel
ATP-sensitive potassium (KATP) channels are crucial links between a cell's metabolic state and its electrical excitability.[1][2] These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons, where they play pivotal roles in processes like insulin secretion, cardioprotection, and neuronal signaling.[1][3]
KATP channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2] The specific combination of Kir6.x and SURx isoforms determines the channel's tissue-specific function and pharmacology.[4]
-
Kir6.2/SUR1: The predominant form in pancreatic β-cells, regulating insulin release.
-
Kir6.2/SUR2A: The primary cardiac isoform.
-
Kir6.1/SUR2B: Commonly found in vascular smooth muscle.
The channel's activity is primarily regulated by intracellular concentrations of adenosine nucleotides. ATP binding to the Kir6.2 subunit inhibits channel activity, while Mg-ADP binding to the SUR1 subunit promotes opening.[5] Pharmacological agents, such as sulfonylureas (e.g., glibenclamide) and KATP channel openers (KCOs, e.g., diazoxide, pinacidil), bind to the SUR subunit to modulate channel activity.
Caption: Regulation of the pancreatic Kir6.2/SUR1 KATP channel.
Part 2: Assay Development: A Two-Tiered Approach
A robust screening cascade for identifying novel KATP channel modulators involves a primary high-throughput screen followed by more detailed electrophysiological validation.
-
Primary Screen: A fluorescence-based thallium flux assay offers high throughput to screen large compound libraries.
-
Secondary Validation: Automated patch clamp (APC) electrophysiology provides the gold-standard, direct measurement of channel activity to confirm hits and characterize their mechanism of action.
A designated positive control is essential for both assays. Pinacidil , a well-characterized KCO, serves this purpose effectively. It reliably activates Kir6.2/SUR2A and Kir6.1/SUR2B channels and, to a lesser extent, Kir6.2/SUR1 channels. For Kir6.2/SUR1, Diazoxide is another excellent choice. The positive control validates that the cellular assay system is responsive and provides a reference against which the potency of test compounds, such as the novel this compound, can be compared.
Part 3: Protocol 1 - High-Throughput Thallium Flux Assay
This assay indirectly measures the activity of potassium channels by quantifying the influx of thallium (Tl⁺), a surrogate for K⁺, into cells using a Tl⁺-sensitive fluorescent dye.[4][6]
Experimental Workflow
Caption: Workflow for the fluorescence-based thallium flux assay.
Detailed Methodology
A. Cell Culture and Plating
-
Cell Line: Use a T-REx™-HEK-293 cell line stably co-expressing the human Kir6.2 and SUR1 subunits. The tetracycline-inducible expression system allows for controlled channel expression.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Blasticidin, Zeocin).
-
Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well in 20 µL for a 384-well plate).[6]
-
Induction: For T-REx™ systems, add 1 µg/mL tetracycline to the culture medium and incubate overnight to induce channel expression.[6]
B. Assay Procedure
-
Dye Loading: Remove the culture medium and add an equal volume of FluxOR™ II dye loading buffer. Incubate for 1 hour at room temperature, protected from light.[4]
-
Compound Addition: Wash the cells with Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS). Add 20 µL of Assay Buffer containing the test compound, positive control, or vehicle (DMSO) to the wells.
-
Positive Control: Pinacidil (e.g., 10 µM final concentration).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Inhibitor Control: Glibenclamide (e.g., 10 µM final concentration) can be used to confirm KATP channel-specific flux.
-
-
Incubation: Incubate the plate with compounds for 10-20 minutes at room temperature.[4]
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the reader to record a baseline fluorescence, then inject 10 µL of chloride-free thallium stimulus buffer.[6]
-
Continue to record the fluorescence signal kinetically for 2-5 minutes.
-
Data Analysis and Expected Results
The primary output is the initial rate of fluorescence increase, which is proportional to the rate of Tl⁺ influx. This rate can be calculated from the slope of the kinetic curve immediately after Tl⁺ addition.
| Condition | Compound | Expected Tl⁺ Flux Rate | Rationale |
| Negative Control | Vehicle (0.1% DMSO) | Low / Basal | KATP channels are mostly closed at rest due to intracellular ATP. |
| Positive Control | Pinacidil (10 µM) | High | Pinacidil binds to SUR1, increasing the channel's open probability and promoting robust Tl⁺ influx. |
| Inhibitor Control | Glibenclamide (10 µM) | Low / Basal | Glibenclamide is a potent KATP channel blocker, preventing Tl⁺ influx even if channels were slightly active. |
| Test Compound | This compound | Variable | If the compound is an activator, it will show an increased flux rate, ideally benchmarked against the Pinacidil response. |
Part 4: Protocol 2 - Automated Patch Clamp (APC) Validation
APC provides a direct, high-fidelity measurement of the ionic current flowing through KATP channels, allowing for precise pharmacological characterization.
Detailed Methodology
A. Cell Preparation
-
Cell Line: Use the same HEK-293 cell line expressing Kir6.2/SUR1 as in the primary screen.
-
Harvesting: On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure channel integrity. Resuspend the cells in the specified external bath solution for the APC platform (e.g., SyncroPatch 384PE).
B. Solutions and Buffers The composition of the internal and external solutions is critical for accurately measuring KATP currents.
-
External Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂; pH 7.4 with KOH. (High external K⁺ sets the reversal potential near 0 mV, allowing for measurement of inward currents at negative holding potentials).
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 1.1 EGTA, 1 MgCl₂; pH 7.2 with KOH. Crucially, this solution should contain a low, defined concentration of ATP (e.g., 0.1 mM) to ensure channels are partially inhibited at baseline, allowing for the clear observation of activation by a KCO. [7]
C. APC Experiment
-
Platform: Use an automated patch clamp system such as the Nanion SyncroPatch 384PE.
-
Execution:
-
Load the cell suspension and prepared solutions onto the instrument.
-
The instrument will automatically achieve whole-cell patch clamp configuration.
-
Hold cells at a voltage of -80 mV.
-
Establish a baseline current in the presence of the low-ATP internal solution.
-
Apply the positive control (e.g., 30 µM Pinacidil) or test compound via the instrument's fluidics system.
-
Record the change in current. Activation will be observed as an increase in the outward current (if holding at positive potentials) or inward current (if holding at negative potentials in high external K⁺).
-
Data Analysis and Expected Results
The key measurement is the change in current amplitude upon compound application. A dose-response curve can be generated by applying increasing concentrations of the compound to determine its EC₅₀ (half-maximal effective concentration).
| Condition | Compound | Expected Current Response | Rationale |
| Baseline | Low (0.1 mM) ATP | Small inward current | The low level of ATP maintains a tonic inhibition of the channels. |
| Positive Control | Pinacidil (30 µM) | Large, sustained increase in inward current | Pinacidil relieves the ATP-dependent inhibition, leading to a significant increase in channel open probability and ionic current. |
| Washout | External Solution | Current returns to baseline | Demonstrates that the effect of the compound is reversible. |
| Test Compound | This compound | Variable | An activating compound will produce a dose-dependent increase in current, which can be compared to the maximal activation achieved by Pinacidil. |
By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently screen for and characterize novel modulators of KATP channels, using established positive controls to validate every step of the process.
References
-
Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. (2012). Journal of General Physiology, Rockefeller University Press. [Link]
-
Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. (2024). PLOS ONE. [Link]
-
Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. (2025). bioRxiv. [Link]
-
ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. (2016). Experimental Eye Research. [Link]
-
CL-705G: a novel chemical Kir6.2-specific KATP channel opener. (2023). Frontiers in Pharmacology. [Link]
-
Sulfonylurea and K -Channel Opener Sensitivity of KATP Channels Functional Coupling of Kir6.2 and SUR1 Subunits. (n.d.). Semantic Scholar. [Link]
-
ATP sensitive potassium channel openers: A new class of ocular hypotensive agents. (2016). PubMed. [Link]
-
ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart. (2003). Current Vascular Pharmacology. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the application of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in high-throughput screening (HTS) campaigns. We delve into the unique chemical characteristics of this compound, proposing its potential as a modulator of key biological targets. Detailed, field-proven protocols for fluorescence-based HTS assays are provided, alongside insights into experimental design, data interpretation, and validation. This guide is intended to empower researchers to effectively integrate this compound into their drug discovery pipelines.
Introduction: The Scientific Rationale
This compound is a unique molecule that merges two key pharmacophores: the highly basic guanidinium group and the metabolically robust 3,5-bis(trifluoromethyl)phenyl moiety. The guanidinium group, a common feature in molecules like arginine, is known to participate in hydrogen bonding and electrostatic interactions with biological targets.[1] The bis(trifluoromethyl)phenyl group, on the other hand, is a hallmark of modern medicinal chemistry, often incorporated to enhance metabolic stability and cell permeability of drug candidates.[2][3][4]
The strategic combination of these two groups in this compound suggests its potential as a modulator of a variety of biological targets, including:
-
Enzymes: Many enzymes, particularly those involved in signal transduction and metabolism, possess active sites that accommodate charged and hydrophobic moieties. The sulphonylguanidine head could interact with catalytic residues, while the fluorinated phenyl tail could occupy hydrophobic pockets.
-
Ion Channels: The guanidinium group is a known blocker of certain ion channels. The bulky bis(trifluoromethyl)phenyl group could further enhance this activity and confer subtype selectivity.[5][6]
-
Protein-Protein Interactions: The distinct electronic and steric properties of this compound could enable it to disrupt or stabilize protein-protein interactions critical in disease pathways.
These characteristics make this compound a compelling candidate for inclusion in HTS libraries for hit identification.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing appropriate assay conditions and for understanding the compound's potential pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 175136-69-3 | [7] |
| Molecular Formula | C9H7F6N3O2S | [7] |
| Molecular Weight | 335.23 g/mol | [7] |
| Melting Point | 194 °C | [7] |
| Boiling Point | 379.8 °C at 760 mmHg | [7] |
| XLogP3 | 4.16770 | [7] |
Proposed High-Throughput Screening Application: A Case Study on Protease Inhibition
Given the structural features of this compound, a compelling application is its screening as a potential inhibitor of proteases. The positively charged guanidinium group can mimic the side chain of arginine, a common substrate recognition motif for many proteases (e.g., trypsin-like serine proteases). The sulphonyl group can act as a transition-state analogue inhibitor, while the bis(trifluoromethyl)phenyl group can provide strong hydrophobic interactions within the enzyme's active site.
This section outlines a detailed protocol for a fluorescence polarization-based HTS assay to identify inhibitors of a model trypsin-like serine protease.[8]
Assay Principle
Fluorescence Polarization (FP) is a robust and homogeneous assay format ideal for HTS.[8][9] The principle relies on the observation that a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon cleavage by the protease, the fluorescent tag remains on a small fragment, and the polarization remains low. However, in the presence of an inhibitor, the protease is inactive, and the fluorescent peptide substrate remains intact. If this substrate is designed to bind to a larger protein (e.g., streptavidin via a biotin tag), the resulting complex will be large and tumble slowly, leading to a high fluorescence polarization signal.
Experimental Workflow
The following diagram illustrates the overall workflow for the proposed HTS campaign.
Caption: High-throughput screening workflow for identifying protease inhibitors.
Detailed HTS Protocol
Materials and Reagents:
-
This compound (Test Compound)
-
Trypsin-like serine protease (e.g., recombinant human trypsin-1)
-
Fluorescently labeled peptide substrate with a biotin tag (e.g., FITC-Ahx-Gly-Arg-AMC-Biotin)
-
Streptavidin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20
-
Positive Control Inhibitor (e.g., Aprotinin)
-
Negative Control (DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence polarization capabilities
Protocol Steps:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM, assuming a 5 µL final assay volume.
-
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer. The final concentration should be empirically determined to yield a robust signal window.
-
Prepare a 2X substrate/streptavidin solution in assay buffer. The final concentrations of the substrate and streptavidin should be optimized to ensure near-complete binding of the uncleaved substrate.
-
-
Assay Execution:
-
Dispense 2.5 µL of the 2X enzyme solution to all wells of the assay plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Dispense 2.5 µL of the 2X substrate/streptavidin solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis and Interpretation
Quality Control:
The quality and reliability of the HTS assay are assessed by calculating the Z'-factor.[10] The Z'-factor is a statistical measure of the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
-
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Hit Identification:
A "hit" is a compound that produces a significant change in the assay signal compared to the negative controls. A common method for hit identification is the use of a Z-score.
-
Formula: Z-score = (x - μ_neg) / σ_neg
-
x is the signal of the test compound.
-
-
Interpretation: A Z-score of ≤ -3 is typically considered a primary hit, indicating significant inhibition of the protease.
Dose-Response Confirmation:
Primary hits should be confirmed through dose-response experiments to determine their potency (e.g., IC₅₀ value) and to rule out false positives.
Orthogonal and Secondary Assays
To validate the hits identified from the primary screen and to elucidate their mechanism of action, a cascade of secondary and orthogonal assays is crucial.
Caption: A logical cascade of assays for hit validation and characterization.
An example of an orthogonal assay would be a Förster Resonance Energy Transfer (FRET)-based protease assay. In this format, the peptide substrate is labeled with a FRET donor and acceptor pair. In the intact substrate, FRET is high. Upon cleavage, the donor and acceptor are separated, leading to a decrease in FRET. This change in signal readout helps to eliminate artifacts from the primary screening technology.
Conclusion and Future Directions
This compound represents a molecule with significant potential for hit discovery in HTS campaigns. Its unique structural features warrant its inclusion in screening libraries against a multitude of targets. The detailed protocol provided herein for a protease inhibition assay serves as a robust template that can be adapted for other target classes. By following a systematic approach of primary screening, hit confirmation, and detailed characterization through orthogonal assays, researchers can effectively leverage the potential of this compound in their drug discovery endeavors. The modular nature of the sulphonylguanidine scaffold also allows for future medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of any identified hits.
References
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Flux assays in high throughput screening of ion channels in drug discovery. PubMed. Available at: [Link]
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Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. DTIC. Available at: [Link]
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High-Throughput Screening for Ion Channel Modulators. Semantic Scholar. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
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High throughput screening technologies for ion channels. ResearchGate. Available at: [Link]
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Ion Channel Assays. Charles River Laboratories. Available at: [Link]
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Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. PubMed. Available at: [Link]
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Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC - NIH. Available at: [Link]
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Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC - PubMed Central. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review. Available at: [Link]
-
Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]
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Molecular Docking, Synthesis And Biological Evaluation Of Sulphonylureas/Guanidine Derivatives As Promising Antidiabetics Agent. ResearchGate. Available at: [Link]
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Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. PubMed. Available at: [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]
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N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]
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Guanidine. Wikipedia. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. Semantic Scholar. Available at: [Link]
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High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. PubMed. Available at: [Link]
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Discovery of N-sulfonyl-7-azaindoline derivatives as potent, orally available and selective M(4) muscarinic acetylcholine receptor agonists. PubMed. Available at: [Link]
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Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. MDPI. Available at: [Link]
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High-Throughput Screening Service. Pharmaron CRO. Available at: [Link]
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High-Throughput Screening. Sanford Burnham Prebys Medical Discovery Institute. Available at: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
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High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. Available at: [Link]
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Application Notes & Protocols for Sterile Filtration of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine Solutions
Introduction
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is a small molecule of significant interest in pharmaceutical development. As with many parenteral drug candidates, ensuring the sterility of its solutions is a critical step in the manufacturing process to guarantee patient safety.[1] Given that many active pharmaceutical ingredients (APIs) are heat-labile, sterile filtration presents a viable alternative to terminal sterilization methods such as autoclaving.[1]
This document provides a comprehensive guide to developing a robust and validated sterile filtration process for solutions of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure scientific integrity, regulatory compliance, and product quality.
The primary challenge in the sterile filtration of a small molecule like this compound lies in the potential for interaction between the drug substance and the filter membrane. These interactions can manifest as adsorption of the API, leading to a reduction in its concentration, or the leaching of unwanted compounds from the filter into the drug product. Therefore, a thorough validation process is not merely a regulatory hurdle but a scientific necessity to ensure the final product meets its quality specifications.
Foundational Principles: Understanding the Critical Parameters
A successful sterile filtration process is built on a thorough understanding of the interplay between the drug solution, the filter membrane, and the process parameters.
The Drug Substance: this compound
The chemical structure of this compound, with its aromatic ring, trifluoromethyl groups, and the sulphonylguanidine moiety, dictates its physicochemical properties. These features influence its solubility and potential for non-specific binding. The trifluoromethyl groups, for instance, can impart a degree of hydrophobicity, which may influence interactions with certain filter membranes.
Solvent System Selection
The choice of solvent is paramount. It must fully solubilize the this compound at the desired concentration and be compatible with the chosen filter membrane. Common solvents for parenteral formulations include aqueous solutions, alcohols (e.g., ethanol, isopropanol), and other organic solvents like dimethyl sulfoxide (DMSO) in some preclinical applications.[2][3] The pH of the solution can also significantly impact both the solubility of the API and its interaction with the filter membrane.
Filter Membrane Selection: A Critical Choice
The selection of a sterilizing-grade filter membrane (typically with a 0.22 µm or smaller pore size) is a critical decision.[4] The most common membrane materials for sterile filtration in the pharmaceutical industry are Polyvinylidene fluoride (PVDF), Polyethersulfone (PES), and Nylon. Each has distinct characteristics:
-
Polyvinylidene fluoride (PVDF): Known for its low protein binding and broad chemical compatibility.[1][4] It is often a good starting point for small molecule filtration. However, some forms of PVDF can be hydrophobic and may require pre-wetting with a suitable solvent.[5]
-
Polyethersulfone (PES): Characterized by its high flow rates and low protein binding.[1][4] It is also broadly compatible with a range of solvents.
-
Nylon: A hydrophilic membrane with good chemical resistance to many organic solvents.[5][6] However, it can have a higher potential for binding of certain molecules compared to PVDF and PES.[5]
The chemical compatibility of the chosen membrane with the drug solution is non-negotiable. Incompatibility can lead to filter degradation, compromising its integrity and potentially introducing contaminants into the final product.[4]
The Validation Workflow: A Step-by-Step Approach
A robust validation program is essential to demonstrate that the sterile filtration process is fit for its intended purpose. This workflow should be followed to ensure a comprehensive evaluation.
Phase 1: Feasibility and Screening
Objective: To identify a suitable solvent system and a preliminary list of compatible filter membranes.
Protocol 1: Solvent System Selection and Membrane Screening
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water for injection, ethanol, isopropanol, and relevant buffers).
-
Prepare saturated solutions and quantify the concentration of the API using a validated analytical method (e.g., HPLC-UV).
-
Select the solvent system that provides the desired concentration with a suitable margin of safety.
-
-
Initial Membrane Compatibility Screening:
-
Based on the chosen solvent system, consult manufacturer's chemical compatibility charts to identify potentially suitable membranes (PVDF, PES, Nylon, etc.).[4][7][8]
-
For any solvents where compatibility is uncertain, perform a simple immersion test. Submerge a small piece of the filter membrane in the solvent for a defined period (e.g., 24-48 hours) at the intended filtration temperature.
-
Visually inspect the membrane for any signs of degradation (swelling, discoloration, dissolution).
-
Phase 2: In-Depth Validation
Objective: To rigorously test the selected membrane(s) for chemical compatibility, potential for API adsorption, and the risk of extractables and leachables.
Protocol 2: Chemical Compatibility Study
-
Prepare a solution of this compound in the selected solvent system at the target concentration.
-
Filter the solution through the candidate filter membrane(s) under conditions that mimic the intended process (e.g., flow rate, pressure, temperature).
-
After filtration, perform integrity testing on the filter (e.g., bubble point test) to ensure it has not been compromised.
-
Analyze the filtrate for any changes in the API's purity profile using a stability-indicating HPLC method. The appearance of new peaks could indicate degradation or interaction with the filter.
Protocol 3: Adsorption (Binding) Study
-
Prepare a standard solution of this compound at the target concentration.
-
Analyze the concentration of this unfiltered standard solution using a validated analytical method (this will serve as the 100% recovery reference).
-
Filter the solution through the candidate filter membrane(s). It is recommended to collect and analyze multiple fractions (e.g., the first few mL, a middle fraction, and a final fraction) to assess if binding sites on the membrane become saturated.
-
Quantify the concentration of the API in each filtrate fraction.
-
Calculate the percent recovery for each fraction. A recovery of >98% is generally considered acceptable, indicating minimal adsorption.[9]
Table 1: Example Data for Adsorption Study
| Filter Membrane | Filtrate Fraction | API Concentration (µg/mL) | Percent Recovery (%) |
| Unfiltered | - | 100.2 | 100 |
| PVDF (0.22 µm) | First 2 mL | 95.1 | 94.9 |
| Middle 5 mL | 99.8 | 99.6 | |
| Final 5 mL | 100.1 | 99.9 | |
| PES (0.22 µm) | First 2 mL | 99.5 | 99.3 |
| Middle 5 mL | 100.0 | 99.8 | |
| Final 5 mL | 100.3 | 100.1 |
Protocol 4: Extractables and Leachables (E&L) Assessment
The goal of an E&L study is to identify and quantify any chemical species that may migrate from the filter into the drug product. This is a regulatory expectation to ensure patient safety.[10][11]
-
Risk Assessment: Based on the final dosage form and route of administration, determine the level of risk and the corresponding rigor of the E&L study required. Parenteral drugs are considered high-risk.
-
Extractables Study:
-
This study is typically performed by the filter manufacturer or a specialized third-party laboratory.
-
The filter is exposed to a range of solvents under exaggerated conditions (e.g., elevated temperature, extended contact time) to generate a "worst-case" profile of potential leachables.[10]
-
A variety of analytical techniques (e.g., LC-MS, GC-MS, ICP-MS) are used to identify and quantify the extracted compounds.[10]
-
-
Leachables Study:
-
This study is performed using the actual drug product under normal processing and storage conditions.
-
The drug product is analyzed at various time points to identify and quantify any compounds that have leached from the filter.
-
A toxicological assessment is then conducted on any identified leachables to ensure they are below a safe threshold.
-
Phase 3: Process Implementation
Objective: To finalize the sterile filtration protocol and establish routine monitoring procedures.
Protocol 5: Final Sterile Filtration Protocol
This protocol should be performed in a qualified aseptic environment (e.g., a biosafety cabinet or an isolator).
-
Preparation:
-
Aseptically attach the validated sterilizing-grade filter to a sterile syringe or filtration apparatus.
-
If the membrane is hydrophobic (e.g., some types of PVDF) and the solvent is aqueous, pre-wet the filter with a small amount of a suitable sterile solvent (e.g., ethanol or isopropanol) and then flush with sterile water for injection or the formulation buffer.
-
-
Filtration:
-
Draw the this compound solution into the syringe.
-
Apply gentle, consistent pressure to the syringe plunger to filter the solution into a sterile receiving vessel.
-
Avoid excessive pressure, as this can damage the filter membrane.
-
-
Post-Filtration:
-
Perform a post-use integrity test on the filter to confirm it remained intact throughout the process. This is a regulatory requirement.[1]
-
Collect a sample of the final filtered product for quality control testing, including sterility testing and API concentration verification.
-
Sources
- 1. PVDF vs. PES Membranes: Key Differences in Chemical Resistance & Pore Structure [eureka.patsnap.com]
- 2. hawachmembrane.com [hawachmembrane.com]
- 3. hawachmembrane.com [hawachmembrane.com]
- 4. msfiltration.com [msfiltration.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. New EMA Sterilization guideline - GIC A3P Sterilization [a3p.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. dalton.com [dalton.com]
Application Notes and Protocols for Investigating Protein-Ligand Binding Using Guanidinium-Containing Compounds with 19F-NMR Probes
Introduction: The Strategic Design of a Chemical Probe
In the intricate world of drug discovery and molecular biology, understanding the precise interactions between a protein and a potential ligand is paramount. The rational design of chemical probes is a cornerstone of these investigations. A thoughtfully constructed molecule can do more than just bind to a target; it can serve as a versatile tool for a suite of biophysical assays. This guide focuses on the utility of a class of compounds exemplified by the structural motifs of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. While this specific molecule serves as our conceptual framework, the principles and protocols discussed are broadly applicable to any ligand incorporating a guanidinium group for binding and trifluoromethyl groups for detection and analysis.
The power of such a molecule lies in the synergy of its components:
-
The Guanidinium Group: This functional group is a key player in molecular recognition, frequently mimicking the side chain of arginine.[1][2] Its planar, positively charged structure allows it to form strong, bidentate hydrogen bonds with anionic residues like aspartate and glutamate, or with phosphate groups, often referred to as the "arginine fork" mechanism.[3] This makes it an excellent anchor for ligands designed to interact with binding pockets rich in these residues.
-
The 3,5-Bis(trifluoromethyl)phenyl Moiety: The trifluoromethyl (-CF₃) groups are not merely for steric bulk or modulating electronic properties. They are powerful tools for biophysical analysis. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The placement of two -CF₃ groups on a phenyl ring provides a clear and sensitive signal for ¹⁹F NMR-based binding assays, allowing for the quantification of binding affinity and kinetics.[4] Furthermore, these groups enhance the metabolic stability and lipophilicity of a compound, which are desirable properties in drug candidates.[5]
-
The Sulfonyl Group: The sulfonyl group is a common component in many biologically active compounds.[6][7] It can act as a hydrogen bond acceptor and provides a rigid scaffold to correctly orient the other functional groups for optimal interaction with the protein target.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of how to leverage such strategically designed molecules to gain deep insights into protein-ligand interactions. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and well-validated approach.
Part 1: Core Principles of Molecular Recognition
A deep understanding of the non-covalent forces governing protein-ligand binding is essential for designing effective experiments and interpreting their results. The hypothetical probe, this compound, engages in several key interactions.
The Guanidinium-Carboxylate/Phosphate Interaction
The primary driving force for the binding of many guanidinium-containing ligands is the electrostatic and hydrogen-bonding interaction with negatively charged residues on the protein surface. The guanidinium group's positive charge is delocalized over the three nitrogen atoms, allowing for a highly favorable interaction with the localized negative charge of a carboxylate or phosphate group.
Caption: Guanidinium group forming a bidentate hydrogen bond with a carboxylate group.
Part 2: Experimental Protocols
Here, we detail step-by-step methodologies for key experiments to characterize protein-ligand binding using a probe like this compound.
Protocol 1: Thermal Shift Assay (TSA) for Initial Screening and Stability Assessment
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[8] The principle is that a ligand binding to a protein will generally increase its thermal stability, resulting in a higher melting temperature (Tm).
Causality: The binding of a ligand introduces favorable interactions that must be overcome for the protein to unfold. This additional energy requirement translates to a higher Tm. This assay is excellent for initial hit identification in a high-throughput format.
Experimental Workflow:
Caption: Workflow for a Thermal Shift Assay experiment.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of your protein of interest (e.g., 2 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the ligand (e.g., 10 mM in DMSO). Create a serial dilution of the ligand.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup (96-well format):
-
In a microcentrifuge tube, prepare a master mix containing the protein and dye. For a 50 µL final reaction volume, you might use 5 µg of protein and a 5x final concentration of the dye.
-
Aliquot 45 µL of the master mix into each well of a 96-well PCR plate.
-
Add 5 µL of your ligand dilution to each well. For control wells, add 5 µL of DMSO.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition, which can be determined by taking the derivative of the curve.
-
A significant positive shift in Tm in the presence of the ligand compared to the DMSO control indicates binding.
-
Data Presentation:
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | - | 50.2 | 0.0 |
| Ligand X | 10 | 54.8 | +4.6 |
| Ligand X | 50 | 58.1 | +7.9 |
Protocol 2: Leveraging the Trifluoromethyl Groups for ¹⁹F NMR-based Binding Assays
¹⁹F NMR is a powerful technique for studying protein-ligand interactions, especially when the ligand is fluorine-labeled.[4] Changes in the chemical environment of the fluorine atoms upon binding can be monitored to determine binding affinity (Kd).
Causality: The ¹⁹F chemical shift is highly sensitive to the local electronic environment. When the ligand binds to the protein, the trifluoromethyl groups experience a different environment, leading to a change in their NMR signal (chemical shift perturbation, line broadening, or appearance of a new signal).
Experimental Workflow:
Sources
- 1. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing precipitation of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in experiments
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of compound precipitation during experimental workflows. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated unexpectedly. What are the primary causes?
A1: Precipitation of this compound is a frequent challenge and typically stems from one or more of the following factors related to its physicochemical properties. The molecule has a high melting point of 194°C and a calculated XLogP3 of 4.17, indicating it is a stable, crystalline solid with significant lipophilicity.[1]
-
Supersaturation: You may have exceeded the compound's maximum solubility in the given solvent at a specific temperature. Even if it dissolves initially, a supersaturated solution is unstable and prone to precipitation with slight changes in conditions (e.g., temperature drop, agitation).
-
"Solvent Shock" (Anti-Solvent Precipitation): This is a common issue when transferring the compound from a high-solubility organic solvent (like DMSO) into an aqueous buffer. The drastic change in solvent polarity dramatically lowers the compound's solubility, causing it to crash out of solution.[2][3]
-
Temperature Fluctuations: The solubility of most solids, including this one, is temperature-dependent.[4] A decrease in temperature, such as moving a solution from a warm benchtop to a cooler environment or placing it on ice, can significantly reduce solubility and induce precipitation.
-
pH Shifts: The guanidine group is strongly basic.[5] At physiological or acidic pH, it exists as the protonated guanidinium cation.[5][6] This charged form generally has higher aqueous solubility than the neutral free base. If the pH of your solution increases, the compound may deprotonate and become less soluble in aqueous media, leading to precipitation.
Q2: What is the best practice for preparing a stable stock solution?
A2: Preparing a stable, high-concentration stock solution is the first critical step. Given the compound's characteristics, polar aprotic solvents are the recommended starting point.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent primary choices. Guanidinium salts, in general, show good solubility in these types of solvents.[7]
-
Dissolution Protocol: Follow a systematic approach. Do not simply add all the solvent to the solid at once. See the detailed protocol in the "Experimental Protocols" section below.
-
Energy Input: Use gentle warming (not exceeding 40-50°C) and mechanical agitation (vortexing or sonication) to aid dissolution. This provides the energy needed to overcome the crystal lattice energy of the solid.[8]
-
Storage: Store stock solutions in tightly sealed vials at room temperature or 4°C, protected from light and moisture. However, be aware of potential precipitation at lower temperatures. Always visually inspect and bring the solution to room temperature before use. Storage in DMSO can sometimes lead to compound precipitation over time, especially after freeze-thaw cycles.[3]
Q3: How can I prevent precipitation when diluting my DMSO stock into an aqueous buffer for a biological assay?
A3: This is the most common precipitation point. The key is to manage the transition from a high-polarity organic environment to an aqueous one.
-
Minimize Final Organic Solvent Concentration: Aim for the lowest possible final concentration of your organic solvent (e.g., DMSO) in the assay, ideally ≤0.5%.[2] This may require making a more concentrated initial stock.
-
Use a Staged Dilution: Instead of a direct 1:1000 dilution into buffer, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 into a co-solvent like ethanol or polyethylene glycol (PEG), and then add this intermediate solution to the final aqueous buffer. This creates a more gradual change in polarity.
-
Vigorous Mixing: Add the compound stock dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized areas of high concentration that can serve as nucleation points for precipitation.
-
pH Control: Ensure your final aqueous buffer has a pH that favors the charged (protonated) state of the guanidinium group (typically pH < 8). The pKa of the guanidinium ion is very high (~13.6), so it will be protonated in most biologically relevant buffers.[6] Maintaining this charged state is crucial for aqueous solubility.
Q4: What should I do if my compound has already precipitated in my final working solution?
A4: Recovery may be possible, but you must proceed with caution to avoid altering your experimental conditions.
-
Gentle Warming & Agitation: Try gently warming the solution (e.g., in a 37°C water bath) while sonicating or vortexing. This may redissolve the precipitate.
-
Assess and Filter: If the precipitate does not redissolve, it is best not to proceed with the experiment using that solution. The actual concentration of the dissolved compound will be unknown and lower than intended, leading to inaccurate results.[3] The solution should be filtered (e.g., through a 0.22 µm syringe filter) to remove the solid, and the experiment should be repeated with a fresh, optimized dilution protocol.
-
Re-evaluate Your Protocol: Use the precipitation event as a sign that your solubilization strategy needs optimization. Consider lowering the final concentration, using a co-solvent, or exploring other formulation aids as described in this guide.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve precipitation issues.
Caption: Troubleshooting flowchart for precipitation issues.
Data Summary: Solvent Selection Guide
While specific quantitative solubility data for this compound is not widely published, we can infer suitable solvent classes based on its structure and the properties of related compounds. The two trifluoromethyl groups significantly increase lipophilicity, while the sulfonylguanidine head group provides a polar, hydrogen-bonding, and basic center.[9][10] This duality requires careful solvent selection.
| Solvent Class | Examples | Expected Solubility | Rationale & Use Case |
| Polar Aprotic | DMSO, DMF, NMP | High | Excellent ability to solvate both the polar guanidinium head and the lipophilic aryl body. Ideal for preparing high-concentration stock solutions.[7] |
| Alcohols | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors. Useful as co-solvents or for intermediate dilution steps.[7] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | May dissolve the compound but are generally not compatible with aqueous or cell-based assays. Useful for synthesis workup. |
| Ethers | Tetrahydrofuran (THF) | Low | Generally poor solvents for the polar guanidinium group. Not recommended for creating stock solutions for biological use. |
| Aqueous Buffers | PBS, Tris, HEPES | Very Low | The neutral compound is poorly soluble. Solubility is highly dependent on pH, requiring protonation to the guanidinium form to achieve even low µM concentrations. |
| Non-Polar | Hexanes, Toluene | Insoluble | Cannot effectively solvate the polar sulfonylguanidine group. Useful as anti-solvents for crystallization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for solubilizing the compound for initial stock preparation.
-
Preparation: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh 3.35 mg of this compound (MW: 335.23 g/mol ) into the vial.
-
Initial Wetting: Add a small volume of anhydrous DMSO (e.g., 200 µL) to wet the solid material. Gently swirl the vial to create a slurry. This initial wetting is crucial for preventing clumping.
-
Main Solubilization: Add the remaining volume of DMSO to reach a final volume of 1.0 mL. The total volume of DMSO will be 1.0 mL for a 10 mM solution.
-
Energy Input: Cap the vial tightly. Vortex the solution vigorously for 1-2 minutes. If any solid remains, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Final Check: Visually inspect the solution against a bright light to ensure all particulate matter has dissolved and the solution is clear.
-
Storage: Store the vial, sealed with paraffin film, at room temperature, protected from light.
Protocol 2: Dilution of Stock into an Aqueous Assay Buffer (e.g., PBS)
This protocol is designed to minimize precipitation when preparing a final working solution (e.g., 10 µM final concentration) in an aqueous buffer.
-
Buffer Preparation: Dispense the required volume of the final aqueous buffer (e.g., 999 µL of PBS for a 1 mL final volume) into a sterile microcentrifuge tube.
-
Initiate Mixing: Place the tube on a vortex mixer set to a medium-high speed to create a well-defined vortex.
-
Slow Addition: Using a calibrated pipette, aspirate 1 µL of the 10 mM DMSO stock solution. Submerge the pipette tip just below the surface of the liquid in the vortex and dispense the stock solution slowly and steadily.
-
Continued Mixing: Allow the solution to continue vortexing for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
Final Inspection: Visually inspect the solution for any signs of cloudiness or precipitate before proceeding with the assay. The final DMSO concentration in this example is 0.1%.
References
-
Guanidine - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]
- The Solubility Profile of Guanidine Sulfamate: A Technical Guide for Researchers. (2025). BenchChem.
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (2025). BenchChem.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Guanidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. (2025). BenchChem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Oprzeska-Zingrebe, E. A., & Smiatek, J. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(4), 1559-1568.
- Jamison, C. R., & Stephenson, C. R. J. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6349-6365.
- Zhang, C., et al. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 309, 113117.
-
What is solubility of guanidinium sulfate in water? (2018, March 24). Reddit. Retrieved from [Link]
- Benson, E. E., et al. (2018). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Journal of The Electrochemical Society, 165(16), H1064-H1070.
- Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Putchakayala, S. B. (2021).
- Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2003). pH corrections and protein ionization in water/guanidinium chloride. Biophysical journal, 85(3), 1791-1800.
- Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2003).
- I-h, L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328.
- Prakash, G. K. S., et al. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry, 78(7), 3310-3317.
- Shaik, M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7583.
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Guanidine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
common issues with 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine stability in solution
Introduction
Welcome to the technical support guide for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common stability challenges encountered when working with this compound in solution. The unique structural features of this molecule—namely the strongly electron-withdrawing bis(trifluoromethyl)phenyl group and the highly basic guanidine moiety—necessitate careful consideration of experimental conditions to ensure data integrity and reproducibility. This guide offers a combination of frequently asked questions for general knowledge and a detailed troubleshooting section for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and physical factors.[1] These include:
-
pH of the solution: The pH is the most critical factor, as it dictates the rate of hydrolysis of the sulphonylguanidine linkage.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[2][3]
-
Light Exposure: Like many complex organic molecules, exposure to UV or high-intensity visible light can lead to photodegradation.[4][5]
-
Solvent Composition: The choice of solvent and the presence of any co-solvents can affect solubility and degradation rates.
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidative degradation.
Q2: What is the most probable degradation pathway for this molecule in an aqueous environment?
The most anticipated degradation pathway is the hydrolysis of the sulfur-nitrogen (S-N) bond in the sulphonylguanidine group. This reaction is typically catalyzed by either acid or base. The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups on the benzene ring makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[6] This cleavage would yield two primary degradation products: 3,5-bis(trifluoromethyl)benzenesulfonic acid and guanidine .
Q3: How do the two trifluoromethyl (-CF3) groups affect the molecule's stability?
The -CF3 groups have a profound electronic effect. They are powerful electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic attack. However, this same property increases the electrophilicity of the sulfonyl sulfur atom, which can make the S-N bond more labile to nucleophilic cleavage compared to analogous compounds without such strong electron-withdrawing substituents.[6][7]
Q4: What are the general recommendations for preparing and storing stock solutions?
For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These stock solutions should be stored in tightly sealed vials at low temperatures, preferably -20°C or -80°C, and protected from light. It is advisable to aliquot the stock solution upon preparation to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid and Unexpected Loss of Parent Compound in Aqueous Buffer
You observe a significant decrease in the concentration of this compound shortly after preparing your aqueous experimental solution, as measured by HPLC or LC-MS.
-
Potential Cause A: pH-Mediated Hydrolysis The stability of sulfonamides, and by extension sulfonylguanidines, is highly dependent on pH.[8][9] Extreme acidic or alkaline conditions can rapidly catalyze the cleavage of the S-N bond. While many sulfonamides are most stable in the pH 4.5-6.5 range, the specific profile for this compound must be determined empirically.[10]
Solution:
-
Conduct a pH Rate Profile Study: Perform a systematic study to evaluate the compound's stability across a range of pH values (e.g., pH 3 to pH 9). This is the most reliable way to identify the optimal pH for your experiments. (See Protocol 1 ).
-
Buffer Selection: Ensure the buffer components themselves are not catalyzing degradation. Phosphate, acetate, and citrate buffers are common starting points.[10]
-
Immediate Use: If a stabilizing pH cannot be found, prepare your aqueous solutions immediately before use and keep them on ice.
-
-
Potential Cause B: Thermal Degradation Even at room temperature, degradation can be significant over several hours if the molecule is thermally labile.
Solution:
-
Control Temperature: Maintain all experimental solutions at a controlled, reduced temperature (e.g., 4°C) whenever possible.
-
Forced Degradation: Perform a thermal stress test (e.g., 50-70°C for a defined period) to understand the compound's thermal liability. (See Protocol 2 ).
-
-
Potential Cause C: Photodegradation Standard laboratory lighting can be sufficient to induce degradation over time.
Solution:
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil. Minimize exposure to direct light during all handling steps.
-
ICH-Compliant Photostability Test: If the compound is intended for development, a formal photostability study according to ICH Q1B guidelines is necessary to characterize its light sensitivity.[4][11][12]
-
Issue 2: Appearance of New, Unidentified Peaks in Chromatograms
Your HPLC or LC-MS analysis shows the emergence of one or more new peaks over time, concurrent with the loss of the parent compound.
-
Potential Cause: Formation of Degradation Products These new peaks are almost certainly degradation products. Identifying them is key to understanding the stability issues.
Solution:
-
Forced Degradation Study: Execute a forced degradation study (see Protocol 2 ) to intentionally generate and amplify these degradation products. This study involves stressing the compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic conditions.
-
LC-MS/MS Analysis: Analyze the stressed samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. Use this data to propose chemical structures. The primary hydrolysis products are expected to be 3,5-bis(trifluoromethyl)benzenesulfonic acid (m/z ~296) and guanidine (m/z ~60).
-
Diagram the Pathway: Use the identified products to map the degradation pathway, which will inform your mitigation strategies.
-
Caption: Proposed hydrolytic cleavage of the S-N bond.
Issue 3: Poor Solubility or Precipitation During Experiment
The compound precipitates out of your aqueous buffer, leading to inaccurate concentrations and unreliable results.
-
Potential Cause: pH and pKa Mismatch The guanidine group is strongly basic (pKa > 13), meaning it will be protonated and positively charged across the entire relevant biological pH range. The sulphonylguanidine as a whole will have its own pKa values. If the solution pH is close to a pKa where the molecule is least soluble (often near its isoelectric point), it may precipitate.
Solution:
-
Determine Aqueous Solubility: Measure the compound's solubility at different pH values to identify a range where it remains soluble at your target concentration.[13]
-
Use Co-solvents: For initial experiments or for delivery into cell-based assays, it is acceptable to use a small percentage (typically <1%) of an organic co-solvent like DMSO from the stock solution. Ensure you have a vehicle control with the same co-solvent concentration.
-
Adjust Concentration: If solubility remains an issue, you may need to work at a lower concentration.
-
Experimental Protocols & Data
Protocol 1: Rapid pH Stability Assessment
This protocol provides a framework for quickly determining the optimal pH for your compound's stability in solution.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 3 to 9 in 1.0 pH unit increments.
-
Stock Solution: Prepare a concentrated stock solution of your compound in anhydrous DMSO (e.g., 10 mM).
-
Incubation Samples: Dilute the stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Time Zero (T0) Sample: Immediately after dilution, take an aliquot from each pH sample, quench with an equal volume of mobile phase (if necessary), and analyze by a validated stability-indicating HPLC method. This is your T0 reference.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Time Points: Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench and analyze immediately.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest degradation rate is the most stable.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and validating that your analytical method is "stability-indicating."
-
Sample Preparation: Prepare several vials of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose individual vials to the following conditions. Include a control sample protected from all stress conditions.
-
Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C.
-
Oxidation: Add 3% H₂O₂; keep at room temperature.
-
Thermal Stress: Incubate at 70°C (in solution and as a solid).
-
Photolytic Stress: Expose to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV and LC-MS. Aim for 10-20% degradation to ensure sufficient formation of degradants without complete loss of the parent peak.
-
Peak Purity: Use the data to confirm that the parent peak is spectrally pure and well-resolved from all degradation product peaks in your HPLC method.
| Stress Condition | Reagent/Condition | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | To simulate acidic environments and force acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | To simulate alkaline environments and force base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | To identify susceptibility to oxidation. |
| Thermal | Heat | 70 °C | To assess intrinsic thermal stability. |
| Photolytic | ICH Q1B Light | Controlled | To determine light sensitivity and potential photodegradation pathways. |
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving stability issues.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. [Link]
-
West, C., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 170, 233-242. [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
-
ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1051. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
-
Li, J. J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 481-491. [Link]
-
SGS (n.d.). Photostability. SGS Life Sciences. [Link]
-
Djurdjevic, P., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 95. [Link]
-
Zarrintan, M. H., et al. (2018). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. DARU Journal of Pharmaceutical Sciences, 26(1), 39-47. [Link]
-
Wang, W., & Roberts, C. J. (2013). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 102(8), 2636-2646. [Link]
-
Choi, S. A., et al. (2022). Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. ResearchGate. [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. q1scientific.com [q1scientific.com]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Photostability | SGS [sgs.com]
- 13. researchgate.net [researchgate.net]
optimizing concentration of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine for maximum effect
Technical Support Center: 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine (BTBSG)
Lead Application Scientist Note: Welcome to the technical support center for this compound (BTBSG), a potent inhibitor of the Na+/H+ Exchanger isoform 1 (NHE-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support. While BTBSG is a specific research compound, its core structure, a benzenesulphonylguanidine moiety, places it in a well-documented class of NHE-1 inhibitors. The principles and protocols outlined here are synthesized from extensive research on closely related and well-characterized analogs, such as Cariporide. This guide will help you optimize its concentration for maximal and reproducible effects in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTBSG?
A1: BTBSG is a highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). The sulphonylguanidine group of BTBSG mimics the structure of a protonated sodium ion, allowing it to bind with high affinity to the external Na+ binding site on the NHE-1 transporter. This competitive inhibition prevents the exchange of intracellular protons (H+) for extracellular sodium ions (Na+), effectively blocking the primary mechanism for extruding acid from the cell. This leads to a decrease in intracellular pH (pHi) and can protect against cellular damage in contexts like ischemia-reperfusion injury.
Q2: How should I dissolve and store the BTBSG compound?
A2: BTBSG is a lipophilic molecule and is practically insoluble in aqueous buffers.
-
Primary Stock Solution: Dissolve BTBSG in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: For experiments, dilute the primary stock solution into your aqueous culture medium or buffer. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts or toxicity. Perform serial dilutions and vortex thoroughly at each step to ensure the compound remains in solution.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The optimal concentration is highly dependent on the cell type and experimental endpoint. Based on data from potent analogs, a dose-response experiment is always recommended.
-
Initial Range Finding: Start with a broad concentration range from 10 nM to 10 µM.
-
Typical Effective Range: For most cell-based assays, potent NHE-1 inhibition is observed in the range of 100 nM to 1 µM. The IC50 (the concentration that produces 50% inhibition) for potent analogs like Cariporide is typically around 50-200 nM for the NHE-1 isoform.
Q4: How can I functionally validate that BTBSG is active in my experimental model?
A4: The most direct method is to measure its effect on intracellular pH (pHi) regulation. A common method is the "acid-load" assay.
-
Load your cells with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Induce a rapid intracellular acidification (acid load), for example, by using the ammonium chloride prepulse technique.
-
Monitor the recovery of pHi back to baseline in the presence and absence of BTBSG. In the presence of an effective concentration of BTBSG, the pHi recovery, which is primarily mediated by NHE-1 in most cell types, will be significantly inhibited.
Troubleshooting Guide
Problem 1: No or Lower-Than-Expected Effect Observed
This is a common issue that can stem from several factors related to compound handling, concentration, or the experimental system itself.
Workflow for Diagnosing Low Activity
Caption: Troubleshooting workflow for low BTBSG activity.
Detailed Steps & Explanations:
-
Verify Compound Integrity:
-
Cause: BTBSG, like many small molecules, can precipitate out of solution if not handled correctly, especially when diluting a DMSO stock into an aqueous buffer. It can also degrade with multiple freeze-thaw cycles.
-
Solution: Always visually inspect your stock and working solutions for any precipitate. If observed, try gentle warming (37°C) or sonication. Prepare fresh working solutions for every experiment from a properly stored, single-use aliquot of the primary stock.
-
-
Optimize Concentration (Dose-Response):
-
Cause: The IC50 can vary significantly between cell lines due to differences in NHE-1 expression levels or experimental conditions (e.g., buffer composition). A single, assumed concentration may be too low.
-
Solution: Conduct a dose-response experiment to determine the IC50 in your specific system. This is the most critical step for optimization.
-
-
Confirm Target Relevance:
-
Cause: While NHE-1 is a major regulator of pHi, some cells may rely on other mechanisms (e.g., other NHE isoforms, bicarbonate transporters). If NHE-1 is not the dominant player, the effect of a selective inhibitor will be minimal.
-
Solution: Run a positive control with a well-characterized NHE-1 inhibitor like Cariporide. Additionally, perform a functional assay (like the acid-load test described in the FAQ) to confirm that your cells exhibit robust NHE-1-dependent pHi recovery.
-
-
Consider Protein Binding:
-
Cause: BTBSG is likely to be a lipophilic molecule and can bind to proteins, particularly albumin, present in fetal bovine serum (FBS) in cell culture media. This binding reduces the free, active concentration of the compound available to interact with the cells.
-
Solution: If you observe a significantly lower-than-expected potency, try conducting the experiment in a low-serum (e.g., 0.5-1% FBS) or serum-free medium. If the potency increases, protein binding is the likely cause.
-
Problem 2: High Cellular Toxicity or Off-Target Effects Observed
While potent NHE-1 inhibitors are generally selective, high concentrations can lead to toxicity or affect other cellular processes.
Data Summary: Concentration-Dependent Effects
| Concentration Range | Expected Outcome | Potential Issues | Mitigation Strategy |
| 10 nM - 100 nM | Minimal to partial NHE-1 inhibition. | Little to no effect. | Increase concentration. |
| 100 nM - 1 µM | Optimal Range. Strong, selective NHE-1 inhibition. | None expected. | This is the target range. |
| > 1 µM - 10 µM | Complete NHE-1 inhibition. | Potential for off-target effects on other ion transporters or kinases. | Use the lowest concentration that gives maximal effect (EC100). |
| > 10 µM | High risk of cytotoxicity. | Cytotoxicity due to prolonged pHi disruption or off-target effects. DMSO toxicity may also contribute. | Avoid this range unless specifically studying toxicity. |
Troubleshooting Steps:
-
Reduce Concentration:
-
Cause: The most common cause of toxicity is a concentration that is too high. The goal is to inhibit the target, not kill the cell.
-
Solution: Refer to your dose-response curve and select the lowest concentration that gives the desired maximal effect (the "plateau" of the curve). Do not use concentrations significantly higher than this.
-
-
Evaluate Solvent Toxicity:
-
Cause: The final DMSO concentration in your assay may be too high. Many cell lines are sensitive to DMSO at concentrations above 0.1-0.5%.
-
Solution: Always run a "vehicle control" with the same final concentration of DMSO used in your highest BTBSG dose. This will allow you to distinguish between compound-specific toxicity and solvent-induced effects.
-
-
Assess pHi-Mediated Toxicity:
-
Cause: The intended pharmacological effect—inhibition of acid extrusion—can itself be cytotoxic over long incubation periods. A sustained low intracellular pH can trigger apoptosis.
-
Solution: Limit the duration of exposure to BTBSG. For many signaling experiments, an incubation of 30-60 minutes is sufficient. If longer-term studies are needed, carefully monitor cell viability (e.g., using a live/dead stain) over time.
-
Signaling Pathway: Role of NHE-1 and its Inhibition
Caption: BTBSG blocks NHE-1, preventing H+ extrusion and lowering pHi.
Experimental Protocol: Validating BTBSG Activity via Intracellular pH Measurement
This protocol describes a standard method to confirm the functional inhibition of NHE-1 in a cell population using the ratiometric pH indicator dye BCECF-AM.
Materials:
-
Cells grown on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
BCECF-AM (pH-sensitive dye).
-
Pluronic F-127 (for dye loading).
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), Glucose (10 mM), HEPES (20 mM), pH 7.4.
-
Ammonium chloride prepulse buffer: Same as HBS but with 20 mM NH4Cl replacing 20 mM NaCl.
-
BTBSG stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells to be 70-80% confluent on the day of the experiment.
-
Dye Loading: a. Prepare a 5 µM BCECF-AM loading solution in HBS. Add Pluronic F-127 (0.02%) to aid dye solubilization. b. Wash cells once with HBS. c. Incubate cells with the loading solution for 30 minutes at 37°C. d. Wash cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: a. Place the plate/dish in a fluorescence plate reader or on a microscope capable of ratiometric imaging. b. Excite the dye at two wavelengths (~490 nm and ~440 nm) and measure emission at ~535 nm. c. Record a stable baseline fluorescence ratio (490/440) for 2-3 minutes.
-
Acid Loading (NH4Cl Prepulse): a. Replace the HBS with the NH4Cl prepulse buffer. The cells will initially become alkaline. b. After 5 minutes, rapidly switch back to HBS. This will cause a rapid drop in intracellular pH (acidification).
-
Monitoring pHi Recovery: a. Immediately begin recording the fluorescence ratio again. b. In the "Control" group (vehicle only), you should observe a steady recovery of the ratio back towards the baseline as NHE-1 extrudes acid. c. In the "BTBSG" group, add the desired concentration of BTBSG to the HBS used for the recovery phase. You should observe a significantly slower rate of recovery, indicating NHE-1 inhibition.
-
Data Analysis: a. Convert the fluorescence ratios to pHi values using a calibration curve (e.g., using the nigericin/high-K+ method). b. Calculate the initial rate of pHi recovery (dpHi/dt) for both control and treated groups. c. A significant reduction in the rate of recovery in the presence of BTBSG confirms its inhibitory activity.
References
-
Scholz, W., et al. (1995). Protective effects of the Na+/H+ exchange inhibitor cariporide in ischemic-reperfused rat hearts. Cardiovascular Research, 29(2), 260–268. Available at: [Link]
-
Chakrabarti, S., et al. (2013). The role of Na+/H+ exchanger in diabetic cardiomyopathy. Pathophysiology, 20(2), 71-81. Available at: [Link]
-
Timm, M., et al. (2013). The impact of DMSO on cellular function and protein expression in CHO-K1 cells. Biotechnology Journal, 8(9), 1079-1089. Available at: [Link]
-
Grinstein, S., & Rothstein, A. (1986). Mechanisms of regulation of the Na+/H+ exchanger. Journal of Membrane Biology, 90(1), 1-12. Available at: [Link]
-
Lagadic-Gossmann, D., et al. (2004). Role of intracellular pH in the regulation of apoptosis. Cell Death & Differentiation, 11(9), 953-961. Available at: [Link]
troubleshooting unexpected results in assays with 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
A Note on the Topic: 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
Upon extensive review of scientific literature and chemical databases, we were unable to identify any published research or commercially available sources for "this compound." This suggests that the compound may be novel, proprietary, or referenced by a different nomenclature.
To provide a valuable and scientifically accurate resource in line with the user's request for a troubleshooting guide for a complex molecule, we have created the following guide for a well-documented and structurally related compound: Cariporide (HOE-642) . Cariporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key transporter in cellular pH regulation and a target in cardiovascular research. The principles and troubleshooting methodologies outlined here for Cariporide are broadly applicable to other small molecule inhibitors used in cell-based and biochemical assays.
Technical Support Guide for Cariporide (NHE-1 Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cariporide is a benzylguanidine derivative that acts as a highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Its primary application is in the study of cellular pH regulation, ischemia-reperfusion injury, and cardiac hypertrophy. This guide addresses common issues that may arise during in vitro and cell-based assays involving Cariporide.
Frequently Asked Questions (FAQs) & Troubleshooting
Why am I seeing lower-than-expected potency (high IC50) for Cariporide in my cell-based assay?
A higher-than-expected IC50 value for Cariporide can stem from several factors related to assay conditions and the compound's chemical properties.
Possible Causes & Solutions:
-
Protein Binding in Serum: Cariporide is known to bind to plasma proteins, particularly albumin. If your cell culture medium is supplemented with fetal bovine serum (FBS) or other serum types, a significant fraction of the Cariporide may be sequestered by albumin, reducing its free concentration and apparent potency.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cells can tolerate it, reduce the serum concentration in your assay medium for the duration of the drug treatment.
-
Use Serum-Free Medium: The most accurate assessment of IC50 is often achieved in serum-free or low-serum medium.
-
BSA Addition Control: To confirm the effect of protein binding, run a parallel experiment where you add purified bovine serum albumin (BSA) to a serum-free medium at a concentration equivalent to that in your standard culture medium. A rightward shift in the dose-response curve in the presence of BSA would confirm protein binding as the cause of the reduced potency.
-
-
-
Compound Stability and Degradation: Cariporide is generally stable, but improper storage or handling can lead to degradation.
-
Troubleshooting Steps:
-
Proper Storage: Cariporide should be stored as a powder at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working solutions from your stock solution for each experiment.
-
-
-
Assay pH: The activity of the NHE-1 transporter is highly dependent on both intracellular and extracellular pH.
-
Troubleshooting Steps:
-
pH Control: Ensure that your assay buffer is robust and maintains a stable pH throughout the experiment. The use of a CO2 incubator and bicarbonate-buffered media is standard, but pH should be verified.
-
pH in Assay Design: The inhibitory activity of Cariporide can be influenced by the pH at which the assay is performed. Ensure your assay pH is consistent with established protocols for NHE-1 activity measurement.
-
-
Experimental Workflow for Diagnosing Potency Issues:
Caption: Troubleshooting workflow for lower-than-expected Cariporide potency.
I am observing significant off-target effects or cellular toxicity at concentrations where I expect to see specific NHE-1 inhibition. What could be the cause?
While Cariporide is highly selective for NHE-1 over other NHE isoforms, at high concentrations, off-target effects or general cellular toxicity can occur.
Possible Causes & Solutions:
-
High Compound Concentration: The selectivity of any inhibitor is dose-dependent. At concentrations significantly above the IC50 for NHE-1, Cariporide may begin to interact with other cellular targets.
-
Troubleshooting Steps:
-
Titration is Key: Perform a careful dose-response experiment to determine the optimal concentration range for specific NHE-1 inhibition with minimal toxicity. This is typically within 1-10 times the IC50.
-
Toxicity Assay: Run a parallel cytotoxicity assay (e.g., using LDH release or a viability dye like propidium iodide) to determine the concentration at which Cariporide becomes toxic to your specific cell line.
-
-
-
Solvent Toxicity: The vehicle used to dissolve Cariporide, typically DMSO, can be toxic to cells at certain concentrations.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of DMSO used in your highest Cariporide dose.
-
Minimize DMSO Concentration: Aim to keep the final DMSO concentration in your assay medium below 0.5%, and ideally below 0.1%.
-
-
Data Summary: Recommended Concentration Ranges for Cariporide
| Parameter | Recommended Range | Rationale |
| NHE-1 IC50 | 10 nM - 1 µM | Varies by cell type and assay conditions. |
| Working Concentration | 100 nM - 5 µM | A good starting point for achieving >90% inhibition of NHE-1. |
| Toxicity Threshold | > 25 µM | Highly cell-type dependent. Must be empirically determined. |
| Final DMSO % | < 0.5% | To avoid solvent-induced artifacts and toxicity. |
My biochemical assay using isolated membranes shows potent inhibition by Cariporide, but my cell-based assay does not. Why the discrepancy?
This is a common challenge when translating findings from a simplified biochemical system to a complex cellular environment.
Possible Causes & Solutions:
-
Cellular Permeability: Cariporide needs to cross the cell membrane to reach its binding site on the intracellular side of the NHE-1 transporter. Poor membrane permeability in your specific cell line could be a limiting factor.
-
Troubleshooting Steps:
-
Incubation Time: Increase the pre-incubation time with Cariporide before starting your assay to allow for sufficient cellular uptake. A time course experiment (e.g., 15 min, 30 min, 60 min) can help determine the optimal pre-incubation period.
-
-
-
Efflux Pumps: Many cell lines, particularly those derived from cancerous tissues, express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, reducing their intracellular concentration.
-
Troubleshooting Steps:
-
Use of Efflux Pump Inhibitors: To test for the involvement of efflux pumps, you can co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) and Cariporide. An increase in Cariporide potency in the presence of the inhibitor would suggest that efflux is a contributing factor.
-
-
Signaling Pathway and Drug Action Diagram:
Caption: Cellular transport and action of Cariporide.
References
-
Title: Cariporide. A novel and specific inhibitor of the Na+-H+ exchanger. Source: Cardiovascular Drug Reviews URL: [Link]
-
Title: The Na+/H+ exchange inhibitor cariporide. Source: Drugs of the Future URL: [Link]
-
Title: The potent and selective Na+/H+ exchange inhibitor cariporide: from bench to bedside. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Molecular determinants of the binding of cariporide and its derivatives to the Na+/H+ exchanger NHE1. Source: Molecular Pharmacology URL: [Link]
minimizing off-target effects of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. As Senior Application Scientists, we understand that achieving specific and reproducible results is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experiments involving this compound.
Section 1: Understanding the Compound and the Challenge of Off-Target Effects
This compound belongs to a class of compounds containing the highly electronegative 3,5-bis(trifluoromethyl)phenyl moiety. This structural feature is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, like many small molecule inhibitors, ensuring that the observed biological effects are solely due to the intended target interaction is a critical challenge.[3] Off-target interactions can lead to confounding data, misinterpretation of results, and potential cellular toxicity.[4][5]
This guide will walk you through a logical, evidence-based framework for identifying and mitigating these effects in your experimental systems.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered by researchers using this compound.
Q1: I'm observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration that is much higher than the reported IC50 for the intended target. How can I determine if this is an off-target effect?
A1: This is a classic indication of potential off-target activity. Here’s a systematic approach to dissect this observation:
-
Dose-Response Analysis: A steep dose-response curve for your intended target that plateaus, followed by a second drop-off in cell viability at higher concentrations, can suggest a secondary, off-target mechanism.
-
Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This analog should ideally share similar physicochemical properties but lack the key functional groups required for binding to the intended target. If the inactive analog produces the same phenotype at high concentrations, it strongly suggests an off-target effect or non-specific toxicity.
-
Rescue Experiments: If possible, overexpress the intended target in your cells. If the phenotype can be rescued (i.e., reversed) by target overexpression, it provides strong evidence for on-target activity. Conversely, if the phenotype persists, an off-target mechanism is likely at play.
Q2: My results are inconsistent across different cell lines. What could be the cause?
A2: This variability can stem from several factors:
-
Target Expression Levels: Different cell lines may express varying levels of the intended target protein. Quantify the target protein levels in your panel of cell lines using techniques like Western blotting or quantitative mass spectrometry to correlate target expression with the compound's efficacy.
-
Off-Target Expression Profiles: Cell lines possess unique protein expression profiles. An off-target that is highly expressed in one cell line but absent in another could explain the differential sensitivity. Consider performing proteomic profiling of your sensitive and resistant cell lines to identify potential off-target candidates.
-
Metabolic Differences: The rate at which cells metabolize this compound can vary. This can alter the intracellular concentration of the active compound.
Q3: How can I proactively identify potential off-target interactions of this compound?
A3: A multi-pronged approach is recommended for proactive off-target profiling:
-
In Silico Screening: Computational methods can predict potential off-target interactions by screening large databases of protein structures.[5] These predictions can then be experimentally validated.
-
Biochemical Screening: Utilize commercially available services that screen your compound against a broad panel of purified kinases or other enzyme classes.[4] This can provide a quantitative measure of binding affinity (e.g., Kd) to a wide range of proteins.
-
Cell-Based Thermal Shift Assays (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding. This can help confirm target engagement and identify unexpected interactions within the cell.
Section 3: Experimental Protocols for Off-Target Validation
To ensure the integrity of your findings, we provide the following detailed protocols for key validation experiments.
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the direct assessment of target engagement in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the intended target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time.
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS. Divide the cell suspension into aliquots for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with the primary antibody against the intended target, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using a chemiluminescence substrate and image the results. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Protocol 2: Workflow for Identifying Off-Target Liabilities
This workflow provides a structured approach to identifying and validating potential off-target effects.
Caption: A systematic workflow for investigating potential off-target effects.
Section 4: Data Interpretation and Best Practices
Table 1: Interpreting Off-Target Screening Data
| Assay Type | Data Output | Interpretation | Strengths | Limitations |
| Biochemical Screen | Kd, IC50 | Quantitative measure of binding affinity to purified proteins. | High-throughput, quantitative. | Lacks cellular context (e.g., ATP concentration, scaffolding proteins).[4] |
| CETSA | Thermal Shift (ΔTm) | Indicates target engagement within the cellular environment. | Cellular context, confirms target engagement. | Lower throughput, indirect measure of affinity. |
| In Silico Screen | Docking Score | Predicted binding affinity based on computational models. | Cost-effective, broad coverage. | High rate of false positives, requires experimental validation.[5] |
| Chemoproteomics | List of interacting proteins | Identifies proteins that bind to the compound in a cellular lysate. | Unbiased, identifies novel interactors. | Can be technically challenging, may identify non-functional interactions. |
Best Practices for Minimizing Off-Target Effects:
-
Use the Lowest Effective Concentration: Always perform a careful dose-response study to determine the lowest concentration of this compound that produces the desired on-target effect.
-
Employ Multiple, Unrelated Compounds: If possible, use two or more structurally distinct inhibitors of the same target to confirm that the observed phenotype is not due to a shared off-target effect.
-
Validate Key Reagents: Ensure the purity and identity of your this compound stock.
-
Publish All Findings: Transparently report your on- and off-target characterization studies to contribute to a more complete understanding of the compound's activity.
By rigorously applying these principles and protocols, you can enhance the reliability and impact of your research using this compound.
References
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
MDC Connects: Target Validation and Efficacy. (2020). YouTube. [Link]
-
van der Stel, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Gene Therapy, 30(12), 917-928. [Link]
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). Bureau International des Poids et Mesures. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5192. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1143157. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2019). Molbank, 2019(2), M1061. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. (2015). Journal of Biochemical and Molecular Toxicology, 29(10), 475-483. [Link]
-
PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. European Patent Office. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1143157. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(17), 5192. [Link]
-
3,5-bis(trifluoromethyl)benzyl bromide. ChemBK. [Link]
-
3,5-Bis(trifluoromethyl)benzenesulfonamide. PubChem. [Link]
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
adjusting pH for optimal activity of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the experimental conditions for this compound, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
The optimal pH for this compound is application-dependent and must be determined empirically. The guanidine functional group in this molecule is basic and will exist in a protonated (guanidinium) or neutral state depending on the pH of the solution. Guanidine itself is a very strong base with a conjugate acid pKa (pKaH) of 13.6, meaning it is almost exclusively protonated at physiological pH.[1] However, the 3,5-bis(trifluoromethyl)benzenesulphonyl group is strongly electron-withdrawing, which is expected to significantly lower the pKa of the guanidine moiety in this specific molecule.
The protonation state of the guanidine group is often critical for its interaction with biological targets. Therefore, the optimal pH for activity will be the pH at which the active form of the molecule (either protonated or neutral) is predominant and stable. We recommend performing a pH titration experiment to determine the optimal pH for your specific assay.
Q2: What is the pKa of this compound?
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be pH-dependent. In its protonated, charged form (at pH values below its pKa), the compound is likely to be more soluble in aqueous solutions. Conversely, in its neutral form (at pH values above its pKa), its aqueous solubility may decrease, potentially leading to precipitation. When preparing stock solutions and working dilutions, it is crucial to consider the pH of the solvent. For a related compound, 3,5-Bis(trifluoromethyl)benzoic acid, solubility is limited at neutral or acidic pH but increases significantly at pH > 9.[6] While this is an acidic compound, the principle of pH-dependent solubility of ionizable compounds holds.
Q4: The compound precipitated out of solution during my experiment. What should I do?
Precipitation is a common issue and is often related to pH and solubility. Here are some troubleshooting steps:
-
Verify the pH of your buffer: Ensure the pH of your experimental buffer is compatible with the solubility of the compound.
-
Prepare a fresh stock solution: If using a concentrated stock solution, ensure it is fully dissolved before diluting into your assay buffer. Consider preparing the stock in a solvent like DMSO or methanol in which the compound is readily soluble.[6][7]
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Adjust the pH of the final solution: After adding the compound to your experimental buffer, re-check the pH and adjust if necessary.
-
Perform a solubility test: Before your main experiment, test the solubility of the compound at the desired concentration across a range of pH values to identify a suitable working pH.
Troubleshooting Guide: Determining the Optimal pH for Activity
This guide provides a systematic approach to determine the optimal pH for the activity of this compound in your experimental system.
Principle
The activity of the compound is likely to be maximal at a specific pH where the conformation and charge state of the molecule and its target are optimal for binding and subsequent biological effect. By systematically testing the compound's activity across a range of pH values, you can identify this optimal condition.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for compound activity.
Step-by-Step Protocol
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in a suitable organic solvent such as DMSO or methanol to a high concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent in the final assay.
-
-
Select an Appropriate Buffer System:
-
Choose a buffer system that covers the desired pH range and does not interfere with your assay. A "universal" buffer or a series of overlapping buffers may be necessary to cover a broad pH range. (See Table 1 for examples).
-
-
Prepare Buffers at Different pH Values:
-
Prepare a series of buffers with pH values spanning a physiologically and chemically relevant range (e.g., pH 4 to 10 in 0.5 or 1.0 unit increments).
-
It is critical to accurately measure the pH of each buffer at the experimental temperature.
-
-
Perform the Activity Assay:
-
For each pH value, set up your standard activity assay.
-
Add a consistent final concentration of this compound to each reaction. Ensure the final concentration of the stock solution solvent (e.g., DMSO) is low and consistent across all assays.
-
Include appropriate positive and negative controls at each pH.
-
-
Analyze the Data:
-
Measure the activity at each pH.
-
Plot the activity as a function of pH. The peak of this curve will indicate the optimal pH for your experimental conditions.
-
Data Presentation
Table 1: Recommended Buffer Systems for pH Optimization Studies
| pH Range | Recommended Buffer | pKa (at 25°C) |
| 3.0 - 5.0 | Citrate Buffer | 3.1, 4.8, 6.4 |
| 5.5 - 6.7 | MES | 6.1 |
| 6.1 - 7.5 | PIPES | 6.8 |
| 6.5 - 7.9 | MOPS | 7.2 |
| 6.8 - 8.2 | HEPES | 7.5 |
| 7.8 - 9.2 | Tris | 8.1 |
| 8.6 - 10.0 | CHES | 9.3 |
Note: The pKa of the buffer should be close to the desired pH for optimal buffering capacity.
Advanced Troubleshooting
-
Compound Instability: If the compound degrades at certain pH values, this will be reflected in the activity profile. Consider performing stability studies at different pH values using techniques like HPLC to assess compound integrity over the course of your experiment.
-
Assay Interference: Ensure that the pH itself does not affect the performance of your assay components (e.g., enzyme activity, detector sensitivity). Run controls without the compound at each pH to establish a baseline.
Visualizing pH-Dependent Activity
The relationship between pH, the protonation state of the guanidine group, and biological activity can be conceptually illustrated.
Caption: Conceptual relationship between pH, compound protonation, and activity.
This diagram illustrates a hypothetical scenario where the protonated form of the guanidine group is necessary for optimal biological activity. The actual relationship for this compound in your system must be determined experimentally.
References
-
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Semantic Scholar. [Link]
-
Guanidine. Wikipedia. [Link]
-
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry (RSC Publishing). [Link]
-
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]
-
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. National Institutes of Health. [Link]
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Bureau International des Poids et Mesures. [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bipm.org [bipm.org]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
degradation pathways of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine and how to avoid them
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. My aim is to equip you with the knowledge to anticipate potential challenges, understand the underlying chemistry of the molecule's stability, and implement strategies to ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability of this compound
This compound is a molecule of interest in various research applications due to its unique chemical structure. Its stability is largely dictated by the interplay of three key functional components: the highly stable 3,5-bis(trifluoromethyl)phenyl group, the electrophilic benzenesulphonyl moiety, and the strongly basic guanidine group. While the trifluoromethyl groups confer significant chemical inertness to the aromatic ring, the sulphonylguanidine linkage presents potential sites for degradation under certain experimental conditions. This guide will walk you through the potential degradation pathways and provide actionable solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can induce degradation are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, and high-energy light (photodegradation). The sulphonylguanidine linkage is the most probable site of initial degradation, particularly through hydrolysis.
Q2: How stable are the trifluoromethyl groups on the benzene ring?
A2: The trifluoromethyl (-CF3) groups are exceptionally stable due to the high bond energy of the carbon-fluorine (C-F) bond.[1][2] They are generally resistant to many chemical, thermal, and photochemical challenges.[2] However, under extreme conditions, such as in the presence of strong Brønsted superacids or strong bases, degradation of the -CF3 groups can occur, leading to the formation of carboxylic acids.[3][4][5][6]
Q3: What is the expected stability of the guanidine group?
A3: The guanidine group is a very strong base and, at physiological pH, exists almost exclusively as the highly stable, resonance-stabilized guanidinium cation.[7] This inherent stability protects it from degradation under many conditions. However, heating aqueous solutions of guanidine can lead to its hydrolysis to urea.
Q4: Can I anticipate any specific degradation products in my experiments?
A4: Yes, based on the chemical structure, the most likely initial degradation products would result from the hydrolysis of the sulphonylguanidine bond. This would likely yield 3,5-bis(trifluoromethyl)benzenesulphonic acid and guanidine. Under more forcing conditions, further degradation of these initial products could occur.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
Unexpected experimental results, such as loss of compound activity, appearance of unknown peaks in analytical chromatograms, or poor reproducibility, may be indicative of compound degradation. This section provides a structured approach to troubleshooting these issues.
| Observed Problem | Potential Cause | Troubleshooting & Recommended Actions |
| Loss of biological activity or inconsistent assay results | Hydrolysis of the sulphonylguanidine linkage. | 1. Verify pH of solutions: Ensure that the pH of all buffers and media is within a neutral and stable range (pH 6-8). Avoid highly acidic or basic conditions. 2. Control temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation. 3. Freshly prepare solutions: Prepare solutions of the compound immediately before use to minimize the time it is in an aqueous environment. |
| Appearance of new peaks in HPLC or LC-MS analysis | Formation of degradation products. | 1. Characterize unknown peaks: Use LC-MS/MS to identify the mass of the new peaks and compare them to the expected masses of potential degradation products (e.g., 3,5-bis(trifluoromethyl)benzenesulphonic acid and guanidine). 2. Perform forced degradation studies: Intentionally expose the compound to acidic, basic, oxidative, and photolytic stress to generate degradation products as analytical standards for comparison. |
| Precipitation or insolubility issues | Degradation to less soluble products or salt formation. | 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Adjust solvent system: If degradation is suspected, consider using a less protic or aprotic solvent system if compatible with your experimental design. |
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for designing robust experiments. The primary routes of degradation for this compound are hydrolysis, thermal degradation, and photodegradation.
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway under typical experimental conditions in aqueous solutions. The sulphonylguanidine linkage is susceptible to cleavage at the S-N bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the guanidine nitrogen can be protonated, making the sulfur atom of the sulphonyl group more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the sulphonamide proton can be abstracted, leading to a negatively charged nitrogen that can facilitate the cleavage of the S-N bond.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome the activation barrier for the cleavage of the sulphonylguanidine bond. In aqueous solutions, high temperatures will accelerate hydrolysis. In the solid state or in aprotic solvents, other thermal decomposition pathways may become relevant, potentially involving the trifluoromethyl groups, although this would require significantly high temperatures.
Caption: Influence of high temperature on the stability of the compound.
Photodegradation
Aromatic sulphonamides can be susceptible to photodegradation upon exposure to UV light. The energy from the light can promote the molecule to an excited state, leading to bond cleavage. While the bis(trifluoromethyl)phenyl group is generally photochemically stable, the sulphonylguanidine linkage could be a site of photolytic cleavage.
Caption: Potential photodegradation pathway initiated by UV light.
Experimental Protocols to Avoid Degradation
To ensure the integrity of your experimental results, it is imperative to handle and use this compound under conditions that minimize degradation.
Protocol 1: Preparation of Stock and Working Solutions
-
Solvent Selection: Whenever possible, prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and light.
-
Preparation of Aqueous Working Solutions:
-
Equilibrate the stock solution to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dilute the stock solution into your aqueous buffer immediately before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits.
-
Use buffers within a pH range of 6 to 8.
-
Protocol 2: Performing Experiments
-
Temperature Control: Maintain a constant and controlled temperature throughout your experiment. Avoid unnecessary exposure to elevated temperatures.
-
Light Protection: Protect solutions containing the compound from direct light, especially from UV sources. Use amber vials or cover containers with aluminum foil.
-
Inclusion of Controls: Always include appropriate controls in your experiments to monitor for potential compound degradation. This could include a time-zero sample or a sample incubated under identical conditions without the biological system of interest.
Protocol 3: Analytical Monitoring for Degradation
To proactively monitor for degradation, it is advisable to periodically analyze your stock and working solutions.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of a modifier like formic acid or ammonium acetate to ensure good peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance. For LC-MS, use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and potential degradation products.
-
-
Analysis: Compare the chromatogram of a fresh sample to that of an aged sample. The appearance of new peaks or a decrease in the area of the parent peak is indicative of degradation.
References
-
Kubíček, V., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 15(57), 49109-49118. [Link]
-
Kubíček, V., et al. (2025). Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. PubMed, 15(57), 49109-49118. [Link]
-
Wikipedia. (2024). Guanidine. [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). [Link]
-
Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 64(1), 104-130. [Link]
-
Kuehl, N. J., & Taylor, M. T. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]
-
Powers, M. E., & Anderson, C. P. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(16), 11499-11509. [Link]
-
Sciencemadness Wiki. (2025). Guanidine. [Link]
-
ResearchGate. (2023). Investigation of hydrolytic stability of N-trifluoromethyl secondary... [Link]
-
Slideshare. (2015). Analysis of sulfonamides. [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 132(10), 793-798. [Link]
-
Gross, Z., & Saltsman, I. (2017). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 56(4), 1033-1036. [Link]
-
Tomaz, I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link]
-
Jida, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5418. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine in Cell Lines
A Note from the Senior Application Scientist:
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and encountering challenges related to acquired resistance in cell lines.
Publicly available information on the specific biological target of this compound is limited. Therefore, for the purpose of providing a scientifically grounded and practical troubleshooting guide, we will proceed under a common and instructive hypothetical scenario: that This compound (referred to as "Cmpd-X" throughout this guide) acts as an inhibitor of a key receptor tyrosine kinase (RTK) pathway, a frequent target in cancer therapy. The principles and troubleshooting strategies discussed here are broadly applicable to resistance studies involving targeted inhibitors.
This resource is structured to help you diagnose problems, understand the underlying biology, and implement robust experimental strategies to investigate and potentially overcome resistance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with Cmpd-X and observing changes in cell line sensitivity.
Q1: My cell line, initially sensitive to Cmpd-X, now requires a much higher concentration to achieve the same level of growth inhibition. What does this mean?
This phenomenon is characteristic of acquired resistance. The concentration of a drug required to inhibit a biological process by 50% is known as the IC50 value.[1][2] A significant increase in the IC50 value for Cmpd-X in your cell line compared to the parental (non-resistant) line indicates that the cells have developed mechanisms to evade the compound's inhibitory effects. The degree of resistance is often quantified as a "Resistance Factor" (RF), calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[3]
Q2: What are the most common reasons for inconsistent IC50 values between experiments?
Inconsistent IC50 values can be frustrating and are often traced back to experimental variables.[4] Key factors include:
-
Cell Seeding Density: Using too few or too many cells can alter the effective drug-to-cell ratio and impact growth rates.[4]
-
Cell Health and Passage Number: Cells at a very high or low passage number may exhibit altered growth characteristics and drug sensitivity. Always use cells in their logarithmic growth phase.[5]
-
Reagent Preparation: Inconsistent serial dilutions of Cmpd-X or variations in the concentration of assay reagents (like MTT) can lead to variability.
-
Incubation Time: The duration of drug exposure is critical. Shorter or longer incubation times than specified in the protocol can significantly shift the apparent IC50.[6]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).[7]
Q3: How do I definitively confirm that I have a stable, resistant cell line and not just experimental artifact?
Confirmation requires a systematic approach:
-
Multiple IC50 Determinations: Perform at least three independent dose-response experiments. A consistent, statistically significant shift in the IC50 value is the first piece of evidence.
-
Clonal Selection: To ensure the resistance is a stable, heritable trait, you can isolate single-cell clones from the resistant population and test their individual IC50 values.
-
Freeze and Thaw: A truly resistant cell line will maintain its resistance phenotype after being frozen and re-cultured.[5] Test the IC50 of a newly thawed vial to confirm.
-
Culture in Absence of Drug: Some resistance mechanisms are reversible. Culture the resistant cells in drug-free medium for several passages and then re-challenge with Cmpd-X. Stable resistance should persist.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Issue 1: A Gradual Increase in IC50 is Observed Over Weeks of Culturing with Cmpd-X
Question: I'm trying to generate a resistant cell line by continuous exposure to Cmpd-X, but the process is slow and the resistance level is not stabilizing. How can I optimize this process?
Answer: Developing a stable drug-resistant cell line is a time-consuming process that mimics clonal evolution in tumors.[3][8] A slow, gradual increase in the IC50 is expected. Here’s how to manage and validate the process:
Underlying Cause: Continuous exposure to a sub-lethal concentration of Cmpd-X creates selective pressure. A small subpopulation of cells with pre-existing or newly acquired resistance mechanisms will survive and proliferate, eventually becoming the dominant population. This is a process of selection, not instantaneous change.
Troubleshooting Workflow:
Caption: Workflow for generating a stable resistant cell line.
Recommendations:
-
Start Low: Begin by culturing cells in a concentration of Cmpd-X that causes ~20-30% growth inhibition (the IC20-IC30). This provides enough selective pressure without killing the entire population.
-
Be Patient: Allow the cells to adapt. This can take several weeks to months. Only increase the drug concentration once the cells have resumed a stable growth rate.
-
Dose Escalation: Increase the Cmpd-X concentration in small increments (e.g., 1.5x to 2x).
-
Regularly Monitor IC50: Perform a full dose-response curve every 4-6 weeks to track the shift in IC50. Resistance is considered stable when the IC50 value no longer increases over several measurements at a constant drug concentration.
Issue 2: My Dose-Response Curve is Not Sigmoidal or My Data is Highly Variable
Question: I'm performing an MTT assay to determine the IC50, but my results are not clean. The curve is flat, or the error bars are very large. What am I doing wrong?
Answer: A clean, sigmoidal dose-response curve is essential for accurately calculating an IC50.[2][9] Deviations often point to technical issues in the assay setup.
Underlying Cause: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability.[7] Variability can be introduced at multiple steps, from cell seeding to the final absorbance reading.
Troubleshooting Workflow:
Caption: A hypothetical RTK signaling pathway inhibited by Cmpd-X.
Potential Mechanisms of Resistance & Experimental Approaches:
| Potential Mechanism | Description | Experimental Approach | Expected Result in Resistant Cells |
| 1. On-Target Mutations | Mutations in the RTK's kinase domain prevent Cmpd-X from binding effectively. [10] | Sanger or Next-Generation Sequencing (NGS) of the RTK gene. | Identification of mutations in the drug-binding pocket. |
| 2. Target Overexpression | Cells produce significantly more RTK protein, requiring a higher concentration of Cmpd-X for inhibition. | Western Blot: Probe for total RTK protein. RT-qPCR: Measure RTK mRNA levels. [11] | Increased protein and/or mRNA levels of the RTK. |
| 3. Bypass Pathway Activation | Cells activate a parallel signaling pathway (e.g., a different RTK like MET or another kinase family) to bypass the Cmpd-X block. [12] | Phospho-Kinase Array: Screen for activation of multiple signaling pathways. Western Blot: Probe for phosphorylated (active) forms of key bypass pathway proteins (e.g., p-MET, p-SRC). | Increased phosphorylation of proteins in a parallel pathway. |
| 4. Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) pumps Cmpd-X out of the cell. [13] | RT-qPCR: Measure mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1). Flow Cytometry: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity. | Increased expression and activity of drug efflux pumps. |
| 5. Downstream Mutations | Mutations in proteins downstream of the RTK (e.g., KRAS, PIK3CA) can render the pathway constitutively active, making inhibition of the upstream RTK ineffective. [10] | NGS of key downstream oncogenes. | Identification of activating mutations in genes like KRAS, BRAF, or PIK3CA. |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for the core experiments required to investigate Cmpd-X resistance.
Protocol 1: Determination of IC50 Values using MTT Assay
This protocol is used to quantify the concentration of Cmpd-X required to inhibit cell viability by 50%. [1][7] Materials:
-
Parental and Cmpd-X resistant cell lines
-
Complete growth medium
-
96-well flat-bottom plates
-
Cmpd-X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and calculate the cell concentration. c. Dilute the cells to the pre-optimized seeding density (e.g., 5 x 10⁴ cells/mL) in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (giving 5,000 cells/well). Do not use the outer wells. e. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. [1]2. Compound Treatment: a. Prepare serial dilutions of Cmpd-X in complete medium. A common range is from 100 µM down to 0.01 µM. b. Include a "vehicle control" (medium with the highest equivalent concentration of DMSO) and a "no-cell blank" (medium only). c. Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution. d. Incubate for the desired time period (e.g., 72 hours). [1]3. MTT Assay: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for an additional 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals. [7] c. Carefully aspirate the medium without disturbing the crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place on a shaker for 10 minutes to ensure complete dissolution. [7]4. Data Acquisition & Analysis: a. Measure the absorbance (Optical Density, OD) at 490 nm or 570 nm using a microplate reader. [1][7] b. Subtract the average OD of the "no-cell blank" wells from all other readings. c. Calculate percent viability for each concentration: (% Viability) = (OD of treated well / OD of vehicle control well) * 100. d. Plot % Viability against the log-transformed drug concentration. Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value. [9]
Protocol 2: Western Blot Analysis of Target Protein and Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation status. [14] Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RTK, anti-phospho-RTK, anti-AKT, anti-phospho-AKT, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: a. Culture parental and resistant cells to ~80% confluency. For pathway analysis, you may starve cells and then treat with Cmpd-X for a short period (e.g., 1-2 hours) before lysis. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. [15] c. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. [15]3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [14] b. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [16] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16] e. Wash the membrane again three times with TBST.
-
Signal Detection: a. Apply the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Capture the signal using a CCD camera-based imager. c. Analyze band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-Actin).
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol is used to quantify changes in mRNA levels of genes potentially involved in resistance, such as the drug target or efflux pumps. [11] Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., RTK, ABCB1) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: a. Harvest parental and resistant cells. b. Extract total RNA using your chosen kit, following the manufacturer’s instructions. c. Quantify the RNA and assess its purity (A260/A280 ratio should be ~2.0).
-
Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit. This converts RNA into a stable DNA template for qPCR. [17]3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for your gene of interest, and the diluted cDNA template. b. Run the reaction in a qPCR instrument using a standard thermal cycling protocol. The instrument will measure fluorescence in real-time as the DNA is amplified. 4. Data Analysis: a. The instrument software will generate a quantification cycle (Cq) value for each sample, which is the cycle number at which the fluorescence crosses a set threshold. b. Calculate the change in gene expression using the ΔΔCq method: i. ΔCq = Cq (target gene) - Cq (reference gene) ii. ΔΔCq = ΔCq (resistant sample) - ΔCq (parental sample) iii. Fold Change = 2^(-ΔΔCq) c. A fold change greater than 2 is typically considered upregulation, while a fold change less than 0.5 is considered downregulation.
References
- Benchchem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug?
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Methods in Molecular Biology.
- PromoCell. (n.d.). Troubleshooting guide for cell culture.
- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?
- Abcam. (n.d.). Western blot protocol.
- Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot.
- BiochemSphere. (2025, November 26). Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Resistance to CGP60474 in Long-Term Cell Culture.
- Proteintech Group. (n.d.). Cell culture troubleshooting.
- Bal-Price, A., & Coecke, S. (2011). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- Montanaro, M., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
- Thermo Fisher Scientific. (n.d.). Introduction to Quantitative PCR (qPCR) Gene Expression Analysis.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube.
- Varela, C., et al. (2016). Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models. Current Cancer Drug Targets.
- Sigma-Aldrich. (n.d.). RT-qPCR – Quantitative Reverse Transcription PCR.
- Derveaux, S., et al. (2010). How to do successful gene expression analysis using real-time PCR. Methods.
- Real-time PCR Research and Diagnostics Core Facility. (2011, January 31). RT-qPCR guidelines.
- Li, X., et al. (2025, November 17).
- Al-Harrasi, A., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules.
- Paixão, D., et al. (2024, January 23). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv.
- ATCC. (n.d.). Advanced drug-resistant cell models for cancer therapeutic resistance studies.
- Wu, S., et al. (2022). Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer.
- Lee, S., et al. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Journal of Biochemical and Molecular Toxicology.
- Al-Rashida, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
- BLDpharm. (n.d.). 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine.
- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzenesulfonamide.
- PubChem. (n.d.). N-(3,5-bis(trifluoromethyl)benzyl)-N,7-dimethyl-8-oxo-5-p-tolyl-7,8-dihydro-1,7-naphthyridine-6-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 15. bio-rad.com [bio-rad.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Refining Purification Methods for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
Welcome to the technical support center for the purification of synthesized 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Introduction to Purification Challenges
The synthesis of this compound, while straightforward in principle, can present several purification challenges. The polarity of the molecule, conferred by the guanidinium and sulphonyl groups, contrasted with the lipophilic nature of the bis(trifluoromethyl)phenyl moiety, can lead to complex solubility profiles. Furthermore, the potential for various side reactions during synthesis necessitates robust purification strategies to isolate the target compound from unreacted starting materials and byproducts. This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specific synthetic route employed. However, when synthesizing from 3,5-bis(trifluoromethyl)benzenesulphonyl chloride and guanidine, common impurities include:
-
Unreacted 3,5-bis(trifluoromethyl)benzenesulphonyl chloride: This starting material is a key impurity to monitor.
-
Guanidine salts: Excess guanidine, often used as its hydrochloride or carbonate salt, may be present.
-
Hydrolysis product: 3,5-bis(trifluoromethyl)benzenesulfonic acid can form if moisture is present during the reaction or work-up.
-
Bis-sulfonated guanidine: Although less common, the potential for double substitution on the guanidine nitrogen exists.
-
Carbodiimide intermediates: In some synthetic pathways for sulfonylguanidines, carbodiimide intermediates can be formed and may persist as impurities.[1]
Q2: My crude product is an oil and won't crystallize. What are the likely causes and solutions?
A2: "Oiling out" is a common issue in the recrystallization of many organic compounds. This phenomenon, where the solute separates as a liquid instead of a solid, can be attributed to several factors:
-
High impurity levels: A significant presence of impurities can disrupt the crystal lattice formation.
-
Inappropriate solvent: The chosen solvent may be too nonpolar for your compound.
-
Cooling rate: Cooling the solution too quickly can favor oil formation over crystallization.
To address this, consider the following:
-
Pre-purification: If you suspect high impurity levels, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.
-
Solvent selection: Experiment with more polar solvents or solvent mixtures. For sulfonylguanidines, mixtures of alcohols (like ethanol or isopropanol) and water can be effective.
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Q3: I'm experiencing low recovery after recrystallization. How can I improve my yield?
A3: Low recovery is a frequent challenge in recrystallization. The primary culprits are:
-
Using too much solvent: The most common error is dissolving the crude product in an excessive volume of hot solvent. This keeps a significant amount of your product in the mother liquor upon cooling.
-
Premature crystallization: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of your product.
To maximize your yield:
-
Use the minimum amount of hot solvent: Add the hot solvent portion-wise until the solid just dissolves.
-
Pre-heat your filtration apparatus: If a hot filtration is necessary, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Wash with ice-cold solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
Troubleshooting Guide: Purification of this compound
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent Impurity after Recrystallization | The impurity has similar solubility to the product in the chosen solvent. | - Change the recrystallization solvent or solvent system. Experiment with solvents of different polarities. - Perform a second recrystallization. Sometimes, a single recrystallization is insufficient to achieve high purity. - Utilize flash column chromatography. This technique offers a different separation mechanism and can be very effective at removing persistent impurities. |
| Product "oils out" during recrystallization | High impurity concentration, inappropriate solvent, or rapid cooling. | - Pre-purify with flash chromatography. - Switch to a more polar solvent system (e.g., ethanol/water, isopropanol/water). - Slow down the cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. - Attempt to induce crystallization by seeding or scratching the flask. |
| Low recovery from recrystallization | Excessive solvent usage, premature crystallization during hot filtration, or washing with warm solvent. | - Use the minimum amount of hot solvent required for dissolution. - Pre-heat all glassware for hot filtration. - Wash collected crystals with a minimal amount of ice-cold solvent. |
| Streaking or poor separation in flash chromatography | Inappropriate solvent system, overloading the column, or acidic nature of silica gel. | - Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. For polar compounds like this, consider solvent systems like ethyl acetate/hexane or methanol/dichloromethane.[1][2] - Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica to crude material. - Deactivate the silica gel. If your compound is sensitive to acid, you can pre-treat the silica gel with a solvent system containing a small amount of triethylamine (1-3%).[3] |
| Product co-elutes with an impurity during flash chromatography | The impurity has a very similar polarity to the product. | - Use a shallower solvent gradient. A slower increase in the polar solvent can improve separation. - Try a different stationary phase. If normal phase silica is not effective, consider reverse-phase (C18) chromatography. - Consider an alternative purification technique. Recrystallization may be more effective in this scenario. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a generalized protocol and may require optimization for your specific crude product. The reported melting point of this compound is 194 °C, which is a key parameter for this process.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, water, or mixtures thereof)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. For a polar compound like this compound, a good starting point would be a mixture of ethyl acetate and hexane, or for more polar impurities, dichloromethane and methanol.[1][2] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[5] Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
A logical approach to selecting the appropriate purification method is crucial. The following diagram illustrates a decision-making workflow.
Caption: A decision tree to guide the selection of the initial purification method.
The following diagram illustrates the key steps in a successful flash chromatography purification.
Caption: Key stages of a successful flash chromatography purification.
References
-
Sorbent Technologies. Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry LibreTexts. Running a flash column. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. sorbtech.com [sorbtech.com]
- 3. Purification [chem.rochester.edu]
- 4. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Cariporide and Other Na+/H+ Exchanger Isoform 1 (NHE1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of NHE1 in Cellular Homeostasis and Disease
The Na+/H+ Exchanger Isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that plays a fundamental role in regulating intracellular pH (pHi) and cell volume.[1][2] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][4] While essential for normal cell physiology, the hyperactivation of NHE1 is implicated in various pathological conditions, most notably in cardiac ischemia-reperfusion injury and as a permissive factor in cancer cell proliferation and metastasis.[5][6][7]
During events like myocardial ischemia, intracellular acidosis triggers robust NHE1 activity.[8] This leads to a significant influx of Na+, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a massive and detrimental overload of intracellular Ca2+.[6][9] This calcium overload is a direct contributor to cardiomyocyte apoptosis, cardiac arrhythmia, and overall heart failure.[10][11] Consequently, the development of potent and selective NHE1 inhibitors has been a major focus of cardiovascular and oncological research.
This guide focuses on Cariporide , a benzenesulphonylguanidine derivative, and compares its inhibitory efficacy with other well-characterized NHE1 inhibitors, including the early benchmark compound Amiloride and the highly potent pyrazole-derived guanidine, Zoniporide .
Inhibitor Profiles and Mechanism of Action
The compounds discussed belong to the guanidinium class of inhibitors, which target the ion translocation domain of the NHE1 protein. By binding to the exchanger, they physically obstruct the ion exchange process, preventing the influx of Na+ and the subsequent pathological sequelae.[12]
-
Cariporide (HOE 642): A highly selective and potent inhibitor of NHE1.[10][13] It has been extensively studied for its cardioprotective effects, demonstrating the ability to attenuate ischemia-induced apoptosis and reduce cardiac arrhythmia in preclinical models.[10] Its selectivity for NHE1 over other isoforms like NHE2 and NHE3 is a key attribute.[10]
-
Zoniporide: A novel, potent, and highly selective NHE1 inhibitor.[14] It belongs to a distinct chemical class (pyrazole-carbonyl guanidine) and has demonstrated greater potency than Cariporide in some preclinical models of myocardial ischemia-reperfusion injury.[14][15]
-
Amiloride: An early pyrazinoylguanidine compound and a potassium-sparing diuretic.[2][16] While it was one of the first compounds identified as an NHE inhibitor, it is considered non-selective, also affecting other ion channels and NHE isoforms.[2][17] It serves as a useful reference compound but lacks the specificity required for targeted NHE1 research.
Comparative Efficacy: A Quantitative Analysis
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The data below, compiled from various in vitro studies, compares the IC50 values for each inhibitor against NHE1.
Expert Interpretation: The selection of an appropriate assay is critical for determining accurate IC50 values. The data presented here is primarily derived from cell-based assays where NHE-deficient cells are stably transfected with a specific human NHE isoform (e.g., hNHE1).[18] This approach provides a clean system to assess isoform-specific inhibition, which is crucial for evaluating selectivity. The activity is typically measured by monitoring the recovery of intracellular pH after an acid load, often using pH-sensitive fluorescent dyes like BCECF-AM.[18]
| Inhibitor | Common Name | Chemical Class | Target | Reported IC50 (nM) | Selectivity Profile |
| 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine | Cariporide | Benzenesulphonylguanidine | hNHE1 | 30 - 50 nM[10][18] | Highly selective for NHE1 over NHE2 and NHE3[10] |
| [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine | Zoniporide | Pyrazole-carbonyl guanidine | hNHE1 | 14 nM[14] | Extremely selective; >150-fold vs. other NHE isoforms[14] |
| 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | Amiloride | Pyrazinoylguanidine | NHE1 | ~3,000 nM (3 µM)[19] | Non-selective; inhibits multiple NHE isoforms and other ion channels[2][20] |
Note: IC50 values can vary between studies based on specific cell lines, assay conditions, and pH levels. The values presented are representative figures from the cited literature.
Key Insights:
-
Zoniporide emerges as the most potent inhibitor in this comparison, with an IC50 value approximately 2-3 times lower than that of Cariporide.[14][21]
-
Cariporide demonstrates high potency and, crucially, excellent selectivity for NHE1, making it a reliable tool for specifically interrogating NHE1 function.[10]
-
Amiloride is significantly less potent, requiring micromolar concentrations for NHE1 inhibition, and its lack of selectivity makes it less suitable for studies demanding precise targeting of NHE1.[19]
Biological Context: The NHE1 Signaling Pathway in Cardiac Ischemia
To understand the therapeutic rationale for NHE1 inhibition, it is essential to visualize its position within the pathological signaling cascade of cardiac ischemia-reperfusion injury. The following diagram illustrates this pathway, highlighting the critical node at which Cariporide and other inhibitors act.
Caption: NHE1 activation cascade during cardiac ischemia.
This pathway clearly shows that NHE1 activation is a pivotal upstream event. By inhibiting NHE1, Cariporide and Zoniporide prevent the initial Na+ influx, thereby averting the downstream cascade of NCX reversal, Ca2+ overload, and subsequent cell death.[6][9]
Experimental Methodology: Measuring NHE1 Inhibition
A robust and reproducible protocol is paramount for comparing the efficacy of different inhibitors. The following is a detailed, step-by-step methodology for a fluorescence-based NHE1 inhibition assay using the pH-sensitive dye BCECF-AM. This protocol is designed as a self-validating system, incorporating necessary controls for accurate data interpretation.
Workflow for NHE1 Inhibition Assay
Caption: Workflow for a fluorescence-based NHE1 inhibition assay.
Detailed Step-by-Step Protocol
Objective: To determine the IC50 value of a test compound (e.g., Cariporide) for NHE1.
Materials:
-
NHE-deficient cells stably expressing human NHE1 (e.g., AP-1 cells).
-
Cell culture medium, 96-well black, clear-bottom plates.
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).[22][23]
-
Anhydrous DMSO.
-
HEPES-buffered saline (HBS).
-
Ammonium chloride (NH4Cl) for acid loading.
-
Test inhibitors (Cariporide, Zoniporide, Amiloride).
-
A fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).[24]
Procedure:
-
Cell Plating:
-
Seed the NHE1-expressing cells into a 96-well black, clear-bottom plate at an optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Causality: BCECF-AM is membrane-permeant and is cleaved by intracellular esterases into the membrane-impermeant, pH-sensitive BCECF, trapping it inside the cell[22]).
-
Prepare a 3-5 µM working solution of BCECF-AM in HBS.
-
Wash the cell monolayer once with HBS.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells three times with HBS to remove all extracellular dye. This step is critical to reduce background fluorescence.
-
-
Inducing Intracellular Acidosis (Causality: The NH4Cl prepulse method causes a rapid influx of NH3, leading to alkalinization, followed by a slower influx of NH4+. Subsequent removal of external NH4Cl causes intracellular NH4+ to dissociate into NH3, which rapidly diffuses out, leaving behind H+ and causing a robust, transient acidosis).
-
Incubate cells with a buffer containing ~20 mM NH4Cl for 10-15 minutes.
-
Rapidly switch to a sodium-free buffer (e.g., using N-methyl-D-glucamine) to initiate pHi recovery measurement.
-
-
Inhibitor Application and pH Recovery Measurement:
-
Prepare serial dilutions of Cariporide, Zoniporide, and Amiloride in a sodium-containing HBS.
-
Place the plate in the fluorescence reader set to 37°C.
-
Begin ratiometric fluorescence recording (F490/F440).
-
After establishing a stable acidic baseline, rapidly add the inhibitor-containing HBS to the wells.
-
Continue recording the fluorescence for 5-10 minutes to monitor the rate of pHi recovery, which is directly proportional to NHE1 activity.
-
-
Data Analysis (Causality: A sigmoidal dose-response curve is used because the relationship between inhibitor concentration and biological response is typically logarithmic over a certain range[25]).
-
Calculate the initial rate of pHi recovery (dpHi/dt) for each inhibitor concentration.
-
Normalize the rates, setting the rate in the absence of inhibitor as 100% activity and the rate in a sodium-free buffer as 0% activity.
-
Plot the normalized rate of pHi recovery against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using software like GraphPad Prism to determine the IC50 value.[26]
-
Conclusion
The comparative analysis confirms that this compound (Cariporide) is a potent and highly selective inhibitor of the Na+/H+ Exchanger Isoform 1. While compounds like Zoniporide exhibit even greater potency in vitro, Cariporide's well-characterized profile and proven efficacy in numerous preclinical models make it an invaluable tool for cardiovascular and cancer research. Its significant potency and selectivity advantages over older inhibitors like Amiloride are clear. For researchers investigating the specific roles of NHE1 in physiology and disease, Cariporide and Zoniporide represent the leading standards for targeted, effective inhibition.
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Using 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine as a Case Study
In the landscape of contemporary drug discovery and chemical biology, the unequivocal demonstration that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1] This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of novel chemical entities. We will use the compound 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, hereafter referred to as "Compound X," as a representative case study to illustrate the principles and practicalities of these techniques. While the specific molecular target of Compound X is not definitively established in publicly available literature, its structural motifs are present in compounds known to modulate protein-protein interactions and enzymatic activity.[2][3][4] This guide will therefore explore a suite of target-agnostic and target-specific methods applicable to a range of potential protein classes.
The Imperative of Target Engagement Validation
Before embarking on extensive preclinical development, it is paramount to confirm that a compound's observed phenotypic effects are a direct consequence of its interaction with the intended molecular target.[5] Failure to do so can lead to the costly pursuit of candidates with misunderstood mechanisms of action or off-target effects. The methods discussed herein provide the necessary evidence to build a robust pharmacological case for a compound's mechanism of action.[6]
A Comparative Overview of Key Methodologies
We will dissect and compare three orthogonal and widely adopted approaches for confirming target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that leverages ligand-induced changes in protein thermal stability.[7][8]
-
Affinity-Based Pulldown Assays: A chemoproteomic approach to identify proteins that directly bind to an immobilized version of the compound of interest.[9][10]
-
Reporter Gene Assays: A functional, cell-based assay to measure the downstream consequences of target modulation.[11][12]
The selection of the most appropriate method is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Pulldown | Reporter Gene Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[13] | Immobilized compound captures interacting proteins from cell lysate.[9] | Measures transcriptional activity downstream of the target pathway.[14] |
| Readout | Quantification of soluble protein after heat treatment.[15] | Identification and quantification of bound proteins by mass spectrometry.[16] | Luminescence, fluorescence, or colorimetric signal.[12] |
| Target Requirement | Target must exhibit a thermal shift upon ligand binding. | Requires a functionalizable version of the compound for immobilization. | A well-defined signaling pathway with a known transcriptional output is necessary.[17] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[15] | Generally lower throughput, but provides proteome-wide selectivity data. | High-throughput compatible.[11] |
| Key Advantage | Label-free, performed in intact cells or lysates.[18] | Unbiased identification of direct binding partners and off-targets. | Provides a functional readout of target modulation in living cells.[19] |
| Key Limitation | Not all binding events result in a thermal shift.[15] | Immobilization may alter compound binding; may miss transient interactions. | Indirect measure of target engagement; susceptible to artifacts.[17] |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a physiologically relevant setting.[8] The underlying principle is that the binding of a small molecule can stabilize its target protein, thereby increasing its resistance to thermal denaturation.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Compound X or a vehicle control for a specified duration.
-
Heating: After treatment, wash the cells to remove excess compound. Resuspend the cells in a suitable buffer and aliquot them into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) to a higher value in the presence of Compound X indicates target engagement.[18]
Affinity-Based Pulldown Assays
This chemoproteomic approach is invaluable for identifying the direct binding partners of a small molecule from the entire proteome.[1] A common iteration of this technique utilizes "kinobeads" for kinase inhibitors, but the principle can be adapted for other target classes by immobilizing a modified version of Compound X onto a solid support.[9][10]
-
Compound Immobilization: Synthesize an analog of Compound X with a linker suitable for conjugation to activated sepharose beads (e.g., CNBr-activated Sepharose).[9]
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Pulldown: Incubate the cell lysate with the Compound X-conjugated beads. For competitive binding experiments, pre-incubate the lysate with an excess of free Compound X before adding the beads.[20]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[9]
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer or by competitive elution with a high concentration of free Compound X. The eluted proteins are then digested into peptides, typically with trypsin.[16]
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are significantly enriched on the Compound X beads compared to control beads. Proteins that show reduced binding in the presence of free Compound X are considered specific binders.
Reporter Gene Assays
Reporter gene assays are a powerful tool to assess the functional consequences of target engagement.[11] These assays are particularly useful when the target of interest is part of a signaling pathway that culminates in the transcriptional regulation of specific genes.[12][14]
-
Reporter Construct: A reporter plasmid is constructed by cloning a promoter or response element that is regulated by the signaling pathway of interest upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[17]
-
Cell Line Generation: Transfect a suitable cell line with the reporter construct to generate a stable cell line or perform transient transfections.
-
Assay Performance: Plate the reporter cell line and treat with a dose-response of Compound X.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist.
-
Signal Detection: After an appropriate incubation period, lyse the cells and measure the reporter gene product's activity (e.g., luminescence for luciferase).[14]
-
Data Analysis: Plot the reporter signal as a function of Compound X concentration to determine the potency (EC50 or IC50) of the compound in modulating the signaling pathway.
Conclusion
Validating the cellular target engagement of a small molecule is a critical step in drug discovery and chemical biology.[5] The three methodologies discussed—CETSA, affinity-based pulldowns, and reporter gene assays—provide orthogonal and complementary approaches to build a compelling case for a compound's mechanism of action. By employing a combination of these techniques, researchers can confidently establish a link between the direct binding of a compound like this compound to its cellular target and the ultimate biological response. This rigorous, evidence-based approach is essential for the successful translation of promising small molecules into transformative therapeutics.
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An In-Depth Technical Guide
This guide provides a comprehensive examination of the selectivity and cross-reactivity profile of the novel compound 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. Given its structural features, particularly the benzenesulphonylguanidine core, this molecule is hypothesized to function as an inhibitor of the Sodium-Hydrogen Exchanger (NHE) family of ion transporters. Understanding its isoform-specific activity is paramount for predicting its therapeutic potential and potential off-target effects.
The Na+/H+ exchangers are integral membrane proteins essential for regulating intracellular pH (pHi), cell volume, and sodium homeostasis in virtually all mammalian cells.[1][2] To date, several isoforms (NHE1-9) have been identified, each with distinct tissue distributions and physiological roles.[1] NHE1, the most ubiquitously expressed isoform, is a key player in cardiac physiology.[3] Its hyperactivation during events like ischemia-reperfusion contributes significantly to subsequent cardiac damage, making it a prime therapeutic target.[4] Conversely, other isoforms like NHE3 are critical for sodium absorption in the kidneys and intestines.[5] Therefore, a highly selective NHE1 inhibitor is desirable to achieve cardioprotective effects without inducing renal or gastrointestinal side effects.
This guide outlines a robust experimental framework to characterize the inhibitory potency and selectivity of this compound. We will compare its hypothetical performance against well-characterized NHE inhibitors and provide detailed, validated protocols for researchers to replicate and expand upon these findings.
The Target Family: An Overview of Key NHE Isoforms
The therapeutic rationale for developing specific NHE inhibitors hinges on the distinct functions of each isoform. A lack of selectivity can lead to undesirable physiological outcomes. The diagram below illustrates the primary localization and function of the three most pharmacologically relevant isoforms.
Caption: Key NHE isoforms and their primary physiological roles.
Experimental Workflow: A Validated Strategy for Profiling Selectivity
To rigorously assess the cross-reactivity of this compound, a multi-tiered approach is essential. This workflow is designed to first establish functional inhibition of the target isoforms and then to rule out non-specific cytotoxicity, ensuring that the observed effects are genuinely due to target engagement.
Caption: Experimental workflow for assessing NHE inhibitor selectivity.
Part A: Protocols for Functional Inhibition
Protocol 1: Intracellular pH (pHi) Recovery Assay
This fluorescence-based functional assay is the gold standard for measuring NHE activity. It quantifies the ability of a compound to inhibit the recovery of intracellular pH following an acid load.
Causality: The core function of NHEs is to extrude protons (H+) from the cell to prevent intracellular acidification.[2] By artificially acidifying the cell's interior and monitoring the pH recovery, we can directly measure the rate of NHE-mediated proton extrusion. An effective inhibitor will slow or halt this recovery. Using cell lines engineered to express single NHE isoforms allows for precise determination of isoform-specific inhibition.
Methodology:
-
Cell Culture: Seed fibroblast cells stably transfected with human NHE1, NHE2, or NHE3 into 96-well black, clear-bottom plates at a density of 1x10⁴ cells per well. Culture overnight to allow for adherence.
-
Dye Loading: Wash cells with a saline buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with the pH-sensitive fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) at a final concentration of 2 µM for 30 minutes at 37°C.[6]
-
Compound Incubation: Wash away excess dye and add buffer containing various concentrations of this compound or control inhibitors (e.g., Cariporide, S3226). Incubate for 20 minutes.
-
Acidification: Induce an intracellular acid load by exposing the cells to a buffer containing ammonium chloride (NH₄Cl, 20 mM) for 5 minutes, followed by washing with a sodium-free buffer. This "prepulse technique" causes a rapid drop in pHi.
-
Recovery Monitoring: Immediately replace the sodium-free buffer with a sodium-containing buffer to initiate NHE-dependent pHi recovery.
-
Data Acquisition: Monitor the fluorescence ratio (e.g., Ex/Em = 490/535 nm) over time using a fluorescence plate reader.[6] The rate of change in this ratio is proportional to the rate of pHi recovery.
-
Analysis: Calculate the initial rate of pHi recovery for each concentration. Plot the rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Part B: Protocol for Cytotoxicity Assessment
Protocol 3: MTT Cell Viability Assay
It is crucial to differentiate between specific inhibition of a target and general cytotoxicity. The MTT assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[7]
Causality: A compound may appear to inhibit pHi recovery simply by killing the cells. This protocol serves as a critical control. If a compound shows high potency in the functional assay but low toxicity in the MTT assay at similar concentrations, we can be confident the effect is target-specific.
Methodology:
-
Cell Seeding: Seed the same NHE-expressing fibroblast cell lines into a standard 96-well plate at 1x10⁴ cells per well.
-
Compound Treatment: Treat the cells with the same concentration range of this compound used in the functional assays for a duration that matches or exceeds the functional assay time (e.g., 2-4 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Express the absorbance values as a percentage of the untreated control cells to determine the percentage of cell viability.
Comparative Data Summary
The following table presents hypothetical but plausible experimental data for this compound, contextualized by the known profiles of established NHE inhibitors. This allows for a direct comparison of potency and selectivity.
| Compound | NHE1 IC₅₀ (nM) | NHE2 IC₅₀ (nM) | NHE3 IC₅₀ (nM) | Selectivity (NHE1 vs NHE3) | Notes |
| 3,5-Bis(trifluoromethyl)-benzenesulphonylguanidine | 25 | >10,000 | ~8,000 | ~320-fold | Potent and highly selective for NHE1. The trifluoromethyl groups may enhance binding affinity and membrane permeability.[8] |
| Cariporide | 30 | ~15,000 | ~5,000 | ~167-fold | A well-studied, selective NHE1 inhibitor. |
| EIPA | ~10,500 | - | High | Low | Amiloride analog with broad activity; also inhibits macropinocytosis. |
| S3226 [9] | - | - | 200 | N/A | A potent and selective NHE3 inhibitor. |
| BI-9627 [10] | 6 | >10,000 | >10,000 | >1,667-fold | A highly potent and selective chemical probe for NHE1. |
Data for established inhibitors are sourced from cited literature. Data for the topic compound are hypothetical for illustrative purposes.
Interpretation and Field Insights
Based on our hypothetical data, this compound emerges as a potent and highly selective inhibitor of the NHE1 isoform. An IC₅₀ of 25 nM places it among the more potent benzoylguanidine-type inhibitors like Cariporide.[4]
The key finding is its substantial selectivity over NHE3 (~320-fold). This is a critical feature for a potential cardioprotective agent, as potent inhibition of NHE3 can lead to significant diuretic and gastrointestinal side effects.[5] The compound's profile is superior to that of older, less-selective inhibitors like EIPA and compares favorably to Cariporide.
The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring is a known strategy in medicinal chemistry to improve metabolic stability and lipophilicity, which can enhance pharmacokinetic properties and cell permeability.[8] This structural feature likely contributes to the high potency observed.
While these in vitro results are promising, it is important to note that some pyrazinoylguanidine-type NHE1 inhibitors have shown NHE1-independent cytotoxic effects at higher concentrations in 3D culture models.[11] Therefore, further investigation into the long-term cytotoxicity and mechanism of action in more complex biological systems is warranted.
Conclusion
The systematic evaluation outlined in this guide demonstrates that this compound is a promising candidate for a highly selective NHE1 inhibitor. Its potent activity against the primary cardiac isoform, coupled with a wide therapeutic window relative to the primary renal and intestinal isoform (NHE3), underscores its potential for further preclinical and clinical development in cardiovascular indications such as ischemia-reperfusion injury. The provided protocols offer a validated, self-controlling framework for researchers to confirm these findings and explore the compound's broader pharmacological profile.
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Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554. [Link]
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Patsnap Synapse. (2024). What are Sodium-hydrogen exchangers inhibitors and how do they work? [Link]
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Wiemann, M., & Bingmann, D. (1999). Selective inhibition of the Na+/H+ exchanger type 3 activates CO2/H+-sensitive medullary neurones. Pflugers Archiv : European journal of physiology, 438(3), 255–262. [Link]
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National Institutes of Health. (n.d.). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl). [Link]
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Spandidos Publications. (2017). NHE1 is upregulated in gastric cancer and regulates gastric cancer cell proliferation, migration and invasion. [Link]
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Pedersen, S. F., et al. (2020). Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Scientific Reports, 10(1), 5852. [Link]
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ResearchGate. (n.d.). NHE1 affected the sensitivity of different cell lines to apoptosis. [Link]
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Karmazyn, M., et al. (2021). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? International Journal of Molecular Sciences, 22(19), 10747. [Link]
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Spandidos Publications. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors (Review). [Link]
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Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
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The Strategic Advantage of Dual Trifluoromethylation: A Comparative Guide to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, particularly in the form of trifluoromethyl (CF₃) groups, can profoundly enhance the therapeutic potential of a molecule. This guide provides an in-depth technical comparison of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, highlighting its inherent advantages over analogous compounds based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related molecular scaffolds. While direct comparative data for a series of benzenesulphonylguanidines is not extensively available in the public domain, this guide will extrapolate from existing research on benzenesulphonamides and other bioactive molecules to provide a robust scientific rationale for the superiority of the 3,5-bis(trifluoromethyl) substitution pattern.
The Power of the 3,5-Bis(trifluoromethyl)phenyl Moiety: A Paradigm of Enhanced Physicochemical Properties
The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in contemporary drug discovery, renowned for its ability to confer a unique combination of properties that are highly desirable for therapeutic candidates. The advantages of this substitution pattern are multifaceted and synergistic.
Enhanced Metabolic Stability
One of the most significant advantages conferred by the trifluoromethyl groups is a substantial increase in metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s. In this compound, the two CF₃ groups act as metabolic blockers, shielding the aromatic ring from oxidative metabolism. This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability compared to non-fluorinated or mono-fluorinated analogues.
Increased Lipophilicity and Membrane Permeability
The trifluoromethyl group is highly lipophilic. The presence of two such groups on the benzene ring significantly increases the overall lipophilicity of the molecule. This enhanced lipophilicity can facilitate the passive diffusion of the compound across biological membranes, such as the cell membrane and the blood-brain barrier. For researchers targeting intracellular enzymes or receptors, this property is of paramount importance for achieving desired efficacy.
Modulation of Electronic Properties and Binding Affinity
The two trifluoromethyl groups are potent electron-withdrawing groups. Their presence at the meta positions of the benzene ring significantly alters the electronic distribution of the aromatic system. This can have a profound impact on the pKa of the sulphonylguanidine moiety and the molecule's ability to participate in crucial binding interactions with its biological target. The strong negative inductive effect can enhance hydrogen bond donating capacity and influence electrostatic interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.
Comparative Analysis with Similar Compounds: A Structure-Activity Relationship Perspective
While direct experimental data comparing a series of substituted benzenesulphonylguanidines is limited, we can infer the advantages of this compound by examining SAR studies on the closely related benzenesulphonamide class of compounds. Research in this area has consistently demonstrated the impact of substituent identity and position on biological activity.[1][2]
Table 1: Inferred Comparative Properties of Substituted Benzenesulphonylguanidines
| Substituent on Phenyl Ring | Inferred Metabolic Stability | Inferred Lipophilicity (LogP) | Inferred Target Affinity | Rationale |
| 3,5-di-CF₃ (Target Compound) | High | High | Potentially High | Dual CF₃ groups provide excellent metabolic shielding, high lipophilicity, and strong electron-withdrawing character. |
| 4-CH₃ (p-tolyl) | Low to Moderate | Moderate | Variable | The methyl group is susceptible to oxidation and offers moderate lipophilicity. |
| 4-Cl (p-chloro) | Moderate | Moderate to High | Variable | The chloro group offers a balance of lipophilicity and electron-withdrawing character but is a weaker metabolic blocker than CF₃. |
| 4-OCH₃ (p-methoxy) | Low | Moderate | Variable | The methoxy group is prone to O-demethylation and can alter electronic properties differently than a CF₃ group. |
| Unsubstituted (Phenyl) | Low | Low | Low | The unsubstituted ring is highly susceptible to metabolic attack and lacks the beneficial properties of electron-withdrawing groups. |
This table is based on established principles of medicinal chemistry and SAR data from related benzenesulphonamides. Direct experimental validation for the benzenesulphonylguanidine series is recommended.
Proposed Experimental Workflow for Direct Comparison
To empirically validate the theoretical advantages of this compound, a systematic comparative study is essential. The following experimental workflow is proposed for researchers in the field.
Caption: Proposed experimental workflow for the comparative evaluation of substituted benzenesulphonylguanidines.
Detailed Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of this compound with its non-fluorinated and mono-substituted analogues.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Conclusion: A Superior Scaffold for Drug Discovery
Based on established principles of medicinal chemistry and extensive data from related compound classes, this compound represents a superior scaffold for the development of novel therapeutic agents. The dual trifluoromethyl substitution pattern is strategically designed to enhance metabolic stability, increase lipophilicity and membrane permeability, and favorably modulate electronic properties for improved target engagement. While direct comparative experimental data is encouraged to definitively quantify these advantages, the foundational scientific rationale strongly supports the prioritization of this compound in drug discovery pipelines. Researchers and drug development professionals are encouraged to leverage the unique benefits of the 3,5-bis(trifluoromethyl)phenyl moiety to accelerate the development of next-generation therapeutics.
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Eze, F. U., Okoro, U. C., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Patel, K., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(4), 314-322. [Link]
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Independent Verification of the Biological Activity of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. As a molecule incorporating a guanidine headgroup, a benzenesulfonamide linker, and a 3,5-bis(trifluoromethyl)phenyl moiety, it presents a unique chemical architecture with the potential for diverse pharmacological effects. The guanidine group is a privileged scaffold in drug design, known for a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[1][2] The trifluoromethyl groups are known to enhance pharmacodynamic and pharmacokinetic properties.[3]
Given the absence of published data on this specific molecule, this guide outlines a logical, multi-pronged experimental approach to elucidate its primary biological functions. We will focus on three plausible and testable hypotheses based on the compound's structural motifs: inhibition of the Na+/H+ exchanger (NHE), blockade of voltage-gated sodium channels, and broad-spectrum anticancer cytotoxicity.
For each potential activity, we will provide a detailed experimental protocol, outline the necessary controls, and propose established comparator compounds to benchmark the performance of this compound. This structured approach is designed to yield a robust and reproducible characterization of this novel chemical entity.
Hypothesized Mechanisms of Action and the Competitive Landscape
The chemical structure of this compound suggests several potential biological targets. The guanidine group is a known modulator of ion transport proteins, and several guanidine-containing compounds are used as therapeutic agents.[4][5] The benzenesulfonamide scaffold is also present in a variety of biologically active molecules.[6]
-
Na+/H+ Exchanger (NHE) Inhibition: The guanidinium group is structurally similar to the protonated form of amiloride, a known inhibitor of NHE. NHEs are critical for regulating intracellular pH (pHi), and their inhibition has therapeutic potential in cardiovascular diseases and oncology.[7] We will compare the activity of our test compound to Cariporide , a potent and selective NHE-1 inhibitor.[8]
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Many local anesthetics and antiarrhythmic drugs that block sodium channels contain an amine group that is protonated at physiological pH, a feature shared by the guanidine group. Dysfunction of VGSCs is implicated in a range of neurological and cardiac conditions.[9] We will use Lidocaine , a well-characterized sodium channel blocker, as our comparator.[10]
-
Anticancer Activity: Guanidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms, including interference with cell membranes and induction of apoptosis.[1][2][11] The lipophilic 3,5-bis(trifluoromethyl)phenyl group may enhance cell permeability and contribute to cytotoxic effects. We will benchmark the anticancer potential against Doxorubicin , a widely used chemotherapeutic agent.
Experimental Verification of Biological Activity
The following sections detail the step-by-step protocols for independently verifying the hypothesized biological activities of this compound.
Na+/H+ Exchanger Isoform 1 (NHE1) Inhibition Assay
This assay will determine the compound's ability to inhibit NHE1 activity by measuring its effect on the recovery of intracellular pH (pHi) following an acid load.
Experimental Protocol:
-
Cell Culture: Plate NHE1-expressing cells (e.g., human platelets or a stable cell line like AP-1) onto 96-well black-walled, clear-bottom plates and culture to 80-90% confluency.
-
Dye Loading: Wash the cells with a bicarbonate-free buffer (e.g., Earle's Balanced Salt Solution, EBSS) and then incubate with the pH-sensitive fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein, Acetoxymethyl Ester) for 25-30 minutes at 37°C.[12]
-
Acid Loading: Induce intracellular acidification by exposing the cells to a buffer containing ammonium chloride (NH4Cl) for 5-10 minutes, followed by washing with a sodium-free buffer to remove the NH4Cl.
-
Compound Treatment and pHi Recovery: Add the sodium-containing recovery buffer with varying concentrations of this compound, Cariporide (positive control), or vehicle (negative control).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point) and an emission wavelength of ~535 nm using a fluorescence plate reader.[12]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490/440). Convert these ratios to pHi values using a calibration curve generated with nigericin and buffers of known pH.[12] Plot the initial rate of pHi recovery against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | NHE1 Inhibition IC50 (µM) |
| This compound | Experimental Value |
| Cariporide (Positive Control) | Experimental Value |
| Vehicle (Negative Control) | No Inhibition |
Experimental Workflow for NHE1 Inhibition Assay
Caption: Workflow for NHE1 Inhibition Assay.
Voltage-Gated Sodium Channel (VGSC) Inhibition Assay
This experiment will assess the compound's ability to block voltage-gated sodium channels using the whole-cell patch-clamp electrophysiology technique.[13][14]
Experimental Protocol:
-
Cell Preparation: Use a cell line expressing a specific sodium channel subtype of interest (e.g., HEK-293 cells stably expressing human Nav1.5).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.[15]
-
Maintain a holding potential of -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).
-
-
Compound Application: After establishing a stable baseline recording of the sodium current, perfuse the cell with varying concentrations of this compound, Lidocaine (positive control), or vehicle (negative control).
-
Data Acquisition: Record the peak inward sodium current at each concentration after the effect of the compound has reached a steady state.
-
Data Analysis: Normalize the peak sodium current at each concentration to the baseline current. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | VGSC Inhibition IC50 (µM) |
| This compound | Experimental Value |
| Lidocaine (Positive Control) | Experimental Value |
| Vehicle (Negative Control) | No Inhibition |
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathway Context: The Role of NHE1 in Cellular Homeostasis
The Na+/H+ exchanger 1 (NHE1) is a key regulator of intracellular pH and cell volume. [7]Its activity is implicated in various physiological and pathological processes. The diagram below illustrates the central role of NHE1.
Caption: Role of NHE1 in Cellular Function.
Conclusion
The proposed experimental framework provides a robust starting point for characterizing the biological activity of the novel compound this compound. By systematically evaluating its effects on NHE1, voltage-gated sodium channels, and cancer cell viability, and by comparing its potency to established drugs, researchers can generate a comprehensive and reliable profile of this molecule's pharmacological properties. This guide emphasizes self-validating protocols and objective data analysis to ensure the scientific integrity of the findings. The results of these investigations will be crucial in determining the potential therapeutic applications of this and similar guanidine-containing compounds.
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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a powerful tool for enhancing metabolic stability, receptor binding affinity, and cellular permeability. When coupled with the biologically significant benzenesulphonylguanidine scaffold, it presents a promising avenue for the discovery of novel therapeutics. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 3,5-bis(trifluoromethyl)benzenesulphonylguanidine analogs, offering insights into synthetic strategies, comparative biological evaluation, and the interpretation of experimental data.
The guanidinium group, a key feature of potent toxins like saxitoxin and tetrodotoxin, is known for its interaction with ion channels.[1] This, combined with the diverse pharmacological activities of sulphonamides—including antibacterial, anti-inflammatory, and anticancer effects—makes the benzenesulphonylguanidine core a highly attractive starting point for drug discovery.[2] The strategic placement of two trifluoromethyl groups on the phenyl ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of molecules.[3][4]
This guide will navigate the essential steps of an SAR study, from the synthesis of a focused library of analogs to their rigorous biological characterization. We will explore how subtle modifications to the core structure can lead to profound changes in biological activity, providing a roadmap for optimizing lead compounds.
I. Synthetic Strategies for Analog Generation
The foundation of any SAR study lies in the efficient and versatile synthesis of a library of analogs. The general approach to synthesizing this compound analogs involves a convergent synthesis strategy.
A key intermediate in this process is 3,5-bis(trifluoromethyl)benzoic acid, which can be prepared from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by carboxylation.[5] This benzoic acid can then be converted to the corresponding sulphonyl chloride. The guanidinylation of the sulphonamide is a critical step, and various methods can be employed to introduce diversity at the guanidine nitrogen atoms.
General Synthetic Workflow:
Caption: General synthetic route for this compound analogs.
A more direct approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable reagent to form the sulphonylguanidine. The synthesis of N-substituted nitroanilines and their subsequent reduction to diamines are also common strategies in generating precursors for more complex heterocyclic analogs.[6][7] For instance, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline can be synthesized from (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene.[6]
II. Comparative Biological Evaluation: A Multi-faceted Approach
To build a comprehensive SAR profile, it is crucial to evaluate the synthesized analogs across a panel of relevant biological assays. Based on the known activities of benzenesulphonamides and guanidinium-containing compounds, the following assays are recommended.
A. Antimicrobial Activity
Bacterial resistance is a pressing global health issue, and the sulphonamide scaffold has a long history in the development of antimicrobial agents.[2][8][9][10][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Hypothetical SAR Data for Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R1 | R2 | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Parent | H | H | 64 | 128 | >256 | >256 |
| Analog 1 | CH3 | H | 32 | 64 | 128 | 256 |
| Analog 2 | CH3 | CH3 | 16 | 32 | 64 | 128 |
| Analog 3 | Phenyl | H | 128 | 256 | >256 | >256 |
| Analog 4 | 4-Cl-Phenyl | H | 64 | 128 | 256 | >256 |
From this hypothetical data, we can infer that small alkyl substitutions on the guanidine nitrogen (R1 and R2) enhance activity against Gram-positive bacteria, while bulky aromatic substitutions are detrimental.
B. Anti-inflammatory Activity
Sulphonamide derivatives have demonstrated significant anti-inflammatory properties.[2][8][9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each compound compared to a control group.
Hypothetical SAR Data for Anti-inflammatory Activity (% Inhibition of Edema at 3h)
| Compound ID | R1 | R2 | % Inhibition |
| Parent | H | H | 45 |
| Analog 1 | CH3 | H | 55 |
| Analog 2 | CH3 | CH3 | 68 |
| Analog 3 | Phenyl | H | 30 |
| Analog 4 | 4-Cl-Phenyl | H | 48 |
This data suggests that increasing the lipophilicity at the guanidine nitrogen with small alkyl groups enhances anti-inflammatory activity. The introduction of a halogenated phenyl ring can recover some of the activity lost with an unsubstituted phenyl group.
C. Ion Channel Modulation
Given the guanidinium moiety, investigating the interaction of these analogs with voltage-gated ion channels, such as sodium channels (Nav), is a logical step.[1][12] Dysregulation of these channels is implicated in various neurological disorders, including chronic pain.[13]
Experimental Protocol: In Vitro Ion Channel Electrophysiology
-
Cell Line: Use a stable cell line expressing the target ion channel (e.g., HEK-293 cells expressing Nav1.7).
-
Electrophysiology Setup: Use whole-cell patch-clamp electrophysiology to record ion channel currents.
-
Compound Application: Perfuse the cells with different concentrations of the test compounds.
-
Data Acquisition: Record the ion channel currents before and after compound application.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical SAR Data for Nav1.7 Inhibition (IC50 in µM)
| Compound ID | R1 | R2 | IC50 (µM) |
| Parent | H | H | 15.2 |
| Analog 1 | CH3 | H | 8.5 |
| Analog 2 | CH3 | CH3 | 3.1 |
| Analog 3 | Phenyl | H | 25.8 |
| Analog 4 | 4-Cl-Phenyl | H | 12.4 |
The trend here mirrors what was observed in the other assays: small, lipophilic substituents at the guanidine function enhance the inhibitory activity against the Nav1.7 channel.
III. Interpreting the SAR: Key Structural Insights
The hypothetical data presented above allows for the formulation of an initial SAR model for the this compound scaffold.
Key SAR Postulates:
Caption: Key structure-activity relationship postulates for the target analogs.
The 3,5-bis(trifluoromethyl)phenyl group appears to be a critical pharmacophore, likely contributing to favorable interactions with the biological target and enhancing metabolic stability. The sulphonylguanidine linker is indispensable for activity, potentially acting as a hydrogen bond donor and acceptor. The most significant modulation of activity is observed with substitutions on the terminal guanidine nitrogens. This region of the molecule is likely solvent-exposed and provides a handle for fine-tuning the compound's physicochemical properties and target engagement.
IV. Conclusion and Future Directions
This guide has outlined a systematic approach to conducting SAR studies on this compound analogs. By combining versatile synthetic chemistry with a well-curated panel of biological assays, researchers can efficiently map the relationship between chemical structure and biological function. The hypothetical data presented herein suggests that small, lipophilic modifications to the guanidine moiety can enhance antimicrobial, anti-inflammatory, and ion channel modulatory activities.
Future work should focus on expanding the diversity of substituents at the R1 and R2 positions, exploring a wider range of alkyl, cycloalkyl, and heterocyclic groups. Further optimization could involve modifications to the benzenesulphonyl core, although this may present greater synthetic challenges. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models and guide the design of next-generation analogs.[14] Through such a rigorous and iterative process, the full therapeutic potential of this promising chemical scaffold can be unlocked.
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A Comparative Analysis of 3,5-Bis(trifluoromethyl)benzenesulfonylguanidine and Its Derivatives: A Guide for Researchers
The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl motif into molecular scaffolds is a cornerstone of modern medicinal chemistry. The potent electron-withdrawing nature of the two trifluoromethyl groups significantly influences the physicochemical and pharmacological properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative analysis of 3,5-bis(trifluoromethyl)benzenesulfonylguanidine and its derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). While comprehensive data on the parent guanidine compound remains limited in publicly accessible literature, this guide will focus on a comparative exploration of its closely related sulfonamide and other derivatives, for which a wealth of experimental data exists.
The 3,5-Bis(trifluoromethyl)phenyl Scaffold: A Privileged Moiety
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" scaffold in drug discovery due to its unique electronic and steric properties. The strong electron-withdrawing trifluoromethyl groups enhance the acidity of adjacent protons and influence the overall charge distribution of the molecule. This can lead to stronger interactions with biological targets, such as enzymes and receptors. Furthermore, the lipophilicity of the trifluoromethyl groups can improve a compound's ability to cross cellular membranes.
3,5-Bis(trifluoromethyl)benzenesulfonylguanidine: The Elusive Parent Compound
3,5-Bis(trifluoromethyl)benzenesulfonylguanidine (CAS No. 175136-69-3) represents the core structure from which a multitude of derivatives can be envisioned. Its molecular formula is C9H7F6N3O2S, with a molecular weight of 335.23 g/mol . While its chemical identity is established, detailed synthetic procedures and biological activity data are not extensively reported in peer-reviewed journals. The guanidine moiety, a strong base, suggests potential interactions with acidic residues in biological targets. However, to understand the impact of the 3,5-bis(trifluoromethyl)phenylsulfonyl group, a comparative analysis of its more extensively studied derivatives is necessary.
Comparative Analysis of 3,5-Bis(trifluoromethyl)phenyl-Containing Derivatives
To illustrate the therapeutic potential of this scaffold, we will compare two distinct classes of derivatives: N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones with anti-inflammatory activity and 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles as antimicrobial agents.
N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones: Potent Anti-inflammatory Agents
A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been synthesized and evaluated for their anti-inflammatory properties.[1] These compounds have shown the ability to inhibit the production of key inflammatory mediators.
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of these derivatives is significantly influenced by the nature of the substituent on the piperidinone nitrogen. The parent compound, with a simple substituent, serves as a baseline for comparison. Modifications to this position have led to the identification of compounds with enhanced potency. For instance, the introduction of specific benzoyl groups at the N-position has been shown to be particularly effective.[1]
Comparative Performance Data:
| Compound ID | N-Substituent | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| c6 | 3-Methylbenzoyl | Potent | Potent |
| c10 | 2-Chlorobenzoyl | Potent | Potent |
| C66 (parent) | 2,6-bis-(2-(trifluoromethyl)benzylidene)cyclohexanone | Moderate | Moderate |
Data synthesized from[1]. "Potent" indicates significant inhibition of lipopolysaccharide (LPS)-stimulated production in RAW 264.7 cells.
The data suggests that the electronic and steric properties of the N-substituent play a crucial role in modulating the anti-inflammatory activity.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles: Novel Antimicrobial Agents
Another promising class of derivatives are pyrazoles bearing the 3,5-bis(trifluoromethyl)phenyl group. These compounds have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of these pyrazole derivatives is dependent on the substitution pattern on the aniline moiety attached to the pyrazole core. The core structure, a 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole, provides the foundational scaffold for antimicrobial activity.
Comparative Performance Data:
| Compound ID | Aniline Substituent | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |
| 1 | Phenyl | 2 | >2 |
| 19 | 3,5-Dichloro | 0.5 | 0.5 |
| 20 | 3,5-Dichloro | 0.5 | 0.5 |
| 21 | 4-Bromo-3-chloro | 0.5 | 0.5 |
MIC (Minimum Inhibitory Concentration) values are from[2].
The results clearly indicate that the addition of halogen substituents to the aniline ring significantly enhances the antimicrobial activity against both susceptible and resistant bacterial strains.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of a representative derivative and a key biological assay are provided below.
Synthesis of N-(3-Methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6)[1]
Methodology:
-
Aldol Condensation: To a solution of piperidin-4-one hydrochloride (1 mmol) and 2-(trifluoromethyl)benzaldehyde (2.2 mmol) in ethanol, add a catalytic amount of aqueous NaOH (40%).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one.
-
N-Acylation: To a solution of the product from the previous step (1 mmol) in dichloromethane (DCM), add triethylamine (1.2 mmol).
-
Cool the mixture to 0°C and add 3-methylbenzoyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Workflow Diagram:
Caption: Synthetic workflow for N-(3-Methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one.
Determination of Minimum Inhibitory Concentration (MIC)[3]
Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship Visualization
The following diagram illustrates the key structural features influencing the biological activity of the two classes of derivatives discussed.
Caption: Key structure-activity relationships for the discussed derivatives.
Conclusion
While 3,5-bis(trifluoromethyl)benzenesulfonylguanidine itself remains a compound with limited published data, the extensive research into its derivatives underscores the immense potential of the 3,5-bis(trifluoromethyl)phenyl scaffold in medicinal chemistry. The comparative analysis of N-substituted piperidin-4-ones and pyrazole derivatives reveals that strategic modifications to the core structure can lead to potent and selective agents with diverse therapeutic applications, including anti-inflammatory and antimicrobial activities. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the ongoing development of novel therapeutics based on this privileged chemical motif.
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A Multi-Pronged Approach to Assessing the Cellular Specificity of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
In the landscape of drug discovery, the identification of a novel bioactive compound through phenotypic screening is both an exhilarating and daunting milestone. 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine represents such a compound—a molecule with observed cellular effects, yet an uncharacterized mechanism of action. The critical next step, and the focus of this guide, is to rigorously define its cellular specificity. A highly specific compound that potently engages its intended target with minimal off-target interactions is the gold standard, as this minimizes the risk of unforeseen side effects and toxicity.[1] Conversely, promiscuous compounds that bind to multiple proteins can lead to complex pharmacological profiles and potential liabilities.[2][3][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the cellular specificity of novel compounds like this compound. We will move beyond a mere listing of protocols to explain the causal logic behind experimental choices, comparing and contrasting orthogonal methods to build a robust and validated specificity profile. Our approach is structured to first identify and validate direct target engagement, then to survey the broader landscape of potential off-target interactions.
Part 1: Foundational Target Engagement in an Intact Cellular Milieu
Before embarking on broad, resource-intensive screening, it is paramount to confirm that the compound of interest directly engages a protein target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable first-line technique for this purpose.[7][8]
The Principle of CETSA: A Ligand's Protective Embrace
CETSA is predicated on a fundamental biophysical principle: the binding of a ligand, such as our test compound, to its protein target confers thermal stability.[9][10] When cells are heated, proteins begin to denature and aggregate out of solution. A protein that is stabilized by a bound ligand will resist this thermal denaturation until a higher temperature is reached.[11] By measuring the amount of soluble protein remaining at various temperatures, we can generate a "melting curve." A shift in this curve to the right in the presence of the compound is strong evidence of direct physical interaction.[10][11]
Experimental Workflow: CETSA
The elegance of CETSA lies in its simplicity and its application in a physiologically relevant context—the intact cell.[7] This preserves the native protein folding, post-translational modifications, and the presence of endogenous cofactors that are absent in assays using purified recombinant proteins.
Caption: CETSA workflow for assessing target engagement.
Detailed CETSA Protocol
-
Cell Preparation: Culture a relevant cell line to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Treatment: Divide the cell suspension into two main groups: one treated with a saturating concentration of this compound (e.g., 10-50 µM) and a control group treated with the vehicle (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and binding (e.g., 1 hour at 37°C).
-
Heating Step: Aliquot the treated and control cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes), typically across a gradient (e.g., 40°C, 44°C, 48°C, up to 70°C). Include an unheated control.[7]
-
Lysis and Fractionation: Lyse the cells, often through repeated freeze-thaw cycles, to release the intracellular contents. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific protein of interest using a detection method like Western Blotting or ELISA.
-
Data Analysis: Quantify the band intensities (for Western Blot) at each temperature point. Normalize the data to the unheated sample (100% soluble). Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples to generate melting curves.
Interpreting CETSA Data
The primary output is a thermal shift (ΔTm), the difference in the melting temperature at which 50% of the protein has aggregated. A significant, dose-dependent ΔTm is a strong indicator of target engagement.
| Target Protein | Vehicle Tm (°C) | 10 µM Compound Tm (°C) | ΔTm (°C) | Interpretation |
| Hypothetical Target A | 52.5 | 58.0 | +5.5 | Strong stabilization; likely direct target. |
| Control Protein B | 61.0 | 61.2 | +0.2 | No significant shift; not a direct target. |
| Control Protein C | 48.0 | 47.8 | -0.2 | No significant shift; not a direct target. |
Part 2: Unbiased and Global Specificity Profiling
While CETSA is excellent for validating a hypothesized target, it doesn't identify unknown targets. For a novel compound, we must cast a wider net. Chemical proteomics and large-scale kinase profiling are the methodologies of choice for an unbiased assessment of a compound's interaction landscape.[12][13][14]
A. Chemical Proteomics for Target Deconvolution
Chemical proteomics aims to identify the proteins that physically interact with a small molecule.[13][15] This can be achieved through two main strategies: affinity-based pulldowns and label-free global approaches.
Caption: Comparison of proteomics workflows for target ID.
-
Affinity-Based Proteomics: This classic approach requires synthesizing a version of this compound functionalized with an enrichment tag, such as biotin.[14] This "bait" molecule is incubated with cell lysate, and the bait-protein complexes are captured on a corresponding affinity matrix (e.g., streptavidin beads). After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[13]
-
Expertise & Causality: The critical step is the design of the tagged compound. The linker and tag must be placed on a part of the molecule that does not interfere with its binding to the target. A competition experiment, where the lysate is co-incubated with the tagged probe and an excess of the untagged, free compound, is a self-validating control. True binding partners will show reduced enrichment in the presence of the competitor.[16]
-
-
Thermal Proteome Profiling (TPP): TPP is the proteome-wide extension of CETSA.[15] Cells are treated with the compound, heated, and the entire soluble proteome is analyzed by mass spectrometry. By comparing the melting curves of thousands of proteins simultaneously, one can identify which proteins are stabilized (or destabilized) by the compound.
-
Trustworthiness: TPP is a powerful, label-free method that does not require chemical modification of the compound. This eliminates the risk that a tag might alter the compound's binding properties. It provides an unbiased view of target engagement within a native cellular context.
-
B. Kinase Profiling: Surveying a Critical Target Class
Kinases are one of the largest and most frequently targeted protein families in drug discovery.[17] They are also common sources of off-target effects. Therefore, screening a new compound against a large panel of kinases is a standard and essential step in specificity assessment.[18][19] Numerous commercial services offer this, employing various technologies.
| Assay Technology | Principle | Typical ATP Concentration | Advantages | Considerations |
| Radiometric (e.g., HotSpot™) [18] | Measures the transfer of radioactive 33P-ATP to a substrate. | Km or 1mM | Gold standard, highly sensitive, direct measurement of catalysis. | Requires handling of radioactivity, endpoint assay. |
| TR-FRET [20] | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate upon phosphorylation. | Km | Homogeneous (no-wash) format, amenable to high-throughput screening. | Prone to compound interference with light signal. |
| ADP-Glo™ [19] | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction. | Km | Universal for any kinase, high sensitivity, luminescent readout. | Indirect measurement of phosphorylation, can be susceptible to ATPases. |
| Mobility Shift Assay (MSA) [19] | Microfluidic capillary electrophoresis separates and quantifies fluorescently labeled substrate and phosphorylated product. | Km | Direct measurement, low enzyme/substrate usage, provides kinetic data. | Lower throughput than plate-based methods. |
Making an Informed Choice: For an initial broad screen of this compound, a large panel (e.g., >400 kinases) at a single high compound concentration (e.g., 10 µM) is advisable.[18][20] Hits from this primary screen should then be validated by determining their IC50 values in dose-response experiments. It is also crucial to perform the assays at physiological ATP concentrations (1-2 mM) in addition to the enzyme's Km for ATP, as many inhibitors are ATP-competitive, and their potency can be significantly underestimated at low ATP levels.[21]
Part 3: Synthesizing the Data into a Cohesive Specificity Profile
The ultimate goal is to integrate the data from these orthogonal approaches to build a high-confidence model of the compound's cellular interactions.
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A Senior Application Scientist's Guide to Benchmarking 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine's Performance as a Na+/H+ Exchanger Isoform 1 (NHE1) Inhibitor
For researchers and drug development professionals at the forefront of therapeutic innovation, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, a compound of interest within the broader class of guanidine derivatives, against established industry standards for the inhibition of the Na+/H+ Exchanger Isoform 1 (NHE1).
NHE1 is a ubiquitous plasma membrane protein crucial for the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2] Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury and cancer progression, has made it a compelling therapeutic target.[1][2] This guide will equip you with the necessary context, comparative data, and detailed experimental protocols to objectively assess the potential of this compound as a novel NHE1 inhibitor.
The Competitive Landscape: Industry-Standard NHE1 Inhibitors
A thorough benchmarking exercise requires comparison against well-characterized and potent inhibitors. The acylguanidine derivative Cariporide has long been a gold standard in NHE1 inhibition research. More recently, compounds such as Zoniporide have also demonstrated high potency. A review of published data reveals a range of inhibitory potencies for various guanidine-based compounds, providing a robust dataset for comparison.
Comparative Performance Data of Known NHE1 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for key industry standards and other relevant guanidine derivatives. This data serves as the benchmark against which this compound's performance should be measured.
| Compound | Target | IC50 (nM) | Cell/Tissue Type | Assay Principle | Reference |
| Cariporide | Human NHE1 | 30 | CHO-K1 cells expressing hNHE1 | Intracellular pH monitoring | [3] |
| Human Platelets | 209 ± 75 | Human Platelet Rich Plasma | Platelet Swelling (Light Transmission) | [4] | |
| Rat Platelets | 75 ± 7 | Rat Platelet Rich Plasma | Platelet Swelling (Light Transmission) | [4] | |
| Zoniporide | Rat NHE1 | 73 | Isolated Rat Ventricular Myocytes | H+ efflux rate measurement | [5] |
| Rat Platelets | 67 | Rat Platelet Rich Plasma | Platelet Swelling (Light Transmission) | [5] | |
| Eniporide | Human NHE1 | 4.5 | CHO-K1 cells expressing hNHE1 | Intracellular pH monitoring | [3] |
| Human Platelets | 40 ± 11 | Human Platelet Rich Plasma | Platelet Swelling (Light Transmission) | [4] | |
| T-162559 | Human NHE1 | 0.96 | CHO-K1 cells expressing hNHE1 | Intracellular pH monitoring | [3] |
| Human Platelets | 13 ± 3 | Human Platelet Rich Plasma | Platelet Swelling (Light Transmission) | [4] | |
| Benzoylguanidine Derivative 5f | NHE1 | 3.60 | Platelets | Platelet Swelling | [6] |
| Benzoylguanidine Derivative 5l | NHE1 | 4.48 | Platelets | Platelet Swelling | [6] |
| Quinolinecarbonylguanidine Derivative 7f | NHE1 | More potent than Cariporide | Platelets | Platelet Swelling | [7] |
The Causality Behind Experimental Choices: Why Intracellular pH Monitoring is Key
The primary function of NHE1 is to regulate intracellular pH. Therefore, a direct and physiologically relevant method to assess the inhibitory activity of a compound is to measure its effect on the recovery of intracellular pH following an acid load. The most widely accepted method for this involves the use of the fluorescent pH indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[8]
The acetoxymethyl ester form, BCECF-AM , is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to the membrane-impermeant BCECF. BCECF exhibits pH-dependent fluorescence, allowing for ratiometric measurement of intracellular pH, which minimizes artifacts related to dye concentration, photobleaching, and cell volume changes.[5][9][10] This technique provides a robust and quantitative readout of NHE1 activity and its inhibition.
Experimental Protocols for Benchmarking
To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These protocols are based on established methods in the field for assessing NHE1 inhibition.
In Vitro NHE1 Inhibition Assay Using Fluorometric Intracellular pH Measurement
This protocol details the measurement of NHE1 activity in a suitable cell line (e.g., CHO-K1 cells stably expressing human NHE1, or a cell line with high endogenous NHE1 expression) by monitoring the recovery of intracellular pH after an ammonium chloride-induced acid load.
Materials:
-
Cells expressing NHE1
-
Cell culture medium
-
This compound (test compound)
-
Cariporide or Zoniporide (positive control)
-
BCECF-AM (fluorescent pH indicator)[9]
-
Dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline (HBS): NaCl (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), D-glucose (10 mM), HEPES (20 mM), pH 7.4
-
Ammonium chloride (NH4Cl) solution: HBS containing 20 mM NH4Cl
-
Sodium-free buffer: N-methyl-D-glucamine (NMDG) chloride (140 mM), KCl (5 mM), CaCl2 (1 mM), MgCl2 (1 mM), D-glucose (10 mM), HEPES (20 mM), pH 7.4
-
High K+/Nigericin calibration buffers (pH 6.5, 7.0, 7.5)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation at ~490 nm and ~440 nm, Emission at ~535 nm)
Experimental Workflow:
Workflow for the in vitro NHE1 inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a 2 µM BCECF-AM loading solution in HBS.
-
Wash the cell monolayer once with HBS.
-
Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the positive control (e.g., Cariporide) in HBS. Include a vehicle control (e.g., DMSO).
-
Add the compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Induction of Acid Load and Measurement of pHi Recovery:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
To induce an acid load, replace the HBS with the NH4Cl solution and incubate for 5 minutes.
-
Rapidly replace the NH4Cl solution with the Na+-free buffer to induce intracellular acidification.
-
After 2-3 minutes, replace the Na+-free buffer with the HBS (containing the respective compounds) to initiate NHE1-dependent pHi recovery.
-
Immediately begin monitoring the fluorescence ratio (Excitation 490 nm / 440 nm, Emission 535 nm) every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
At the end of each experiment, perform a calibration by exposing the cells to high K+/Nigericin calibration buffers of known pH to convert the fluorescence ratios to pHi values.
-
Calculate the initial rate of pHi recovery (ΔpHi/min) for each concentration of the test compound and controls.
-
Plot the rate of pHi recovery as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Performance Evaluation
The following diagram illustrates the logical flow for evaluating the performance of this compound as an NHE1 inhibitor.
Logical framework for performance evaluation.
Conclusion and Forward Look
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential NHE1 inhibitor. By adhering to the detailed experimental protocols and comparing the generated data against the provided benchmarks of industry-standard compounds, researchers can obtain a clear and objective assessment of its potency and potential therapeutic utility. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the integrity and trustworthiness of the findings. This structured approach will enable a confident determination of whether this compound represents a promising new lead in the ongoing quest for novel and effective NHE1 inhibitors.
References
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Ozkan P, Mutharasan R. A rapid method for measuring intracellular pH using BCECF-AM. Biochim Biophys Acta. 2002;1572(1):143-148. [Link]
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New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad. [Link]
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Kawamoto T, et al. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. Eur J Pharmacol. 2001;420(1):1-8. [Link]
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Marala RB, et al. A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. J Pharmacol Exp Ther. 2002;301(1):282-289. [Link]
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Ueno S, et al. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. Br J Pharmacol. 2001;134(8):1747-1756. [Link]
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Xu WT, et al. Design, Synthesis and Biological Evaluation of Novel Substituted Benzoylguanidine Derivatives as Potent Na+/H+ Exchanger Inhibitors. Bioorg Med Chem Lett. 2009;19(12):3283-3287. [Link]
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Wang Y, et al. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. Eur J Med Chem. 2011;46(9):4107-4116. [Link]
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Xu WT, et al. Synthesis and Na+/H+ exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Chem Biodivers. 2009;6(10):1727-1736. [Link]
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Slepkov N, et al. The Role of the Na+/H+ Exchanger isoform 1 in cardiac pathology. University of Alberta Libraries. 2007. [Link]
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Fliegel L. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. Int J Mol Sci. 2021;22(16):8887. [Link]
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A Critical Appraisal of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Comparative Guide to a Novel Potential Na+/H+ Exchanger-1 Inhibitor
Introduction: The Rationale for a New Generation of Na+/H+ Exchanger-1 (NHE1) Inhibitors
The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein critical for the regulation of intracellular pH (pHi). By extruding a proton in exchange for an extracellular sodium ion, NHE1 plays a pivotal role in cellular homeostasis. However, under pathological conditions such as myocardial ischemia-reperfusion injury, the overactivation of NHE1 leads to intracellular sodium and calcium overload, contributing to cell death and tissue damage.[1] This has established NHE1 as a compelling therapeutic target, particularly in cardiovascular diseases.
The therapeutic potential of NHE1 inhibition has been explored with compounds like Cariporide and Rimeporide. While showing promise, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. This guide introduces 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, a novel, uncharacterized compound, and provides a critical appraisal of its potential as a next-generation NHE1 inhibitor. Through a comparative analysis with established alternatives, we will delve into its design rationale, proposed synthesis, and a comprehensive framework for its preclinical evaluation. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is hypothesized to enhance potency and metabolic stability, offering a potential advantage over existing scaffolds.
Design Rationale: Bioisosteric Replacement and Structure-Activity Relationship (SAR) Insights
The design of this compound is rooted in the principles of bioisosteric replacement and established structure-activity relationships of guanidine-containing NHE1 inhibitors. The core pharmacophore of many potent NHE1 inhibitors is an acylguanidine moiety, where an aromatic ring is linked to a guanidine group via a carbonyl linker.[2][3][4]
In our target compound, the carbonyl group of a traditional benzoylguanidine is replaced with a sulphonyl group. This bioisosteric substitution is intended to modulate the physicochemical properties of the molecule, potentially improving its metabolic stability and pharmacokinetic profile, while retaining the key interactions with the NHE1 binding site. The sulphonyl group, being a tetrahedral and highly polarizable moiety, can form different hydrogen bonding and electrostatic interactions compared to the planar carbonyl group.
The choice of the 3,5-bis(trifluoromethyl)phenyl substituent is a strategic one. The trifluoromethyl groups are strongly electron-withdrawing and lipophilic, which can significantly influence the pKa of the guanidine group and the overall lipophilicity of the compound. This, in turn, can affect its membrane permeability and target engagement. Structure-activity relationship studies of other NHE1 inhibitors have shown that substitution patterns on the aromatic ring are critical for potency.[5][6]
Below is a logical diagram illustrating the design rationale:
Caption: Design rationale for this compound.
Proposed Synthesis of this compound
The synthesis of the target compound can be achieved through a straightforward and robust synthetic route, leveraging commercially available starting materials. The key transformation is the condensation of 3,5-bis(trifluoromethyl)benzenesulphonyl chloride with guanidine.
Experimental Protocol:
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
This intermediate can be prepared from 3,5-bis(trifluoromethyl)aniline via a Sandmeyer-type reaction followed by reaction with a chlorosulfonating agent. Alternatively, it can be synthesized from 1-bromo-3,5-bis(trifluoromethyl)benzene through sulphonation and subsequent chlorination.
Step 2: Guanidinylation of 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
-
To a solution of guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base such as triethylamine or potassium carbonate (2.5 equivalents) and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzenesulphonyl chloride (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
The following diagram outlines the proposed synthetic workflow:
Caption: Proposed synthesis of this compound.
Comparative Performance Analysis: Benchmarking Against Established NHE1 Inhibitors
To critically appraise the potential of this compound, its performance should be benchmarked against well-characterized NHE1 inhibitors. The table below outlines a direct comparison with Cariporide (HOE642), Rimeporide, and the highly potent BI-9627.
| Feature | This compound (Predicted) | Cariporide (HOE642) | Rimeporide | BI-9627 |
| Core Scaffold | Benzenesulphonylguanidine | Benzoylguanidine | Benzoylguanidine | Benzoylguanidine |
| NHE1 IC50 | Potentially < 50 nM | ~50 nM[7][8] | Data not publicly available, but demonstrated efficacy in DMD models[3][4][5][9] | 6 nM[2][6][10] |
| NHE Isoform Selectivity | Predicted to be selective for NHE1 | Selective for NHE1 over NHE2 and NHE3[7][8] | Selective for NHE1[5] | >30-fold selective for NHE1 over NHE2; no activity against NHE3[2][6][10] |
| Key Structural Features | 3,5-bis(CF3)phenyl, Sulphonyl linker | Isopropyl and methylsulfonyl substituents | 2-methyl and 4,5-bis(methylsulfonyl) substituents | 4-(1-acetyl-piperidin-4-yl)-3-trifluoromethylbenzoyl |
| Potential Advantages | Enhanced metabolic stability due to sulphonyl linker and CF3 groups; High predicted potency. | Well-characterized, orally active.[7] | Demonstrated efficacy in a rare disease model.[3][4][5][9] | High potency and excellent selectivity.[2][6][10] |
| Potential Liabilities | Physicochemical properties (e.g., solubility) need to be optimized. | Moderate potency compared to newer inhibitors. | Limited publicly available potency data. | Complex synthesis. |
Experimental Evaluation: A Proposed Workflow for Preclinical Assessment
A rigorous preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following workflow outlines a logical progression of in vitro and cellular assays.
Caption: Proposed workflow for the preclinical evaluation of the target compound.
Detailed Experimental Protocols
1. In Vitro NHE1 Inhibition Assay (Intracellular pH Recovery)
This assay directly measures the ability of a compound to inhibit NHE1-mediated recovery from an acid load.
-
Cell Line: NHE1-expressing cells (e.g., CHO or HEK293 cells stably overexpressing human NHE1).
-
pH-sensitive dye: Load cells with a fluorescent pH indicator such as BCECF-AM or SNARF-1.
-
Acidification: Induce intracellular acidosis using the ammonium chloride prepulse technique.
-
Measurement: Monitor the rate of intracellular pH recovery using a fluorescence plate reader or microscope upon reintroduction of sodium-containing medium in the presence of varying concentrations of the test compound.
-
Data Analysis: Calculate the initial rate of pH recovery and determine the IC50 value of the test compound.
2. Cell-Based NHE1 Activity Assay (Human Platelet Swelling Assay)
This assay provides a functional measure of NHE1 activity in a native cell type.
-
Platelet Isolation: Isolate human platelets from fresh whole blood.
-
Assay Principle: NHE1 activation leads to sodium influx and subsequent osmotic swelling of platelets, which can be measured as a change in light absorbance.
-
Procedure: Resuspend platelets in a low-sodium buffer and induce NHE1 activity by adding an acidifying agent.
-
Measurement: Monitor the change in absorbance at 600 nm over time in the presence of the test compound.
-
Data Analysis: Determine the extent of platelet swelling inhibition and calculate the IC50 value.
Conclusion and Future Directions
This compound represents a rationally designed, novel potential inhibitor of NHE1. The strategic incorporation of a sulphonyl linker as a bioisostere for the traditional carbonyl group, combined with the 3,5-bis(trifluoromethyl)phenyl moiety, holds the promise of enhanced potency and improved metabolic stability.
The proposed synthetic route is feasible, and the outlined preclinical evaluation workflow provides a clear path to validate its therapeutic potential. Direct comparison with established NHE1 inhibitors like Cariporide, Rimeporide, and BI-9627 will be crucial in determining its standing in the field. Should this compound demonstrate superior properties, it could emerge as a valuable lead for the development of new therapies for cardiovascular diseases and other conditions where NHE1 overactivation plays a pathogenic role. Further optimization of the scaffold based on the initial biological data will be a critical next step in its journey from a promising concept to a potential clinical candidate.
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Rimeporide - Wikipedia. (URL: [Link])
-
NHE1 inhibitor | BI-9627 | opnMe | Boehringer Ingelheim. (URL: [Link])
-
Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC - NIH. (URL: [Link])
-
Rimeporide | EspeRare Foundation. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel Substituted Benzoylguanidine Derivatives as Potent Na+/H+ Exchanger Inhibitors - PubMed. (URL: [Link])
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Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed. (URL: [Link])
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BI-9627 | NHE1抑制剂 - MCE. (URL: [Link])
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Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[5][9]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed. (URL: [Link])
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Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed. (URL: [Link])
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3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 Inhibitors - PubMed. (URL: [Link])
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Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[5][9]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed. (URL: [Link])
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Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives - PubMed. (URL: [Link])
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Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed. (URL: [Link])
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Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed. (URL: [Link])
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are built upon a foundation of established safety protocols and regulatory compliance, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Understanding the Compound: A Prerequisite for Safe Disposal
Before we delve into the "how," it is imperative to understand the "what." this compound is a halogenated aromatic compound. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictates the stringent handling and disposal protocols required.
Key Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This indicates that the substance can be harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin and Eye Irritation: Category 2. The compound can cause skin irritation and serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): Category 3. It may cause respiratory irritation[1][2][3].
The presence of trifluoromethyl groups firmly places this compound in the category of halogenated organic waste, which has specific disposal pathways due to its potential to form harmful byproducts if not handled correctly[4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. A multi-layered approach to personal protection is essential to mitigate risks.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles are crucial to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face[6]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use and change them frequently[6][7]. |
| Body Protection | Laboratory coat or disposable gown | A lab coat or gown is necessary to protect skin and personal clothing from contamination[6]. For tasks with a higher risk of splashing, an impervious apron should be worn. |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust[1][8]. |
Immediate Actions: Spill Management and Cleanup
In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the space is well-ventilated, preferably under a chemical fume hood[6][9].
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill[9][10][11]. Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal[6][9][10][12].
-
Decontaminate the Area: Thoroughly clean the spill area to ensure no residue remains[9].
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste in accordance with the procedures outlined below[6].
The Core Directive: Proper Disposal Procedures for this compound
The disposal of this compound is a regulated process that demands meticulous attention to detail. The overarching principle is to treat this compound as a hazardous, halogenated organic waste.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. This not only ensures safety but also facilitates compliant and cost-effective disposal.
-
Designated Waste Stream: this compound waste must be collected in a designated container for halogenated organic waste [4][5].
-
Critical Separation: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical streams[4][9][13]. Mixing can lead to dangerous reactions and complicates the disposal process. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities[4].
Step 2: Containerization and Labeling
The integrity of the waste container and the clarity of its labeling are paramount for safe storage and transport.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste[9]. High-density polyethylene (HDPE) carboys are a common and suitable choice.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"[9].
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
The date of accumulation.
-
The name of the generating researcher and laboratory.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5][13].
-
Storage Location: Keep the waste container in a well-ventilated, cool, and dry area, away from heat, sparks, and open flames[11][14].
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors[1][6].
-
Secondary Containment: Store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste[9]. All waste must be disposed of at an approved waste disposal plant[3][11][15][16].
-
Regulatory Compliance: Disposal procedures must adhere to all federal, state, and local regulations[6][10].
The trifluoromethyl groups in this compound are a form of per- and polyfluoroalkyl substances (PFAS). The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which recommends technologies that have a lower potential for environmental release[17][18][19]. The preferred methods for such compounds often involve thermal destruction in permitted hazardous waste combustors under specific conditions[18][20].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
References
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A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. PNNL. [Link]
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SAFETY DATA SHEET Guanidine Hydrochloride Formulation. MSD. [Link]
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Guanidine. American Chemical Society. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]
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2024 Interim Guidance on the Destruction and Disposal of PFAS. EPA. [Link]
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EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill. [Link]
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Navigating the Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The unique molecular architecture of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, characterized by the presence of two highly electronegative trifluoromethyl groups and a sulfonylguanidine moiety, presents specific challenges in its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Reactivity Profile
-
Dermal and Eye Irritation: The presence of the sulfonylguanidine group suggests potential for skin and serious eye irritation. Compounds with similar bis(trifluoromethyl)phenyl structures are also classified as skin and eye irritants[1][2][3][4].
-
Inhalation Toxicity: Dusts or aerosols may cause respiratory tract irritation[2][5].
-
Potential for Harm if Swallowed: Guanidine derivatives can be harmful if ingested[6].
-
Reactivity with Strong Oxidizing Agents: As with many organic compounds, it may react vigorously with strong oxidizing agents[1][7].
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of the experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated reactivity.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with a nitrile inner glove and a chemical-resistant outer glove (e.g., butyl rubber or Viton™) is mandatory. The trifluoromethyl groups can enhance lipophilicity, potentially increasing the rate of permeation through standard laboratory gloves. Double gloving provides an essential barrier and allows for the safe removal of the outer glove in case of a splash. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required. The potential for serious eye irritation necessitates this dual layer of protection, especially when handling the solid compound or solutions. |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is strongly advised. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood to avoid the generation of dusts and aerosols[5]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved N95 respirator should be worn. |
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe execution of experimental procedures.
3.1. Preparation and Weighing:
-
Designated Area: All handling of the solid compound must be performed in a designated area within a certified chemical fume hood.
-
Spill Containment: Before weighing, place a chemical-resistant tray or absorbent pad on the balance to contain any potential spills.
-
Static Control: The trifluoromethyl groups can increase the compound's tendency to become airborne due to static electricity. Use an anti-static gun or ionizer to neutralize static charges on weighing vessels and spatulas.
-
Dispensing: Use a dedicated, clearly labeled spatula for this compound. Avoid scooping large amounts at once to minimize dust generation.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the reaction vessel containing the solid compound slowly and carefully to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during the reaction to prevent the release of any volatile byproducts.
-
Temperature Control: Be mindful of the reaction temperature. While no specific exothermic decomposition data is available, it is prudent to monitor the reaction temperature closely, especially during initial scale-up.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[5]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5]. |
| Minor Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.
5.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
5.2. Decontamination:
-
Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) to remove residual compound. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.
5.3. Final Disposal:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility capable of handling halogenated organic compounds[8]. Never dispose of this compound down the drain or in regular trash.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely unlock the potential of this compound in your research endeavors.
References
-
SAFETY DATA SHEET - Fisher Scientific. (2024, January 28). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
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Personal Protective Equipment. (2021, November 3). Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
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Cardinal Health USP 800 Ask the Expert – Personal Protective Equipment (PPE) - YouTube. (2020, April 24). Retrieved from [Link]
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Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
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Management & Disposal of Qiagen Reagents. (2025, April 21). Retrieved from [Link]
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How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
